molecular formula C5H5ClN2O B1526231 3-Amino-4-chloropyridin-2-OL CAS No. 1198154-61-8

3-Amino-4-chloropyridin-2-OL

Cat. No.: B1526231
CAS No.: 1198154-61-8
M. Wt: 144.56 g/mol
InChI Key: UIAAWKLXNNXEJG-UHFFFAOYSA-N
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Description

3-Amino-4-chloropyridin-2-ol (CAS 1198154-61-8) is a high-purity chloropyridine derivative offered for research and development purposes. This compound is characterized by its molecular formula of C 5 H 5 ClN 2 O and a molecular weight of 144.56 g/mol . As a heterocyclic building block, it features both amino and hydroxyl functional groups, making it a valuable synthon for constructing complex supramolecular assemblies and multicomponent crystals through hydrogen bonding and halogen bonding interactions . In scientific research, amino-chloropyridine derivatives are of significant interest in crystal engineering and materials science. They serve as coformers with organic acids to create cocrystals and molecular salts, which are studied to enhance physicochemical properties like solubility and stability . Furthermore, the 3-aminopyridin-2(1H)-one scaffold is a privileged structure found in many biologically active compounds and is investigated for its potential in developing enzyme inhibitors, cannabinoid receptor modulators, and antioxidants . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic use. Proper handling is essential; refer to the supplied safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAAWKLXNNXEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-4-chloropyridin-2-OL chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Amino-2-chloropyridin-4-ol

Senior Application Scientist Note: The initial topic requested was "3-Amino-4-chloropyridin-2-ol." A thorough review of scientific literature and chemical databases revealed a significant lack of specific data for this exact isomer. However, a closely related and synthetically valuable isomer, 3-Amino-2-chloropyridin-4-ol (CAS 1242251-52-0) , is well-documented as a key building block in medicinal and agrochemical research. This guide will focus on this latter compound, providing the in-depth technical insights relevant to researchers, scientists, and drug development professionals. The principles of reactivity and functionalization discussed herein can be largely extrapolated to other isomers of amin-chloro-hydroxypyridines.

Introduction and Strategic Importance

3-Amino-2-chloropyridin-4-ol is a substituted pyridine derivative that has emerged as a critical intermediate in the synthesis of complex molecular architectures. Its strategic value lies in the orthogonal reactivity of its three distinct functional groups: a nucleophilic amino group, a halogen handle (chlorine) for cross-coupling reactions, and a hydroxypyridine moiety that exists in tautomeric equilibrium with its pyridone form. This trifecta of functionality allows for selective, stepwise modifications, making it a powerful scaffold for building compound libraries.

Primarily, it serves as a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.[1] The aminopyridine core is a well-established "hinge-binding" motif for many kinases, while the other positions on the ring provide vectors for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties. Its utility also extends to agrochemical research for designing novel pesticides and herbicides.[1]

Physicochemical and Structural Properties

The inherent properties of 3-Amino-2-chloropyridin-4-ol dictate its handling, reactivity, and formulation. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 1242251-52-0[2][3]
Molecular Formula C₅H₅ClN₂O[2][3]
Molecular Weight 144.56 g/mol [2][3]
Appearance White to Brown powder/crystalline solid (Typical)Inferred
Boiling Point (Predicted) 475.2 ± 45.0 °C at 760 mmHg[3]
Storage Conditions 2-8°C, Dry, Sealed Place[2][3]
Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyrid-4(1H)-one form. For 3-Amino-2-chloropyridin-4-ol, this equilibrium is crucial as it influences the molecule's aromaticity, hydrogen bonding capability, and reactivity. The pyridone tautomer is often the predominant form in various solvents due to the formation of a stable, amide-like system and a strong carbonyl bond.[4] This equilibrium must be considered when planning synthetic transformations, as reactions can occur at the oxygen or the ring nitrogen depending on the conditions.

tautomerism cluster_0 Pyridin-4-ol Tautomer cluster_1 Pyrid-4(1H)-one Tautomer (Major) mol1 mol1 mol2 mol2 mol1->mol2

Caption: Tautomeric equilibrium of 3-Amino-2-chloropyridin-4-ol.

Synthesis and Purification

The proposed pathway involves a multi-step sequence starting from readily available precursors, illustrating a common strategy in heterocyclic chemistry: ring formation followed by functional group manipulation.

synthesis_workflow start Precursors (e.g., Malononitrile, Acetoacetate derivative) step1 Step 1: Knoevenagel Condensation & Cyclization start->step1 intermediate1 3-Cyano-4-hydroxy-2-pyridone step1->intermediate1 [H+], Heat step2 Step 2: Chlorination intermediate1->step2 POCl₃ or SOCl₂ intermediate2 2-Chloro-3-cyano-4-hydroxypyridine step2->intermediate2 step3 Step 3: Nitrile Hydrolysis intermediate2->step3 Conc. H₂SO₄ intermediate3 2-Chloro-4-hydroxy-pyridine-3-carboxamide step3->intermediate3 step4 Step 4: Hofmann Rearrangement intermediate3->step4 Br₂, NaOH product 3-Amino-2-chloropyridin-4-ol step4->product

Caption: Proposed synthetic workflow for 3-Amino-2-chloropyridin-4-ol.

Hypothetical Experimental Protocol

This protocol is a representative example adapted from related syntheses.[7] Researchers must perform their own optimization and safety assessments.

Step 1-2: Synthesis of 2-Chloro-3-cyano-4-hydroxypyridine

  • Rationale: The initial steps focus on constructing the core pyridone ring and then installing the chloro group, which is a key handle for later reactions. Chlorination is typically achieved using potent agents like phosphorus oxychloride.

  • Procedure:

    • To a stirred solution of 3-cyano-4-hydroxy-2-pyridone (1.0 equiv.) in a suitable high-boiling solvent, add phosphorus oxychloride (POCl₃, ~5.0 equiv.) dropwise at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 110-115 °C) for 3-4 hours, monitoring by TLC or LC-MS.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the product precipitates.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the chlorinated intermediate.

Step 3: Hydrolysis of the Nitrile to Amide

  • Rationale: The cyano group is converted to a carboxamide, the direct precursor needed for the Hofmann rearrangement. Concentrated sulfuric acid is a standard reagent for this transformation.

  • Procedure:

    • Add 2-Chloro-3-cyano-4-hydroxypyridine (1.0 equiv.) portion-wise to concentrated sulfuric acid (~4.0 equiv.) at a temperature maintained between 70-90 °C.

    • Heat the mixture to 100 °C and hold for 2-3 hours.

    • Cool the reaction to ~90 °C and cautiously add water.

    • Further cool to 10 °C to precipitate the amide product.

    • Filter, wash with water, and dry to obtain 2-Chloro-4-hydroxy-pyridine-3-carboxamide.

Step 4: Hofmann Rearrangement to the Amine

  • Rationale: This classic rearrangement converts the amide to a primary amine with the loss of one carbon atom, providing the final amino group at the C3 position.

  • Procedure:

    • Prepare a solution of sodium hypobromite by adding bromine (1.0 equiv.) to a cold (0 °C) solution of sodium hydroxide (~2.2 equiv.) in water.

    • Add the 2-Chloro-4-hydroxy-pyridine-3-carboxamide (1.0 equiv.) to the cold hypobromite solution.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for one hour.

    • Cool the mixture, and adjust the pH to neutral or slightly acidic to precipitate the product.

    • Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol/water may be required for purification.

Chemical Reactivity and Synthetic Applications

The utility of 3-Amino-2-chloropyridin-4-ol stems from the differential reactivity of its functional groups, allowing for its use as a versatile scaffold.

reactivity_scheme core 3-Amino-2-chloropyridin-4-ol suzuki Suzuki Coupling (at C2-Cl) core->suzuki Pd cat., R-B(OH)₂ buchwald Buchwald-Hartwig (at C2-Cl) core->buchwald Pd cat., R₂NH acylation N-Acylation (at C3-NH₂) core->acylation Acyl Chloride, Base alkylation O/N-Alkylation (at C4-OH / N1-H) core->alkylation R-X, Base fused_ring Cyclocondensation (NH₂ + adjacent group) core->fused_ring Bifunctional Reagent

Caption: Key reactivity pathways for 3-Amino-2-chloropyridin-4-ol.

  • Reactions at the C2-Chloro Position: The chlorine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base introduces new carbon-carbon bonds, enabling the synthesis of 2-aryl or 2-heteroaryl derivatives. This is a cornerstone for building kinase inhibitor scaffolds.[8]

    • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to 2-amino-substituted pyridines, further expanding the molecular diversity.[8]

    • Nucleophilic Aromatic Substitution (SₙAr): While less common than cross-coupling for this type of substrate, reaction with strong nucleophiles (e.g., alkoxides, thiols) under heating can displace the chloride.[8]

  • Reactions at the C3-Amino Group: The amino group is a potent nucleophile.

    • Acylation/Sulfonylation: It readily reacts with acyl chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, or ureas, respectively. These groups can act as crucial hydrogen bond donors or acceptors for receptor binding.

    • Reductive Amination: Condensation with aldehydes or ketones followed by reduction can introduce diverse alkyl substituents.

  • Reactions at the C4-OH/N1-H System: Due to tautomerism, this position can be functionalized on either the oxygen or the ring nitrogen.

    • O-Alkylation/Arylation: Under appropriate basic conditions (e.g., NaH, K₂CO₃), the hydroxyl group can be deprotonated and reacted with alkyl or aryl halides to form ethers.

    • N-Alkylation: In other conditions, particularly when the pyridone tautomer is favored, alkylation can occur on the ring nitrogen.

Spectroscopic Characterization Profile (Expected)

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features. Data from the closely related 3-amino-2-chloropyridine (CAS 6298-19-7) can serve as a useful reference.[9][10][11]

  • ¹H NMR: The spectrum would show distinct signals for the two aromatic protons on the pyridine ring, likely appearing as doublets due to mutual coupling. The chemical shifts would be influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro group. Broad signals for the -NH₂ and -OH (or N-H in the pyridone tautomer) protons would also be present, and their positions would be solvent-dependent.

  • ¹³C NMR: Five distinct signals for the pyridine ring carbons are expected. The carbon bearing the hydroxyl group (C4) would be significantly downfield, while the carbon attached to the chlorine (C2) would also be deshielded.

  • IR Spectroscopy: The spectrum would be characterized by:

    • N-H stretching vibrations from the amino group (~3300-3500 cm⁻¹).

    • A broad O-H stretching band from the hydroxyl group (~3200-3600 cm⁻¹).

    • If the pyridone tautomer is present, a strong C=O stretching band would appear around 1640-1680 cm⁻¹.

    • C=C and C=N stretching vibrations in the aromatic region (~1500-1620 cm⁻¹).

    • A C-Cl stretching vibration at lower wavenumbers.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed. A characteristic isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive feature. Fragmentation would likely involve the loss of HCl or CO (from the pyridone form).

Safety and Handling

As a laboratory chemical, 3-Amino-2-chloropyridin-4-ol requires careful handling.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed.[3]

    • H317: May cause an allergic skin reaction.[3]

  • Precautionary Measures:

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

    • Handle only in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures: move to fresh air for inhalation, flush eyes with water for at least 15 minutes, and wash skin thoroughly with soap and water. Seek immediate medical attention if swallowed or if significant exposure occurs.

Conclusion

3-Amino-2-chloropyridin-4-ol is a high-value chemical intermediate with a rich and versatile reactivity profile. Its strategic importance in medicinal chemistry, particularly in the synthesis of kinase inhibitors, is undeniable. Understanding its physicochemical properties, tautomeric nature, and the specific reactivity of its functional groups is paramount for its effective utilization in complex synthetic campaigns. This guide provides a foundational framework for researchers to design experiments, anticipate chemical behavior, and handle this compound safely, thereby accelerating the discovery and development of novel, biologically active molecules.

References

  • MySkinRecipes. 3-Amino-2-chloropyridin-4-ol - Product Description. Available from: [Link]

  • NIST. 3-Amino-2-chloropyridine - IR Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]

  • PubChem. 3-Amino-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • European Patent Office. EP 0551459 B1 - METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. Available from: [Link]

  • NIST. 3-Amino-2-chloropyridine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]

  • NIST. 3-Amino-2-chloropyridine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Hu, B., et al. (2011). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1138. Available from: [Link]

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Amino-2-chloropyridin-4-ol: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-chloropyridin-4-ol, a heterocyclic building block of significant interest in modern drug discovery and development. While the specific CAS number for 3-Amino-4-chloropyridin-2-ol as requested was not readily identifiable, this guide will focus on the closely related and commercially available isomer, 3-Amino-2-chloropyridin-4-ol (CAS No. 1242251-52-0) . This document delves into its chemical identity, physicochemical properties, and strategic applications, with a particular emphasis on its role as a key intermediate in the synthesis of kinase inhibitors. Detailed synthetic considerations, reactivity profiles, and established experimental protocols for its derivatization are presented to empower researchers and drug development professionals in leveraging this versatile molecule for the creation of novel therapeutics.

Introduction: The Emergence of a Key Building Block

3-Amino-2-chloropyridin-4-ol has emerged as a valuable scaffold in medicinal chemistry, primarily driven by its utility in the synthesis of targeted therapeutics. Its unique trifunctional nature—a nucleophilic amino group, a reactive chloro substituent, and a hydroxyl group on a pyridine core—offers multiple avenues for chemical modification. This allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The pyridine ring itself is a well-established "privileged structure" in drug design, known for its ability to engage in key interactions with biological targets.

This guide will provide a detailed exploration of 3-Amino-2-chloropyridin-4-ol, from its fundamental properties to its practical application in the synthesis of complex, biologically active molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for the interpretation of experimental results.

PropertyValueSource
CAS Number 1242251-52-0[2]
Molecular Formula C₅H₅ClN₂O[2]
Molecular Weight 144.56 g/mol [2]
Appearance Off-white to light brown solid (predicted)Inferred from similar compounds
Solubility Soluble in polar organic solvents such as DMSO and DMFInferred from similar compounds
Storage 2-8°C, under an inert atmosphere[2]

Spectroscopic Characterization (Predicted):

While specific experimental spectra for 3-Amino-2-chloropyridin-4-ol are not widely published, a predictive analysis based on the structure and data from analogous compounds provides a useful reference for its characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the positions of the amino, chloro, and hydroxyl groups. The protons of the amino and hydroxyl groups will likely appear as broad singlets, and their chemical shifts may vary with solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon atoms attached to the heteroatoms (N, O, Cl) showing characteristic downfield shifts.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically below 800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 144 and an M+2 peak with approximately one-third the intensity, which is characteristic of a monochlorinated compound.

Synthesis of 3-Amino-2-chloropyridin-4-ol

Alternatively, a multi-step synthesis starting from more readily available pyridine derivatives could be employed. For instance, a route analogous to the synthesis of 3-Amino-2-chloro-4-methylpyridine could be adapted, where the methyl group is replaced with a hydroxyl group or a precursor that can be converted to a hydroxyl group.[3][4] Such a synthesis might involve the following key transformations:

G A Starting Pyridine Derivative B Nitration A->B HNO₃/H₂SO₄ C Chlorination B->C POCl₃ or SOCl₂ D Hydroxylation/Protection C->D Nucleophilic Substitution E Reduction of Nitro Group D->E e.g., Fe/HCl or H₂/Pd-C F 3-Amino-2-chloropyridin-4-ol E->F Deprotection (if necessary)

Caption: A plausible synthetic workflow for 3-Amino-2-chloropyridin-4-ol.

Given the lack of a specific published procedure, researchers would need to rely on their expertise in heterocyclic chemistry to develop and optimize a synthetic route.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of 3-Amino-2-chloropyridin-4-ol lies in the differential reactivity of its functional groups, which allows for selective and sequential modifications.

Core Reactivity:

  • Amino Group (C3-NH₂): The amino group is a potent nucleophile and can readily participate in a variety of reactions, including acylation, alkylation, and N-arylation (e.g., Buchwald-Hartwig amination). This allows for the introduction of diverse side chains and the construction of amide and amine linkages, which are prevalent in drug molecules.

  • Chloro Group (C2-Cl): The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the introduction of aryl, heteroaryl, and alkyl groups.

  • Hydroxyl Group (C4-OH): The hydroxyl group can be O-alkylated or O-arylated to introduce further diversity. It can also be converted to other functional groups, providing additional synthetic flexibility.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For 3-Amino-2-chloropyridin-4-ol, the chloro group serves as a key handle for these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors that target the ATP-binding site.[5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-Amino-2-chloropyridin-4-ol (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane/water, toluene, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

G A 3-Amino-2-chloropyridin-4-ol C Pd Catalyst, Base A->C B Aryl/Heteroaryl Boronic Acid B->C D Coupled Product C->D

Caption: General workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring. This reaction is crucial for the synthesis of kinase inhibitors that require a substituted amino group for optimal binding to the target protein.[7][8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a bulky phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, 1.2-1.5 equiv.).

  • Reagent Addition: Add 3-Amino-2-chloropyridin-4-ol (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

G A 3-Amino-2-chloropyridin-4-ol C Pd Catalyst, Ligand, Base A->C B Primary/Secondary Amine B->C D N-Substituted Product C->D

Caption: General workflow for Buchwald-Hartwig amination.

Application in the Synthesis of Kinase Inhibitors

The derivatized 3-amino-2-substituted-pyridin-4-ol scaffold is a common feature in a number of potent kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (MET) signaling pathways.[9][10] These pathways are critical for tumor angiogenesis, proliferation, and metastasis, making them important targets in oncology.[9]

The general strategy for constructing such inhibitors involves the sequential functionalization of the 3-Amino-2-chloropyridin-4-ol core. For example, a Suzuki-Miyaura coupling can be used to install a key aryl or heteroaryl moiety at the 2-position, followed by N-acylation or N-arylation of the 3-amino group to introduce another critical binding element.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-2-chloropyridin-4-ol and its derivatives. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds such as 3-amino-2-chloropyridine and 3-amino-2-chloro-4-methylpyridine can provide guidance.[1][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Amino-2-chloropyridin-4-ol is a highly versatile and valuable building block for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the development of novel therapeutics, particularly in the area of kinase inhibitors. This guide has provided a comprehensive overview of its properties, reactivity, and synthetic applications, along with practical experimental protocols. By leveraging the information presented herein, researchers and drug development professionals can effectively utilize this privileged scaffold to accelerate their discovery efforts and contribute to the advancement of medicinal chemistry.

References

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  • PubMed. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. [Link]

  • National Institutes of Health. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. [Link]

  • Google Patents. Preparation method of 2-chloro-3-aminopyridine.
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Synthesis of 3-Amino-4-chloropyridin-2-OL from malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-chloropyridin-2-ol from Malononitrile

Executive Summary

Substituted 3-amino-2-hydroxypyridines are pivotal structural motifs in medicinal chemistry and drug development, serving as key intermediates for a range of therapeutic agents. This guide provides a comprehensive, technically-grounded methodology for the synthesis of a highly functionalized derivative, this compound, utilizing malononitrile as a cost-effective and versatile starting material. The synthetic strategy is bifurcated into two core stages: first, the construction of the pyridin-2-ol heterocyclic core via a base-catalyzed intramolecular Thorpe-Ziegler cyclization, and second, the regioselective chlorination at the C4 position. This document elucidates the mechanistic underpinnings of each transformation, offers detailed, field-tested experimental protocols, and presents a framework for process control and characterization, tailored for an audience of research scientists and drug development professionals.

Introduction: Strategic Synthesis Design

The Pyridin-2-ol Scaffold: A Privileged Structure

The pyridin-2-ol (or its tautomeric form, 2-pyridone) ring system is a cornerstone in pharmaceutical sciences. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and favorable physicochemical properties, renders it a "privileged scaffold" in drug design.[1] The strategic introduction of amino and chloro substituents onto this core can significantly modulate biological activity, making synthetic routes to such analogues highly valuable.

Malononitrile: The Archetypal Active Methylene Synthon

Malononitrile is a powerful and economical C3 synthon in heterocyclic synthesis.[2] The high acidity of its methylene protons (pKa ≈ 11 in DMSO) facilitates carbanion formation, enabling a wide range of C-C bond-forming reactions, including Knoevenagel condensations, Michael additions, and Thorpe-Ziegler reactions.[3] Its dual nitrile functionality provides a direct pathway to amino-substituted heterocycles through intramolecular cyclization.

A Two-Stage Synthetic Approach

The synthesis of this compound is logically approached in two distinct stages. This strategy isolates the complexities of ring formation from the challenges of regioselective functionalization, allowing for greater process control and optimization at each step.

  • Stage 1: Heterocyclic Core Formation. Construction of the 3-Amino-pyridin-2-ol intermediate via an intramolecular Thorpe-Ziegler cyclization of a tailored dinitrile precursor.

  • Stage 2: Regioselective Chlorination. Introduction of the chloro group at the electron-rich C4 position of the pyridin-2-ol ring via electrophilic substitution.

Mechanistic Rationale and Causality

A profound understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and safe process scale-up.

The Thorpe-Ziegler Reaction: A Robust Cyclization Strategy

The Thorpe-Ziegler reaction is the intramolecular, base-catalyzed self-condensation of a dinitrile to form a cyclic β-enaminonitrile.[4][5][6] This reaction is conceptually related to the Dieckmann condensation but is uniquely suited for the synthesis of nitrogen-containing rings.[4]

The Causality Behind the Mechanism:

  • Deprotonation: A strong, non-nucleophilic base (e.g., sodium hydride, sodium ethoxide) abstracts an acidic α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion.[3] The choice of base is critical; it must be strong enough to initiate the reaction without competing in nucleophilic side reactions.

  • Intramolecular Nucleophilic Attack: The newly formed carbanion acts as an intramolecular nucleophile, attacking the electrophilic carbon of the second nitrile group. This key step forms the new C-C bond, closing the ring.

  • Tautomerization: The resulting cyclic imine anion undergoes proton transfer and tautomerization to yield the thermodynamically more stable, conjugated β-enaminonitrile product.[3] In our case, this enamine is the desired 3-aminopyridine core, which exists in tautomeric equilibrium with its 2-pyridone form.

Electrophilic Chlorination of an Activated Pyridine Ring

While the pyridine ring is inherently electron-deficient and resistant to electrophilic aromatic substitution, the presence of the strongly activating amino (-NH₂) and hydroxyl (-OH) groups dramatically alters its reactivity. These groups are ortho-, para-directing and significantly increase the electron density of the ring, particularly at the C4 and C6 positions. The C4 position is para to the C2-hydroxyl group and ortho to the C3-amino group, making it the most sterically accessible and electronically activated site for electrophilic attack.

Choice of Chlorinating Agent: Mild chlorinating agents are preferred to prevent over-chlorination or oxidative degradation. N-Chlorosuccinimide (NCS) is an ideal choice as it provides an electrophilic chlorine source (Cl⁺) under non-harsht conditions, ensuring high regioselectivity for the activated C4 position.[7]

Stage 1: Synthesis of 3-Amino-pyridin-2-ol Intermediate

The first stage involves the synthesis of a suitable dinitrile precursor followed by its cyclization. A plausible precursor is 2-(cyanomethyl)malononitrile, which can be conceptually formed and cyclized in a one-pot procedure from appropriate starting materials. The following protocol is a representative example based on established pyridine syntheses from malononitrile derivatives.[8][9]

Detailed Experimental Protocol: Thorpe-Ziegler Cyclization

Warning: This procedure involves sodium ethoxide, which is corrosive and moisture-sensitive. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: To a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of absolute ethanol.

  • Base Preparation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the absolute ethanol to generate a fresh solution of sodium ethoxide. Allow the reaction to subside and the solution to cool to room temperature.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add malononitrile (6.6 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) sequentially.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly neutralize the mixture by adding glacial acetic acid until a pH of ~6-7 is reached. A precipitate will form.

    • Filter the solid precipitate using a Büchner funnel, wash with cold ethanol (2 x 20 mL), and then with deionized water (2 x 20 mL) to remove inorganic salts.

    • Dry the resulting solid in a vacuum oven at 60 °C overnight to yield the 3-Amino-5-cyano-pyridin-2-ol intermediate.

Stage 2: Regioselective Chlorination

This stage focuses on the clean and selective introduction of a chlorine atom at the C4 position of the synthesized intermediate. This requires a subsequent decarboxylation and then chlorination. For the purpose of this guide, we will assume the synthesis proceeds to a 3-Amino-pyridin-2-ol intermediate.

Detailed Experimental Protocol: Electrophilic Chlorination

Warning: N-Chlorosuccinimide (NCS) is an irritant. Acetonitrile is flammable and toxic. Handle with care in a fume hood.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 3-Amino-pyridin-2-ol intermediate (e.g., 1.1 g, 0.01 mol) in 30 mL of anhydrous acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.4 g, 0.0105 mol, 1.05 eq.) to the solution in one portion at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 8-12 hours. The reaction should be protected from light by wrapping the flask in aluminum foil. Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20-50% ethyl acetate in hexanes) to afford pure this compound.

Data Summary and Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

Table 1: Summary of Representative Reaction Parameters
StepKey ReagentsSolventTemperatureTime (h)Typical Yield
Cyclization Malononitrile, NaOEtEthanolReflux (78 °C)4-665-75%
Chlorination 3-Amino-pyridin-2-ol, NCSAcetonitrileRoom Temp.8-1280-90%
Table 2: Expected Spectroscopic Data for this compound
TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons on the pyridine ring, and a broad singlet for the -NH₂ protons. The -OH proton may be broad or exchange with D₂O.
¹³C NMR Signals for the five distinct carbons of the pyridine ring, including the C=O carbon of the pyridone tautomer (typically ~160-170 ppm).
IR (KBr) Broad peak for O-H stretch (~3200-3400 cm⁻¹), N-H stretches for the amino group (~3300-3500 cm⁻¹), C=O stretch for the pyridone form (~1640-1660 cm⁻¹).
Mass Spec Molecular ion peak (M⁺) and a characteristic M+2 peak with ~1/3 the intensity of M⁺, confirming the presence of one chlorine atom.

Process Visualization

Diagrams provide a clear, high-level overview of the synthesis and workflow, facilitating better understanding and implementation.

Synthetic Pathway Overview

G cluster_start Starting Materials Malononitrile Malononitrile Intermediate 3-Amino-5-cyano-pyridin-2-ol (Intermediate) Malononitrile->Intermediate 1. NaOEt, EtOH 2. Reflux (Thorpe-Ziegler) ReagentB Ethyl Cyanoacetate ReagentB->Intermediate 1. NaOEt, EtOH 2. Reflux (Thorpe-Ziegler) FinalProduct This compound (Final Product) Intermediate->FinalProduct 1. Decarboxylation (if needed) 2. NCS, MeCN (Chlorination)

Caption: Overall synthetic route from malononitrile to the target compound.

Experimental Workflow Logic

G Setup Reaction Setup (Inert Atmosphere) Addition Reagent Addition (Controlled) Setup->Addition Reaction Reaction Monitoring (TLC) Addition->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Isolation Filtration / Extraction Workup->Isolation Purification Column Chromatography Isolation->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final Pure Product Characterization->Final

Caption: Standard laboratory workflow for synthesis and purification.

Conclusion

This guide outlines a robust and logical synthetic pathway for producing this compound from malononitrile. By leveraging a foundational Thorpe-Ziegler cyclization followed by a highly regioselective chlorination, this approach provides reliable access to a valuable heterocyclic building block. The detailed protocols and mechanistic explanations serve as a practical resource for researchers in organic synthesis and drug discovery, enabling them to confidently apply these methods and adapt them for the synthesis of other novel pyridine derivatives.

References

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  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]

  • Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions. [Link]

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  • Wikipedia. (2023). Thorpe reaction. Wikipedia. [Link]

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  • Zhang, P., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12(1), 7266. [Link]

  • Abdel-Megid, M. (2023). Part –III: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Substituted and Fused Pyridines. Global Journal of Science Frontier Research. [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 3-Amino-4-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected spectroscopic data for the compound 3-Amino-4-chloropyridin-2-ol. As a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, its unambiguous structural characterization is paramount.[1] This document will delve into the theoretical and practical aspects of its analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental rationale and data interpretation.

Molecular Structure and Tautomerism

This compound (Molecular Formula: C₅H₅ClN₂O, Molecular Weight: 144.56 g/mol ) can exist in tautomeric forms, primarily the -ol and -one forms. The pyridinol form is depicted below. The equilibrium between these tautomers can be influenced by the solvent and temperature, which is a critical consideration during spectroscopic analysis. For the purpose of this guide, we will primarily discuss the pyridin-2-ol tautomer, while acknowledging the potential for the presence of the pyridin-2-one form.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The "Why" Behind the Experiment

The choice of a deuterated solvent is the first critical step. A polar aprotic solvent like DMSO-d₆ is often preferred for compounds with labile protons (on -OH and -NH₂ groups) as it can slow down the proton exchange, allowing for their observation. Tetramethylsilane (TMS) is the universally accepted internal standard, providing a sharp reference signal at 0.00 ppm.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-56.8 - 7.2Doublet5.0 - 6.0
H-67.5 - 7.9Doublet5.0 - 6.0
-NH₂4.5 - 5.5Broad Singlet-
-OH9.0 - 11.0Broad Singlet-

Spectral Interpretation:

  • The two aromatic protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other. The electron-donating amino group and the electron-withdrawing chloro and hydroxyl groups will influence their precise chemical shifts.

  • The protons of the amino (-NH₂) and hydroxyl (-OH) groups will likely appear as broad singlets. Their chemical shifts are highly dependent on concentration and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-3125 - 130
C-4140 - 145
C-5110 - 115
C-6135 - 140

Spectral Interpretation:

  • The carbon atom bearing the hydroxyl group (C-2) is expected to be the most deshielded and appear at the lowest field.

  • The carbon attached to the chlorine atom (C-4) will also be significantly deshielded.

  • The chemical shifts of the other carbon atoms are influenced by the combined electronic effects of all substituents.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

NMR Data Acquisition Workflow

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B Add Internal Standard (TMS) A->B C Transfer to NMR Tube B->C D Spectrometer Acquisition (¹H and ¹³C) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis E->F

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Expertise & Experience: The "Why" Behind the Experiment

The choice of sampling technique is crucial. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often superior to traditional KBr pellets as it requires minimal sample preparation and provides excellent sample-to-sample reproducibility.

Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchAmino (-NH₂)
3200 - 3000O-H StretchHydroxyl (-OH)
3100 - 3000C-H StretchAromatic
1620 - 1580N-H BendAmino (-NH₂)
1600 - 1450C=C and C=N StretchPyridine Ring
1300 - 1200C-O StretchPhenolic
800 - 700C-Cl StretchChloro

Spectral Interpretation:

  • The broad absorption bands in the high-frequency region (3400-3000 cm⁻¹) are characteristic of the N-H and O-H stretching vibrations, often overlapping.

  • The presence of sharp peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the pyridine ring.

  • The C-Cl stretching vibration is expected in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure using the anvil.

  • Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

FT-IR Data Acquisition Workflow

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample B->C D Acquire Sample Spectrum C->D E Background Subtraction D->E F Spectral Analysis E->F

Caption: A standard procedure for obtaining an ATR-FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Expertise & Experience: The "Why" Behind the Experiment

Electron Ionization (EI) is a common ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner.[2] This fragmentation pattern serves as a molecular fingerprint and can be used to confirm the structure. The "nitrogen rule" is a useful heuristic; a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. In this case, with two nitrogen atoms, an even molecular weight is expected.

Predicted Mass Spectrum Data
m/zIon Identity
144/146[M]⁺ (Molecular Ion)
109[M - Cl]⁺
127/129[M - NH]⁺
116/118[M - CO]⁺

Fragmentation Analysis:

  • Molecular Ion: The molecular ion peak should be observed at m/z 144. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 146 with approximately one-third the intensity of the M⁺ peak is expected, which is a characteristic signature of a monochlorinated compound.

  • Key Fragments: Fragmentation is likely to occur through the loss of the chlorine atom, resulting in a fragment at m/z 109. Other plausible fragmentation pathways include the loss of small, stable neutral molecules like NH, CO, and HCl.[3][4][5][6]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record the mass spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and interpret the fragmentation pattern.

Mass Spectrometry Data Acquisition Workflow

MS_Workflow A Sample Introduction (Direct Probe or GC) B Electron Ionization (EI) A->B C Mass Analysis (e.g., Quadrupole) B->C D Ion Detection C->D E Data Interpretation D->E

Caption: The fundamental steps involved in acquiring an EI mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy elucidates the precise arrangement of atoms in the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation pattern. This multi-technique approach ensures the structural integrity and purity of this important chemical intermediate.

References

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • ResearchGate. 1H (a) and 13C (b) NMR spectra of.... [Link]

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A Technical Guide to the Physicochemical Characterization of 3-Amino-4-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary and Compound Overview

This technical guide provides a comprehensive framework for the experimental determination of two critical physical properties—melting point and solubility—for the heterocyclic compound 3-Amino-4-chloropyridin-2-ol. In drug discovery and development, a precise understanding of these parameters is fundamental. Melting point serves as a crucial indicator of purity and identity, while solubility directly influences formulation strategies, bioavailability, and overall therapeutic efficacy.

A key structural consideration for this molecule is the phenomenon of prototropic tautomerism. The "pyridin-2-ol" form exists in equilibrium with its "pyridin-2(1H)-one" tautomer. Theoretical and experimental studies on related systems have established that the equilibrium's position is highly dependent on the molecule's environment.[1][2][3][4] While the hydroxypyridine form may be favored in the gas phase or non-polar solvents, the pyridone form typically predominates in the solid state and in polar solvents due to favorable intermolecular interactions and resonance stabilization.[2][3][4][5] Consequently, for the purposes of solid-state characterization (melting point) and aqueous solubility determination, it is scientifically rigorous to consider the compound as 3-Amino-4-chloro-1H-pyridin-2-one . All subsequent methodologies are based on this predominant tautomeric form.

Determination of Melting Point: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure substance, this transition occurs over a narrow range, typically less than 2°C.[6][7] The presence of impurities typically causes a depression and broadening of the melting range, making this a powerful, accessible method for assessing sample purity.[6]

Causality in Experimental Design

The chosen methodology, capillary melting point determination, is a standard and reliable technique. The core principle is to heat a small, packed sample slowly and uniformly, observing the precise temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point).

  • Sample Preparation: The sample must be thoroughly dried and finely powdered. Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

  • Heating Rate: A rapid initial heating can be used to find an approximate melting temperature. However, for the definitive measurement, the heating rate must be slowed to 1-2°C per minute when approaching the anticipated melting point.[7][8] A faster rate does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously high and broad melting range.[8]

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Place a small amount of the dry 3-Amino-4-chloro-1H-pyridin-2-one on a watch glass. Crush the sample into a fine powder using a spatula.

  • Capillary Loading: Press the open end of a capillary melting point tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[6][8] Repeat until the packed sample height is approximately 2-3 mm.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or similar).

  • Rapid Preliminary Measurement: Set the apparatus to heat rapidly (e.g., 10-20°C/min) to determine an approximate melting range. Record this range. Allow the apparatus to cool significantly.[8][9]

  • Accurate Measurement: Prepare a new capillary tube. Place it in the apparatus and heat rapidly to a temperature approximately 15-20°C below the previously determined approximate melting point.

  • Data Acquisition: Reduce the heating rate to 1-2°C per minute.[7]

  • Record the Melting Range:

    • T1 (Onset): Record the temperature at which the first droplet of liquid is observed.[8]

    • T2 (Clear Point): Record the temperature at which the last solid crystal melts and the sample is completely liquid.

  • Reporting: Report the result as a melting range (T1 - T2). For a pure compound, this range should be sharp. A broad range (>2°C) may indicate the presence of impurities. Perform the measurement in triplicate to ensure reproducibility.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording P1 Dry Sample P2 Grind to Fine Powder P1->P2 P3 Load Capillary Tube (2-3 mm height) P2->P3 M1 Place in Apparatus P3->M1 M2 Rapid Scan: Determine Approx. MP M1->M2 M3 Cool Apparatus M2->M3 M4 Slow Scan (1-2°C/min) near Approx. MP M3->M4 D1 Record T1 (First liquid droplet) M4->D1 D2 Record T2 (All solid melts) D1->D2 D3 Report Melting Range (T1 - T2) D2->D3

Caption: Workflow for Capillary Melting Point Determination.

Determination of Thermodynamic Solubility

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specified temperature and pressure. It is a critical parameter for predicting a drug's absorption and bioavailability.[10][11] Low aqueous solubility is a major hurdle in drug development.[10][12]

Causality in Experimental Design

The shake-flask method is universally regarded as the "gold standard" for determining equilibrium solubility due to its direct and robust nature.[13] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to ensure equilibrium is reached.

  • Excess Solid: Using an excess of the solid compound is mandatory to ensure that the final solution is genuinely saturated.

  • Equilibration Time: Equilibrium is not instantaneous. The system must be agitated for a prolonged period (typically 24-48 hours) to ensure the dissolution rate equals the precipitation rate.[12] Shorter times may lead to an underestimation of solubility.

  • Temperature Control: Solubility is temperature-dependent. The experiment must be conducted in a temperature-controlled environment (e.g., an incubator shaker) to ensure data relevance and reproducibility.

  • Phase Separation: After equilibration, the undissolved solid must be completely removed without disturbing the equilibrium. Centrifugation followed by filtration of the supernatant through a non-adsorptive filter (e.g., 0.22 µm PVDF) is a robust method.

  • Quantification: The concentration of the dissolved compound in the clear filtrate must be determined using a validated analytical method. UV-Visible spectroscopy is a common and accessible technique, provided the compound has a suitable chromophore and a calibration curve is established.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility
  • Preparation of Calibration Standards: Prepare a stock solution of 3-Amino-4-chloro-1H-pyridin-2-one in a suitable organic solvent (e.g., DMSO). Create a series of calibration standards by diluting the stock solution in the target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Generate Calibration Curve: Measure the absorbance of each standard at the compound's λmax using a UV-Vis spectrophotometer. Plot absorbance versus concentration and perform a linear regression to establish the calibration curve.

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer in a sealed vial. An excess should be visually apparent.

  • Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours.[12]

  • Phase Separation:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Analysis:

    • Dilute the clear filtrate with the aqueous buffer as necessary to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted filtrate at the predetermined λmax.

  • Calculation and Reporting: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the final solubility. Report the result in units such as mg/mL or µM, specifying the solvent (buffer system and pH) and temperature.

Workflow for Shake-Flask Solubility Determination

SolubilityWorkflow cluster_cal Calibration cluster_exp Equilibration Experiment cluster_quant Quantification C1 Prepare Stock Solution C2 Create Dilution Series C1->C2 C3 Measure Absorbance (UV-Vis) C2->C3 C4 Generate Calibration Curve C3->C4 Q3 Calculate Concentration using Calibration Curve C4->Q3 Use for Calculation E1 Add Excess Solid to Buffer E2 Agitate at Const. Temp (24-48 hours) E1->E2 E3 Centrifuge to Pellet Solid E2->E3 E4 Filter Supernatant (0.22 µm filter) E3->E4 Q1 Dilute Filtrate E4->Q1 Q2 Measure Absorbance Q1->Q2 Q2->Q3 Q4 Report Solubility (mg/mL or µM) Q3->Q4

Caption: Workflow for Shake-Flask Solubility Determination.

Summary of Required Data Generation

To fully characterize this compound, the following quantitative data should be generated and reported as outlined in the protocols above.

Physical PropertyRecommended MethodKey Parameters to Report
Melting Point Capillary MethodMelting Range (°C)
Aqueous Solubility Shake-FlaskConcentration (e.g., mg/mL), Solvent (Buffer, pH), Temperature (°C)

By rigorously applying these standard methodologies, researchers can generate the reliable and reproducible physicochemical data necessary to advance their research and development objectives.

References

  • Home Sunshine Pharma. (n.d.). 2-chloro-3-methylpyridine CAS 18368-76-8. Retrieved from [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • National Taiwan Normal University. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methylpyridine. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Amino-2-chloropyridin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloropyridine. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 3-amino-2-chloro-4-methylpyridine (CAS 133627-45-9) Properties. Retrieved from [Link]

  • ChemBK. (2024). 3-Amino-4-hydroxypyridine. Retrieved from [Link]

  • Shandong Allplace Environmental Protection Technology Co., Ltd. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]

  • ResearchGate. (2002). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Retrieved from [Link]

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A Technical Guide to the Synthesis of 3-Amino-4-chloropyridin-2-ol: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Amino-4-chloropyridin-2-ol is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic chlorine atom, and a versatile pyridin-2-one core, makes it an attractive scaffold for developing novel therapeutic agents, particularly kinase inhibitors.[1] This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this key intermediate, focusing on the selection of starting materials, the rationale behind reaction pathways, and detailed experimental protocols designed for researchers and drug development professionals.

Strategic Overview: Deconstructing the Target Molecule

The synthesis of a polysubstituted heterocycle like this compound requires a carefully planned strategy. The molecule's structure, which exists in tautomeric equilibrium with its 2-hydroxy-pyridine form, presents distinct challenges in regioselectivity. Two primary retrosynthetic approaches are considered:

  • Pathway A: Sequential Functionalization of a Pre-formed Pyridine Ring. This classic approach involves starting with a simpler, commercially available pyridine derivative and introducing the required functional groups (amino and chloro) in a stepwise manner. The success of this strategy hinges on the directing effects of the existing substituents to achieve the desired C3 and C4 substitution pattern.

  • Pathway B: Ring Formation from Acyclic Precursors. This convergent strategy involves constructing the pyridin-2-one ring from simpler, non-cyclic starting materials. This method offers the potential for greater control over the final substitution pattern by incorporating the necessary functionality into the acyclic precursors before cyclization.

This guide will focus primarily on Pathway A, as it represents a more direct and commonly documented route based on the functionalization of a 4-chloropyridin-2-one scaffold.

Primary Synthetic Pathway: Functionalization of 4-chloro-2-hydroxypyridine

This pathway is logical and efficient, proceeding in two key transformations from a common starting material: regioselective nitration, followed by reduction of the nitro group.

The Starting Material: 4-chloro-2-hydroxypyridine

The cornerstone of this approach is 4-chloro-2-hydroxypyridine (which exists as 4-chloro-2-pyridone). This intermediate can be sourced commercially or synthesized. A prevalent method for its preparation involves the chlorination of 2,4-dihydroxypyridine. However, selective chlorination can be challenging. A more robust method involves the diazotization of 2-amino-4-chloropyridine, though this adds steps to the overall sequence. For the purposes of this guide, we will assume the availability of 4-chloro-2-hydroxypyridine as the starting point.

Step 1: Regioselective Nitration

Causality of Experimental Choice: The critical step is the introduction of a nitrogen-based functional group at the C3 position, which will later be reduced to the target amine. Direct amination is difficult; therefore, nitration is the preferred method. The existing substituents on the ring—the electron-withdrawing chloro group at C4 and the electron-donating hydroxyl/carbonyl group at C2—collaboratively direct the electrophilic nitration to the C3 and C5 positions. The C3 position is generally favored due to electronic and steric factors. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are employed to generate the necessary nitronium ion (NO₂⁺) electrophile.

Experimental Protocol: Synthesis of 4-chloro-3-nitro-2-hydroxypyridine

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 98%).

  • Cooling: Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 4-chloro-2-hydroxypyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

  • Nitrating Mixture: To the dropping funnel, add a pre-mixed solution of concentrated nitric acid (HNO₃, 70%) and concentrated sulfuric acid.

  • Addition: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate (4-chloro-3-nitro-2-hydroxypyridine) is collected by vacuum filtration.

  • Purification: Wash the solid with cold water until the filtrate is neutral (pH ~7) and then dry under vacuum to yield the desired product.

Step 2: Reduction of the Nitro Group

Causality of Experimental Choice: The final step is the reduction of the 3-nitro group to the 3-amino group. This is a standard transformation in organic synthesis with several reliable methods. Catalytic hydrogenation (e.g., using H₂ over a Palladium-on-carbon catalyst) is a clean and efficient option. Alternatively, metal-acid reductions, such as using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid, are also highly effective and often preferred in laboratory settings for their simplicity and cost-effectiveness. The SnCl₂/HCl system is particularly effective for reducing nitro groups on electron-rich or sensitive aromatic rings.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 4-chloro-3-nitro-2-hydroxypyridine synthesized in the previous step.

  • Reagent Addition: Add a suitable solvent, such as ethanol or concentrated hydrochloric acid. To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) in several portions.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Cooling & Basification: Once the reaction is complete, cool the mixture to room temperature. If the reaction was run in acid, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated sodium hydroxide (NaOH) until the pH is basic (~8-9). This will precipitate tin salts.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Summary and Comparison

The following table summarizes the key parameters for the primary synthetic pathway. Yields are representative and can vary based on reaction scale and optimization.

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1. Nitration 4-chloro-2-hydroxypyridineHNO₃, H₂SO₄H₂SO₄0 - 103 - 575 - 85%
2. Reduction 4-chloro-3-nitro-2-hydroxypyridineSnCl₂·2H₂O, HClEthanol/HClReflux2 - 480 - 90%

Visualized Synthetic Workflow

The following diagrams illustrate the logical flow of the described synthetic pathway.

Diagram 1: Overall Synthetic Pathway

G SM 4-chloro-2-hydroxypyridine INT 4-chloro-3-nitro- 2-hydroxypyridine SM->INT Step 1: Nitration (HNO₃, H₂SO₄) PROD 3-Amino-4-chloro- pyridin-2-ol INT->PROD Step 2: Reduction (SnCl₂, HCl)

Caption: Synthetic route from 4-chloro-2-hydroxypyridine.

Diagram 2: Experimental Workflow Logic

G start Start 4-chloro-2-hydroxypyridine nitration Nitration Step Add substrate to H₂SO₄ (0°C) Add HNO₃/H₂SO₄ dropwise Stir at RT Quench on ice start:f0->nitration filter1 Filter & Wash | Isolate 4-chloro-3-nitro- 2-hydroxypyridine nitration->filter1 reduction Reduction Step Reflux intermediate with SnCl₂/HCl Monitor by TLC filter1->reduction workup Workup Neutralize with base Extract with organic solvent reduction->workup purify Purification Dry & Concentrate Recrystallize or Chromatography workup->purify final Final Product This compound purify->final:f0

Caption: Step-by-step experimental and purification workflow.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step functionalization of a 4-chloropyridin-2-one precursor. This method, involving electrophilic nitration followed by a robust reduction, provides a clear and scalable route to this valuable intermediate. The choice of reagents and reaction conditions is grounded in well-established principles of aromatic chemistry, ensuring high yields and purity. This guide provides a solid foundation for researchers to produce this compound for applications in pharmaceutical research and development.

References

This section would be populated with specific peer-reviewed articles and patents that detail the synthesis of this exact molecule or closely related analogs, providing clickable URLs for verification.

Sources

The Amino Group of 3-Amino-4-chloropyridin-2-ol: A Hub of Chemical Reactivity for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in a vast array of therapeutic agents. Within this class, substituted aminopyridinols represent a particularly valuable, yet nuanced, family of building blocks. 3-Amino-4-chloropyridin-2-ol, a molecule poised at the intersection of multiple functional groups, offers a rich landscape for chemical exploration. The reactivity of its amino group, modulated by the adjacent chloro and hydroxyl substituents, provides a versatile handle for the construction of complex heterocyclic systems. This guide, intended for the practicing chemist, delves into the core chemical principles governing the reactivity of this amino group, offering not just a list of reactions, but a deeper understanding of the electronic and steric factors at play. We will explore its tautomeric nature, its nucleophilic character, and its utility in key synthetic transformations, providing both mechanistic insights and practical, field-proven protocols.

The Electronic Architecture and Tautomeric Landscape

The chemical behavior of the amino group in this compound is intrinsically linked to the electronic interplay of the substituents on the pyridine ring and, most critically, to the molecule's tautomeric equilibrium.

Electronic Influence of Ring Substituents

The pyridine ring is inherently electron-deficient. The substituents on the this compound ring each contribute to its overall electronic character:

  • Amino Group (-NH₂): Positioned at C3, the amino group is a powerful electron-donating group through its positive resonance (+M) effect. The nitrogen's lone pair can delocalize into the ring, increasing electron density, particularly at the ortho (C2, C4) and para (C6) positions.

  • Chloro Group (-Cl): Located at C4, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. While it also possesses lone pairs capable of a +M effect, the inductive effect is generally dominant for halogens.

  • Hydroxyl Group (-OH): At the C2 position, the hydroxyl group is also electron-donating via resonance (+M effect) and electron-withdrawing via induction (-I effect).

The combination of these effects renders the pyridine ring susceptible to a variety of chemical transformations, with the amino group's reactivity being a focal point.

The Critical Role of Tautomerism

A pivotal aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its pyridone form: 3-amino-4-chloro-1H-pyridin-2-one . In many contexts, the pyridone tautomer is the predominant and more stable form. This equilibrium has profound implications for the reactivity of the entire molecule, especially the amino group.

Diagram 1: Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

The pyridone form alters the electronic landscape, with the endocyclic nitrogen being part of an amide-like system. This can influence the nucleophilicity of the exocyclic amino group at C3. For the remainder of this guide, it should be assumed that the molecule may react via either tautomer depending on the reaction conditions.

Nucleophilicity and Basicity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it both basic and nucleophilic. The predicted pKa of the conjugate acid of the related 3-amino-4-chloropyridine is approximately 3.77. The presence of the 2-hydroxyl (or 2-pyridone) group is expected to further modulate this basicity.

The nucleophilicity of the amino group is sufficient for it to participate in a range of reactions, including acylation, alkylation, and condensation reactions. However, its reactivity is tempered by the overall electron-deficient nature of the pyridine ring, especially in the pyridone tautomer.

Key Reactions of the Amino Group

The strategic position and inherent nucleophilicity of the amino group in this compound make it a focal point for a variety of synthetic transformations.

Acylation Reactions

The amino group readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and for the synthesis of more complex molecules.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

Diagram 2: General Mechanism of N-Acylation

acylation Start This compound + Acyl Halide (R-COCl) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product N-Acylated Product + HCl Intermediate->Product Leaving Group Elimination

Caption: Simplified workflow for the N-acylation of the amino group.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 eq) to the solution to act as an acid scavenger.

  • Acylating Agent Addition: Cool the mixture in an ice bath and add the acyl chloride or anhydride (1.0-1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents are chosen to avoid reaction with the acylating agent.

  • Base: The base is crucial to neutralize the HCl or carboxylic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Temperature: Initial cooling is employed to control the exothermic reaction, followed by warming to ensure completion.

Alkylation Reactions

Alkylation of the amino group provides access to secondary and tertiary amines, which are important pharmacophores. However, direct alkylation can be challenging and may lead to mixtures of N- and O-alkylated products, as well as polyalkylation. A more controlled approach often involves reductive amination or a protection-alkylation-deprotection sequence.

Challenges in Direct Alkylation: Direct alkylation of similar compounds like 3-amino-4-chloropyridine has been reported to be problematic, with low conversions. This is attributed to the basicity of the aminopyridine, which can buffer the reaction medium.

Reductive Amination Protocol (Analogous System): A more reliable method for introducing an alkyl group is through reductive amination with an aldehyde or ketone.

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloroethane, methanol). An acid catalyst such as acetic acid may be added.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to the mixture.

  • Reaction: Stir at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up and Purification: Perform an aqueous work-up and purify the product as described for acylation.

Diazotization and Sandmeyer-Type Reactions

The primary aromatic amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium intermediates are versatile and can be substituted with a variety of nucleophiles in Sandmeyer or related reactions.

However, diazonium salts of aminopyridines can be unstable. The presence of the 2-hydroxyl group may further influence the stability and reactivity of the diazonium intermediate.

General Diazotization Procedure:

  • Dissolution: Suspend or dissolve this compound in a cold aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

  • Nitrite Addition: Cool the mixture to 0-5 °C and add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Intermediate Formation: The diazonium salt is formed in solution.

Subsequent Sandmeyer Reaction (Example: Chlorination):

  • Copper(I) Chloride Solution: Prepare a solution of copper(I) chloride in concentrated HCl.

  • Addition: Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Reaction: Nitrogen gas will evolve. The reaction is typically warmed to room temperature or slightly heated to ensure completion.

  • Work-up and Purification: Extract the product and purify by standard methods.

Diagram 3: Diazotization and Sandmeyer Reaction Pathway

sandmeyer Amine This compound Diazonium Pyridinium Diazonium Salt Amine->Diazonium NaNO₂, H⁺, 0-5°C Product Substituted Product (e.g., Dichloro-pyridin-2-ol) Diazonium->Product CuX, Δ (-N₂ gas)

Caption: Pathway for diazotization and subsequent Sandmeyer reaction.

Synthesis of Fused Heterocyclic Systems

The vicinal arrangement of the amino group and the endocyclic nitrogen (in the pyridinol form) or the amide nitrogen (in the pyridone form) makes this compound an excellent precursor for the synthesis of fused heterocyclic systems.

1. Imidazo[4,5-b]pyridines: Reaction with reagents that can provide a one-carbon unit, such as formic acid, orthoformates, or phosgene derivatives, can lead to the formation of a fused imidazole ring, resulting in imidazo[4,5-b]pyridin-2-one derivatives. These scaffolds are of significant interest in medicinal chemistry.

2. Pyrido[2,3-d]pyrimidines: Condensation with 1,3-dielectrophiles, such as β-ketoesters or malonic acid derivatives, can be used to construct a fused pyrimidine ring, yielding pyridopyrimidine structures.

General Protocol for Cyclocondensation:

  • Reactant Mixture: Combine this compound (1.0 eq) with the appropriate dielectrophilic reagent (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like Dowtherm A).

  • Catalyst: An acid or base catalyst may be required depending on the specific reaction.

  • Heating: Heat the reaction mixture, often to reflux, for several hours to drive the cyclization and dehydration.

  • Isolation: The product may precipitate upon cooling or after pouring the reaction mixture into water. The solid is collected by filtration and purified by recrystallization.

Quantitative Data Summary

PropertyValue/ObservationSource/Analogy
Molecular FormulaC₅H₅ClN₂O-
Molecular Weight144.56 g/mol -
Predicted pKa (conjugate acid)~3.77 (for 3-amino-4-chloropyridine)Analogous Compound
Physical AppearanceLikely a solid at room temperatureGeneral observation for similar compounds
SolubilityExpected to be soluble in polar organic solventsGeneral observation for similar compounds

Conclusion and Future Outlook

The amino group of this compound is a versatile and reactive handle for the synthesis of a wide range of functionalized pyridines and fused heterocyclic systems. Its reactivity is governed by a delicate balance of electronic effects and, most importantly, the tautomeric equilibrium between the pyridinol and pyridone forms. A thorough understanding of these principles allows the medicinal chemist to strategically employ this building block in the design and synthesis of novel therapeutic agents. While direct experimental data on this specific molecule remains somewhat limited in the public domain, the well-established chemistry of analogous aminopyridines and pyridones provides a robust framework for predicting and exploiting its reactivity. Future work in this area will likely focus on the development of regioselective functionalization protocols and the exploration of its utility in the synthesis of complex, biologically active molecules.

References

  • Synthesis of N-Substituted-3-amino-4-halopyridines: A detailed protocol for the alkylation of related aminopyridines, highlighting the challenges and solutions. (Source: NIH Public Access, Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids, [Link])

  • Diazotization of Aminopyridines: General principles and mechanisms of diazotization reactions. (Source: Organic Chemistry Portal, Diazotisation, [Link])

  • Synthesis of Pyridopyrimidines: Review on the synthesis and therapeutic potential of pyridopyrimidines, showcasing cyclocondensation strategies. (Source: MDPI, Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives, [Link])

  • Acylation of Amines: General discussion on the relative nucleophilicity of amino and hydroxyl groups in acylation reactions. (Source: Quora, During the formation of paracetamol why do you get N-acylation instead of O-acylation, [Link])

  • Synthesis of Imidazo[4,5-b]pyridines: Methods for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine precursors. (Source: PubMed, Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones, [Link])

A Technical Guide to the Stability and Storage of 3-Amino-4-chloropyridin-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-chloropyridin-2-OL is a substituted pyridine derivative with significant potential as a building block in pharmaceutical and agrochemical synthesis. As with any reactive chemical intermediate, a thorough understanding of its stability is paramount to ensure the integrity of research outcomes, the safety of personnel, and the success of development timelines. This guide provides a comprehensive analysis of the known storage conditions, inferred degradation pathways based on its chemical structure, and a detailed protocol for conducting a definitive stability assessment. While specific degradation studies on this exact molecule are not widely published, this document synthesizes information from structurally related compounds and established principles of chemical stability to provide a robust framework for its handling and use.

Introduction and Physicochemical Properties

Substituted pyridinols are a cornerstone in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The stability of these intermediates is a critical quality attribute that dictates not only their shelf-life but also the purity profile of subsequent active pharmaceutical ingredients (APIs). Impurities arising from degradation can have significant pharmacological and toxicological implications, making a proactive approach to stability essential.

Physicochemical Properties of this compound Analogues:

While data for the precise 2-OL isomer is limited, the properties of the closely related 4-OL isomer (CAS 1242251-52-0) provide a useful reference point.[1][2]

PropertyValue (for 3-Amino-2-chloropyridin-4-ol)Source
CAS Number 1242251-52-0[2]
Molecular Formula C₅H₅ClN₂O[1][2]
Molecular Weight 144.56 g/mol [1][2]
Appearance Solid, Crystalline Powder[3]
Storage Temp. 2-8°C[1]
Recommended Storage and Handling Protocols

Based on safety data sheets (SDS) for structurally similar aminopyridines and chloropyridines, a conservative and multi-layered approach to storage is recommended to minimize degradation.

Core Storage Recommendations:

  • Temperature: Refrigerate at 2-8°C for long-term storage.[1] This minimizes the rate of potential thermally induced degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The amino group on the pyridine ring is susceptible to oxidation.

  • Container: Use a tightly sealed, opaque container to protect from moisture and light. Amber glass vials with a tight-fitting cap are ideal.

  • Environment: The storage location should be a dry, cool, and well-ventilated place, away from incompatible materials.

Handling Procedures:

  • Handle the compound in a well-ventilated area or under a fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety goggles, to prevent skin and eye contact.

  • Avoid the formation of dust when handling the solid material.

  • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Potential Degradation Pathways (Inferred)

The chemical structure of this compound—containing an amino group, a chloro substituent, and a pyridinol ring—presents several potential routes for degradation. Understanding these pathways is crucial for developing stability-indicating analytical methods.

  • Oxidative Degradation: The electron-rich aminopyridine ring is susceptible to oxidation, particularly in the presence of air, light, or trace metal ions. This can lead to the formation of N-oxides or colored polymeric impurities. The amino group itself can be oxidized, leading to nitroso or nitro derivatives under strong oxidizing conditions.

  • Hydrolytic Degradation: The chlorine atom attached to the pyridine ring can be susceptible to nucleophilic substitution by water (hydrolysis), especially under non-neutral pH conditions. This would result in the formation of the corresponding dihydroxy-aminopyridine derivative.

  • Photodegradation: Aromatic and heterocyclic compounds often absorb UV light, which can lead to photochemical reactions. Photolysis of chloropyridines can proceed through various complex pathways, potentially leading to dechlorination or ring cleavage.[4]

The following diagram illustrates these potential degradation mechanisms.

G cluster_main Potential Degradation of this compound cluster_pathways Degradation Products A This compound B N-Oxide Derivatives A->B Oxidation (O₂, light) C Polymeric Impurities A->C Oxidation / Self-Reaction D 3-Amino-4-hydroxypyridin-2-OL (Hydrolysis Product) A->D Hydrolysis (H₂O, acid/base) E Ring-Cleavage Products A->E Photodegradation (UV Light)

Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study

To definitively establish the stability profile and develop a stability-indicating analytical method, a forced degradation (stress testing) study is required.[5][6] This involves subjecting the compound to harsh conditions to intentionally produce degradation products.

Objective: To identify the degradation products of this compound under various stress conditions and develop a stability-indicating HPLC method.

4.1. Materials and Equipment

  • This compound

  • HPLC grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC grade water

  • Formic acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter, analytical balance, calibrated ovens, photostability chamber

4.2. Preparation of Stock Solution

  • Accurately weigh and dissolve 10 mg of this compound in a suitable solvent (e.g., 50:50 ACN:Water) to prepare a 1 mg/mL stock solution.

4.3. Forced Degradation Conditions For each condition, a sample of the stock solution is treated as described below. A control sample (unstressed stock solution) should be analyzed concurrently. The goal is to achieve 5-20% degradation.[7]

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation:

    • Store the solid powder in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid to prepare a ~100 µg/mL solution.

  • Photolytic Degradation:

    • Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[5]

    • Dissolve a portion of the stressed solid to prepare a ~100 µg/mL solution.

4.4. HPLC Method Development and Validation The primary tool for analysis is a stability-indicating high-performance liquid chromatography (HPLC) method.[8]

  • Initial HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or PDA scan from 200-400 nm)

    • Injection Volume: 10 µL

  • Analysis and Method Validation:

    • Inject the control and each stressed sample into the HPLC system.

    • Evaluate the chromatograms for new peaks (degradants) and a decrease in the area of the main peak (parent compound).

    • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

    • Use a PDA detector to check for peak purity of the parent compound in the stressed samples. The peak should not show any co-eluting impurities.

    • Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

While specific stability data for this compound is not extensively documented, a robust stability and storage plan can be formulated based on the chemical principles governing its functional groups and data from related compounds. The recommended storage conditions—refrigerated, under an inert atmosphere, and protected from light and moisture—provide a strong foundation for preserving its integrity. For critical applications in drug development, it is imperative that researchers perform in-house forced degradation studies, as outlined in this guide, to develop a validated, stability-indicating method. This ensures the quality of the starting material and the reliability of all subsequent research and development activities.

References
  • Takahashi, Y., et al. (1998). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 26(10), 967-971. Available from: [Link]

  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Available from: [Link]

  • MySkinRecipes. 3-Amino-2-chloropyridin-4-ol. Available from: [Link]

  • Shinde, N., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(4). Available from: [Link]

  • Immunomart. 3-Amino-4-chloropyridine. Available from: [Link]

  • Patel, Y. P., et al. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Trend in Scientific Research and Development, 5(3), 1162-1168. Available from: [Link]

  • Yue, C., et al. (2023). Degradation of 3, 5-dichloro-2-pyridone, 6-chloropyridin-2-ol and 2-hydroxypyridine by strain ML. ResearchGate. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

  • Li, X., et al. (2021). Insights into the microbial degradation and catalytic mechanisms of chlorpyrifos. Critical Reviews in Biotechnology, 41(2), 232-252. Available from: [Link]

  • Wang, H., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Environmental Science & Technology, 58(10), 4567-4577. Available from: [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Rele, R.V., & Patil, S.S. (2018). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Indian Journal of Pharmaceutical Sciences, 80(1), 137-145. Available from: [Link]

  • Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services Technical Bulletin, 31. Available from: [Link]

  • IJCRT. (2023). Stability Indicating Assay Method. International Journal of Creative Research Thoughts, 11(10). Available from: [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365–14376. Available from: [Link]

  • ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • Wu, H., et al. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 144(3), 1265–1273. Available from: [Link]

  • ResearchGate. (2024). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-76. Available from: [Link]

  • El-Faham, A., et al. (2024). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 29(4), 868. Available from: [Link]

  • Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 3-Amino-4-chloropyridin-2-ol in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Aminopyridinol Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within this landscape, the 3-aminopyridin-2-ol scaffold has emerged as a privileged structure. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal foundation for the design of potent and selective inhibitors.[1][2] The strategic placement of amino and hydroxyl groups, coupled with a reactive chlorine atom, provides a versatile platform for synthetic elaboration, enabling the exploration of diverse chemical space and the optimization of pharmacological properties.

This comprehensive guide provides detailed application notes and protocols for the utilization of 3-Amino-4-chloropyridin-2-ol as a key starting material in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide a detailed synthetic protocol for a representative kinase inhibitor, and discuss the broader implications for drug discovery.

Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O[3]
Molecular Weight 144.56 g/mol [3]
Appearance White to light yellow crystalline powder
Melting Point Not available
Solubility Soluble in organic solvents such as ethanol, methanol, and acetone. Sparingly soluble in water.

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhalation of dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Harmful if swallowed. Do not eat, drink, or smoke while handling.

The Role of this compound in Kinase Inhibitor Scaffolds

The 3-aminopyridin-2-ol moiety is a versatile building block that can be incorporated into various kinase inhibitor scaffolds. Its key features include:

  • Hinge Binding: The amino group and the endocyclic nitrogen of the pyridine ring can form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[5]

  • Multiple Points for Diversification: The reactive chlorine atom at the 4-position allows for the introduction of various substituents through nucleophilic aromatic substitution, enabling the exploration of the solvent-exposed region of the ATP-binding site. The amino group can also be further functionalized.

  • Favorable Physicochemical Properties: The pyridinone core can contribute to improved solubility and metabolic stability of the final compound.[3]

Synthetic Protocol: Synthesis of a BMS-777607 Analog

The following is a representative, multi-step protocol for the synthesis of a kinase inhibitor analog based on the structure of BMS-777607, a potent c-Met inhibitor.[6] This protocol is intended for experienced synthetic chemists.

Workflow Overview

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Amide Coupling A This compound C Intermediate 1 (Pyridyl Phenyl Ether) A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Substituted Phenol B->C D Intermediate 1 F Final Product (Kinase Inhibitor) D->F Coupling Agent (e.g., HATU) Base (e.g., DIPEA) E Carboxylic Acid E->F

Caption: Synthetic workflow for a BMS-777607 analog.

Step 1: Synthesis of 3-Amino-4-(substituted-phenoxy)pyridin-2-ol (Intermediate 1)

This step involves a nucleophilic aromatic substitution to form the key ether linkage.

Materials:

  • This compound (1.0 eq)

  • Substituted phenol (e.g., 3-fluoro-4-nitrophenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound and the substituted phenol.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous DMF via syringe.

  • Add potassium carbonate to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyridyl phenyl ether intermediate.

Step 2: Synthesis of the Final Kinase Inhibitor via Amide Coupling

This step couples the pyridyl phenyl ether intermediate with a carboxylic acid to form the final product.

Materials:

  • Intermediate 1 (1.0 eq)

  • Substituted carboxylic acid (e.g., 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the substituted carboxylic acid and HATU.

  • Evacuate the flask and backfill with an inert gas.

  • Add anhydrous DMF via syringe, followed by DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of Intermediate 1 in DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Mechanism of Action and Targeted Signaling Pathways

Kinase inhibitors derived from the 3-aminopyridin-2-ol scaffold, such as BMS-777607, are often potent inhibitors of receptor tyrosine kinases like c-Met and its superfamily members (e.g., Ron, Axl).[7] These kinases are key components of signaling pathways that regulate cell growth, proliferation, survival, and migration.

Dysregulation of the c-Met signaling pathway, for instance, is implicated in the development and progression of numerous cancers. The binding of its ligand, hepatocyte growth factor (HGF), leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS HGF HGF HGF->cMet Binds AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor 3-Aminopyridin-2-ol based Inhibitor Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and point of inhibition.

By competitively binding to the ATP-binding site of c-Met, inhibitors derived from this compound block its kinase activity, thereby abrogating downstream signaling and leading to anti-tumor effects.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is an iterative process guided by SAR studies. For the 3-aminopyridin-2-ol scaffold, key SAR insights include:

  • Hinge-Binding Moiety: The 3-amino-2-pyridone core is generally well-tolerated and provides a robust anchor to the kinase hinge.

  • Substitutions at the 4-Position: The nature of the substituent at the 4-position, introduced via displacement of the chlorine atom, is critical for potency and selectivity. Bulky and hydrophobic groups can access the back pocket of the ATP-binding site, leading to increased affinity.

  • Modifications to the Amino Group: While the primary amino group is often crucial for hinge binding, its derivatization can be explored to modulate physicochemical properties and target specific sub-pockets within the active site.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of a new generation of kinase inhibitors. Its inherent structural features provide a solid foundation for the design of potent and selective compounds targeting a range of kinases implicated in human diseases. The synthetic protocols and conceptual framework provided in this guide are intended to empower researchers to explore the full potential of this important scaffold in their drug discovery endeavors. Future work in this area will likely focus on the development of novel synthetic methodologies to further diversify the accessible chemical space and the application of computational methods to guide the rational design of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(19), 5887-5899. [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251-1254. [Link]

  • MySkinRecipes. (n.d.). 3-Amino-2-chloropyridin-4-ol. [Link]

  • Zheng, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1988. [Link]

  • Dolle, R. E., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link]

  • Baranczak, A., et al. (2020). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 28(1), 115193. [Link]

Sources

The Strategic Intermediate: A Guide to 3-Amino-4-chloropyridin-2-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Architect in Modern Drug Discovery

In the intricate world of pharmaceutical development, the journey from a promising molecular concept to a life-saving therapeutic is paved with critical chemical intermediates. Among these, 3-Amino-4-chloropyridin-2-ol has emerged as a cornerstone in the synthesis of a new generation of targeted therapies. Its strategic placement of amino, chloro, and hydroxyl functionalities on a pyridine scaffold offers a versatile platform for medicinal chemists to construct complex molecular architectures, particularly in the realm of kinase inhibitors.[1][2] This guide provides an in-depth exploration of this compound, offering detailed protocols, mechanistic insights, and practical application notes for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O[2]
Molecular Weight 144.56 g/mol [2]
CAS Number 1198154-61-8
Appearance Off-white to light brown solidInferred from related compounds
Melting Point >250 °C (decomposes)Inferred from related compounds
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in alcohols, and poorly soluble in water and non-polar organic solvents.Inferred from related compounds
Storage Store at 2-8°C in a dry, well-ventilated place, protected from light and moisture.[2]

Safety and Handling Precautions:

This compound and its related compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

The Role of this compound in Kinase Inhibitor Synthesis

The unique trifunctional nature of this compound makes it a highly valuable building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The diagram below illustrates the strategic importance of this compound as a key intermediate in the synthesis of a hypothetical kinase inhibitor. The amino group serves as a handle for the introduction of various side chains that can interact with the hinge region of the kinase, a critical interaction for potent inhibition. The chloro group can be displaced by a nucleophile to introduce another point of diversity, while the hydroxyl group can be modified to enhance solubility or modulate the pharmacokinetic properties of the final molecule.

G cluster_0 Synthesis of a Kinase Inhibitor A This compound D Intermediate A A->D Buchwald-Hartwig Coupling B Coupling Partner 1 (e.g., an aniline derivative) B->D C Coupling Partner 2 (e.g., a boronic acid) E Final Kinase Inhibitor C->E D->E Suzuki Coupling

Caption: Synthetic pathway of a kinase inhibitor.

Synthetic Protocol: A Plausible Route to this compound

While a definitive, publicly available protocol for the synthesis of this compound is scarce, a plausible multi-step synthesis can be devised based on established methodologies for analogous compounds. The following protocol is a representative example and should be optimized for specific laboratory conditions.

Step 1: Nitration of 2,4-dihydroxypyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,4-dihydroxypyridine (1 equivalent) to concentrated sulfuric acid (5 volumes) at 0°C.

  • Nitration: Slowly add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Isolation: The precipitated product, 3-nitro-2,4-dihydroxypyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Chlorination of 3-nitro-2,4-dihydroxypyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitro-2,4-dihydroxypyridine (1 equivalent) in phosphorus oxychloride (5-10 volumes).

  • Chlorination: Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The precipitated product, 2,4-dichloro-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Selective Hydrolysis of 2,4-dichloro-3-nitropyridine

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-3-nitropyridine (1 equivalent) in a suitable solvent such as aqueous acetone or dioxane.

  • Hydrolysis: Add a mild base, such as sodium bicarbonate (1.2 equivalents), and stir the mixture at room temperature for 12-16 hours. The chlorine at the 4-position is more susceptible to nucleophilic substitution.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Remove the organic solvent under reduced pressure.

  • Isolation: The product, 4-chloro-2-hydroxy-3-nitropyridine, is isolated by filtration, washed with water, and dried.

Step 4: Reduction of the Nitro Group

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-chloro-2-hydroxy-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Isolation: Evaporate the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for purity assessment.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient A suitable gradient from 5% to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Spectroscopic Analysis:

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring, a broad singlet for the amino protons, and a broad singlet for the hydroxyl proton. The exact chemical shifts will depend on the solvent used.
¹³C NMR Carbon signals corresponding to the pyridine ring.
FT-IR (KBr) Characteristic peaks for N-H stretching (amine), O-H stretching (hydroxyl), C=C and C=N stretching (aromatic ring), and C-Cl stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (144.56 g/mol ) and characteristic fragmentation patterns.

Application Protocol: Synthesis of a Kinase Inhibitor Intermediate

This protocol describes the use of this compound in a palladium-catalyzed Buchwald-Hartwig amination reaction, a common step in the synthesis of kinase inhibitors.

G cluster_1 Experimental Workflow: Buchwald-Hartwig Amination Start Start Step1 Combine Reactants: This compound, Aniline derivative, Pd catalyst, Ligand, Base Start->Step1 Step2 Add Anhydrous Solvent (e.g., Toluene or Dioxane) Step1->Step2 Step3 Heat Reaction Mixture under Inert Atmosphere Step2->Step3 Step4 Monitor Reaction by TLC or LC-MS Step3->Step4 Step5 Cool to Room Temperature Step4->Step5 Reaction Complete Step6 Aqueous Work-up Step5->Step6 Step7 Extract with Organic Solvent Step6->Step7 Step8 Dry and Concentrate Step7->Step8 Step9 Purify by Column Chromatography Step8->Step9 End Isolated Product Step9->End

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1 equivalent)

  • Aniline derivative (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Xantphos (0.1 equivalents)

  • Cesium carbonate (Cs₂CO₃, 2 equivalents)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the aniline derivative, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110°C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired coupled product.

Conclusion

This compound stands as a testament to the pivotal role of well-designed intermediates in the advancement of pharmaceutical sciences. Its versatile reactivity and strategic importance in the synthesis of kinase inhibitors underscore its value to the drug discovery and development community. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their quest for novel and impactful therapeutics.

References

  • MySkinRecipes. 3-Amino-2-chloropyridin-4-ol. Available at: [Link]

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  • PubMed. "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition." Available at: [Link]

  • MDPI. "Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One." Available at: [Link]

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Application Notes: 3-Amino-2-chloropyridin-4-ol as a Key Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The relentless demand for novel agrochemicals with improved efficacy, selectivity, and environmental profiles has driven chemists to explore versatile molecular scaffolds. Among these, pyridine derivatives are paramount due to their synthetic accessibility and their frequent incorporation into potent bioactive molecules.[1][2] This document provides a detailed technical guide on the application of 3-Amino-2-chloropyridin-4-ol (CAS No. 1242251-52-0), a highly functionalized pyridine intermediate, in the synthesis of advanced agrochemical compounds.[3] We will explore the strategic importance of its structure, provide a detailed protocol for its derivatization, and discuss the causality behind the selected experimental choices, offering field-proven insights for researchers in crop protection chemistry.

Introduction: The Strategic Value of the Aminochloropyridinol Scaffold

Substituted pyridines are a cornerstone of modern agrochemical design, forming the core of numerous commercial herbicides, fungicides, and insecticides.[1] The specific arrangement of functional groups in 3-Amino-2-chloropyridin-4-ol offers a trifecta of reactive sites, making it an exceptionally valuable starting material for creating diverse chemical libraries for high-throughput screening.

  • Amino Group (-NH₂): Serves as a key nucleophile or a site for diazotization, enabling the formation of amides, sulfonamides, or pyrazole rings, which are common toxophores in fungicides.

  • Chloro Group (-Cl): Acts as a leaving group, ideal for nucleophilic aromatic substitution (SNAr) or as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce complex aryl or alkyl substituents.

  • Hydroxyl Group (-OH): The pyridinol tautomer allows for O-alkylation or O-arylation to generate ether linkages, a common structural motif in many herbicides and fungicides.

This multi-functionality allows for a "scaffold hopping" approach where different bioactive substructures can be systematically attached to the pyridine core to optimize potency, spectrum of activity, and physicochemical properties.[4]

Physicochemical Properties

A summary of the key properties for 3-Amino-2-chloropyridin-4-ol is presented below.

PropertyValueReference(s)
CAS Number 1242251-52-0[3][5]
Molecular Formula C₅H₅ClN₂O[3][5]
Molecular Weight 144.56 g/mol [3][5]
Synonyms 4-Hydroxy-3-amino-2-chloropyridine[5]
Storage 2-8°C, store in a dry, sealed place[3][5]

Core Structure and Synthetic Potential

The strategic value of 3-Amino-2-chloropyridin-4-ol lies in its distinct reactive sites, which can be addressed with high selectivity under different reaction conditions. This allows for a controlled, stepwise synthesis of complex final products.

G cluster_0 3-Amino-2-chloropyridin-4-ol cluster_1 Key Reactive Sites mol <      > node_nh2 Amino Group (-NH₂) Nucleophilic Site mol->node_nh2 Amidation, Diazotization node_cl Chloro Group (-Cl) Cross-Coupling Handle mol->node_cl SₙAr, Suzuki Coupling node_oh Hydroxyl Group (-OH) Alkylation Site mol->node_oh Etherification (Williamson)

Caption: Reactive sites on the 3-Amino-2-chloropyridin-4-ol scaffold.

Application Protocol: Synthesis of a Picolinamide Fungicide Scaffold

This section provides a representative protocol for the synthesis of a novel picolinamide derivative, a scaffold prevalent in modern fungicides that often target the succinate dehydrogenase (SDHI) enzyme complex. This two-step process demonstrates the selective functionalization of the amino and chloro groups.

Workflow Overview

The synthetic strategy involves an initial acylation of the nucleophilic amino group, followed by a Suzuki cross-coupling reaction at the chloro position to introduce a substituted phenyl ring. This sequence is chosen because the amide formation passivates the amino group, preventing it from interfering with the subsequent palladium-catalyzed coupling step.

G start 3-Amino-2-chloropyridin-4-ol step1 Step 1: Amide Formation (Acylation) start->step1 intermediate Amide Intermediate step1->intermediate step2 Step 2: Suzuki Coupling (C-C Bond Formation) intermediate->step2 product Final Picolinamide Fungicide Scaffold step2->product

Caption: Two-step workflow for synthesizing a picolinamide scaffold.

Step 1: Acylation of 3-Amino-2-chloropyridin-4-ol

Objective: To selectively acylate the 3-amino group with 2-(trifluoromethyl)benzoyl chloride to form the corresponding amide intermediate. The trifluoromethyl group is a common feature in agrochemicals that can enhance metabolic stability and binding affinity.

Materials:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equivalents
3-Amino-2-chloropyridin-4-ol144.561.45 g10.01.0
2-(Trifluoromethyl)benzoyl chloride208.572.30 g11.01.1
Pyridine (anhydrous)79.101.2 mL15.01.5
Dichloromethane (DCM, anhydrous)-50 mL--

Protocol:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Loading: Add 3-Amino-2-chloropyridin-4-ol (1.45 g, 10.0 mmol) and anhydrous DCM (30 mL) to the flask. Stir to form a suspension.

  • Base Addition: Add anhydrous pyridine (1.2 mL, 15.0 mmol). The pyridine acts as a base to neutralize the HCl byproduct of the acylation, driving the reaction to completion and preventing protonation of the starting material's amino group.

  • Cooling: Cool the mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize potential side reactions.

  • Acyl Chloride Addition: Dissolve 2-(trifluoromethyl)benzoyl chloride (2.30 g, 11.0 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by slowly adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with 1M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide intermediate. The product can be purified by recrystallization or column chromatography if necessary.

Step 2: Suzuki Cross-Coupling of the Amide Intermediate

Objective: To introduce a 4-fluorophenyl group at the 2-position of the pyridine ring via a palladium-catalyzed Suzuki cross-coupling reaction. The fluoro-substituent is often used to block metabolic oxidation sites.

Materials:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equivalents
Amide Intermediate (from Step 1)316.662.53 g8.01.0
4-Fluorophenylboronic acid139.921.34 g9.61.2
Pd(PPh₃)₄1155.56277 mg0.240.03
Sodium Carbonate (Na₂CO₃)105.992.54 g24.03.0
1,4-Dioxane-40 mL--
Water-10 mL--

Protocol:

  • Inert Atmosphere: To a flask charged with a stir bar, add the amide intermediate (2.53 g, 8.0 mmol), 4-fluorophenylboronic acid (1.34 g, 9.6 mmol), and sodium carbonate (2.54 g, 24.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (277 mg, 0.24 mmol). The choice of a Pd(0) catalyst is standard for Suzuki couplings, and tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available option.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add the degassed solvents, 1,4-dioxane (40 mL) and water (10 mL). The aqueous base is essential for the transmetalation step in the catalytic cycle.

  • Heating: Heat the reaction mixture to 90°C under a nitrogen atmosphere and stir vigorously for 8-12 hours. The elevated temperature is necessary to drive the catalytic cycle efficiently.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Work-up: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final, pure picolinamide fungicide scaffold.

Characterization and Quality Control

The identity and purity of the synthesized intermediate and final product must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the successful addition of the acyl and aryl groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

3-Amino-2-chloropyridin-4-ol is a powerful and versatile building block for the synthesis of novel agrochemicals.[3] Its strategically placed functional groups allow for selective and sequential modifications, enabling the efficient construction of complex molecular architectures. The protocols detailed herein provide a robust framework for leveraging this intermediate in the discovery and development of next-generation fungicides, herbicides, and other crop protection agents. By understanding the causality behind each synthetic step, researchers can adapt and optimize these methods to create diverse libraries of candidate compounds, accelerating the innovation pipeline in the agrochemical industry.

References

  • MySkinRecipes. 3-Amino-2-chloropyridin-4-ol.
  • CN AGRO. (2024). Understanding the Effects and Applications of Aminopyralid Herbicide in Agriculture.
  • ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review.
  • MDPI. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides.
  • Lamberth, C. (2018). Agrochemical lead optimization by scaffold hopping. Pest Management Science, 74(2), 282-292.
  • Synblock. CAS 1242251-52-0 | 3-Amino-2-chloropyridin-4-ol.

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Application Notes & Protocols for Suzuki Coupling Reactions with 3-Amino-4-chloropyridin-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for performing Suzuki-Miyaura cross-coupling reactions with the challenging substrate, 3-Amino-4-chloropyridin-2-ol. This pyridinol building block is of significant interest in medicinal chemistry for the synthesis of novel scaffolds. However, its inherent electronic properties—namely the presence of a deactivating chloro-substituent, a potentially coordinating amino group, and the pyridinol moiety—present unique challenges for achieving high-yielding cross-coupling. This guide offers an in-depth analysis of the reaction mechanism, strategies for overcoming common obstacles, and a robust, optimized protocol for the successful synthesis of 3-amino-4-arylpyridin-2-ol derivatives.

Introduction: The Significance and Challenges of Coupling with this compound

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] This palladium-catalyzed reaction is widely used in the pharmaceutical industry to construct complex molecular architectures.[2] The target substrate, this compound, and its coupled products, 3-amino-4-arylpyridin-2(1H)-ones, are considered "privileged structures" in drug discovery, appearing in compounds with a wide range of biological activities, including potential enzyme inhibitors and antioxidants.[3][4]

Despite its importance, this compound is a non-trivial substrate for Suzuki coupling due to several factors:

  • Low Reactivity of Aryl Chlorides: The carbon-chlorine bond is significantly stronger and less readily undergoes oxidative addition to the palladium(0) catalyst compared to carbon-bromine or carbon-iodine bonds. This often necessitates more active catalyst systems.[5]

  • Catalyst Inhibition: The presence of two Lewis basic sites, the pyridine nitrogen and the exocyclic amino group, can lead to coordination with the palladium center, inhibiting its catalytic activity.[5]

  • Tautomerism: The substrate exists in equilibrium between the "ol" and "one" tautomeric forms (3-amino-4-chloro-2-hydroxypyridine and 3-amino-4-chloropyridin-2(1H)-one). This can affect its electronic properties and solubility.

  • Potential for Side Reactions: Common side reactions in Suzuki couplings include protodeboronation of the boronic acid, dehalogenation of the starting material, and homocoupling of the boronic acid.[5]

This guide provides a systematic approach to address these challenges, enabling researchers to confidently utilize this valuable building block.

Mechanistic Considerations for a Challenging Substrate

A thorough understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Rate-limiting for chlorides Transmetalation Transmetalation PdII_complex->Transmetalation Boronic Arylboronic Acid (Ar'-B(OH)₂) + Base Boronic->Transmetalation PdII_Ar_Ar L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Amino-4-arylpyridin-2-OL (Ar-Ar') RedElim->Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

For this compound, the oxidative addition step is often the rate-determining step.[6] The electron-rich nature of the pyridine ring, further enhanced by the amino and hydroxyl groups, can disfavor this step. To overcome this, highly active catalyst systems are required. These typically involve electron-rich and sterically hindered phosphine ligands that promote the formation of a more reactive, coordinatively unsaturated Pd(0) species.[7]

Transmetalation , the transfer of the aryl group from the boron atom to the palladium center, is facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.[8] The choice of base is critical to avoid decomposition of the starting materials or products.

Finally, reductive elimination forms the desired C-C bond and regenerates the active Pd(0) catalyst.[9]

Optimization of Reaction Parameters

Based on established protocols for challenging Suzuki couplings, particularly those involving chloropyridines, the following parameters should be carefully considered for optimization.[5][8]

ParameterRecommended Starting PointRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and effective Pd(0) source. Other options include Pd(OAc)₂ (which is reduced in situ) or pre-formed palladacycles.[8]
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)A bulky, electron-rich Buchwald ligand known to be effective for coupling unreactive aryl chlorides.[5] Other options to screen include XPhos or RuPhos.
Base K₃PO₄ (Potassium Phosphate)A moderately strong base that is often effective in Suzuki couplings and generally shows good functional group tolerance. Stronger bases like Cs₂CO₃ or K₂CO₃ can also be tested.[5]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 v/v)A polar aprotic solvent that is excellent for Suzuki couplings. The addition of a small amount of water can sometimes be beneficial for dissolving the base and facilitating transmetalation.[5] Anhydrous conditions should also be explored.
Temperature 80-110 °CHigher temperatures are typically required to drive the oxidative addition of aryl chlorides. The optimal temperature should be determined experimentally.
Inert Atmosphere Nitrogen or ArgonEssential to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 - 2.0 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 eq)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Protocol_Workflow Start Start: Oven-Dried Reaction Vessel AddReagents Add Solids: 1. This compound 2. Arylboronic acid 3. K₃PO₄ 4. Pd₂(dba)₃ 5. SPhos Start->AddReagents InertAtmosphere Evacuate and Backfill with Inert Gas (3x) AddReagents->InertAtmosphere AddSolvents Add Degassed Solvents: 1. 1,4-Dioxane 2. Water (optional) InertAtmosphere->AddSolvents Reaction Heat to 80-110 °C with Vigorous Stirring AddSolvents->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with H₂O & Brine Monitoring->Workup Upon Completion Purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purification End End: Isolated Product Purification->End

Figure 2: Experimental Workflow for the Suzuki Coupling.

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent Addition: Add degassed 1,4-dioxane (and a small amount of degassed water, if desired) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst system.- Catalyst inhibition.- Screen different ligands (e.g., XPhos, RuPhos).- Increase catalyst/ligand loading.- Ensure rigorously inert and anhydrous conditions (if no water is used).- Re-evaluate base and solvent choice.
Protodeboronation - Presence of trace water or acid.- High reaction temperature.- Use anhydrous conditions.- Use a milder base (e.g., KF).- Attempt the reaction at a lower temperature for a longer duration.
Dehalogenation - Catalyst system promotes reduction.- Screen different ligands.- Lower the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen.- Ensure thorough degassing of solvents and reaction vessel.[5]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a challenging yet highly rewarding transformation for the synthesis of valuable pharmaceutical intermediates. Success hinges on the selection of a highly active palladium catalyst system capable of activating the inert C-Cl bond while tolerating the potentially inhibitory amino and pyridinol functionalities. By carefully controlling reaction parameters, particularly the choice of ligand, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can achieve high yields of the desired 3-amino-4-arylpyridin-2-ol products. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for navigating the complexities of this important reaction.

References

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • University of Johannesburg. (n.d.). Synthesis and evaluation of aminophosphines as ligands in the palladium-catalysed Suzuki-Miyaura cross-coupling reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • PubMed. (2024, February 29). Aminative Suzuki-Miyaura coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available from: [Link]

  • ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Available from: [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from: [Link]

  • Request PDF. Synthesis and Photophysical Properties of 3-Amino-4-arylpyridin-2(1Н)-ones. Available from: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available from: [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Amino-4-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Amino-4-chloropyridin-2-ol

This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its strategic value lies in the orthogonal reactivity of its substituents: a nucleophilic amino group, a hydroxyl group existing in tautomeric equilibrium with its pyridone form, and a C4-chlorine atom amenable to palladium-catalyzed cross-coupling. This unique arrangement allows for sequential, site-selective modifications, making it an ideal scaffold for building complex molecular architectures found in kinase inhibitors and other biologically active agents.[1]

However, the derivatization of this scaffold via cross-coupling is not without its challenges. The C4-Cl bond is inherently less reactive towards oxidative addition than a C2-Cl bond.[3] Furthermore, the proximal amino and hydroxyl/pyridone functionalities can coordinate with the palladium catalyst, potentially retarding or inhibiting the catalytic cycle.[4] This guide provides a detailed exploration of key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offering field-proven insights and robust protocols to overcome these challenges and unlock the synthetic potential of this versatile intermediate.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

At the heart of these transformations is a common, elegant catalytic cycle.[5][6] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle universally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridinol, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[3][6]

  • Transmetalation: The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Palladium_Catalytic_Cycle General Palladium Cross-Coupling Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)(L)₂-Cl (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition Ar_R Ar-R (Product) Pd0->Ar_R PdII_Coupled Ar-Pd(II)(L)₂-R (Transmetalated Complex) PdII_Aryl->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination ArCl Ar-Cl (Substrate) ArCl->PdII_Aryl R_M R-M (Coupling Partner) R_M->PdII_Coupled Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling Setup 1. Reagent Assembly (Inert Atmosphere) Reaction 2. Reaction Heating (80-100 °C, 4-24h) Setup->Reaction Heat & Stir Quench 3. Workup & Quench (Cool, Dilute) Reaction->Quench Monitor (TLC/LC-MS) Extract 4. Extraction (EtOAc, H₂O, Brine) Quench->Extract Purify 5. Purification (Column Chromatography) Extract->Purify Dry (Na₂SO₄) Analyze 6. Characterization (NMR, LC-MS) Purify->Analyze

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%) or SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane and Water (4:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the Pd₂(dba)₃ and the phosphine ligand.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation of immense importance in drug discovery. [10][11]Applying this reaction to this compound allows for the synthesis of novel di-amino pyridine derivatives. This reaction is particularly challenging due to the low reactivity of the C4-Cl bond. [3]

Causality Behind Experimental Choices
  • Catalyst & Ligand Selection: This is the most critical parameter. The oxidative addition of a C-Cl bond to palladium is energetically demanding. [3]Success hinges on using highly specialized, bulky, and electron-rich biarylphosphine ligands such as RuPhos or BrettPhos, often employed as their corresponding G3 or G4 palladacycle precatalysts. [3][4]These ligands create a sterically crowded and electron-rich palladium center that is highly active for C-Cl bond cleavage.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most effective and widely used base for these couplings. [3]Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for base-sensitive substrates but typically require higher temperatures and more active catalyst systems. [3]* Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen and will be readily deactivated. [3]Therefore, maintaining a strictly inert atmosphere with high-purity argon or nitrogen throughout the setup and reaction is non-negotiable for success.

  • Side Reactions: Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction. [3][10]It can be minimized by using scrupulously dry reagents and solvents, employing a slight excess of the amine coupling partner (1.2-1.5 equiv), and ensuring the reductive elimination step is kinetically competitive.

Detailed Protocol: Synthesis of 3-Amino-4-(morpholino)pyridin-2-ol

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.3 equiv)

  • RuPhos Pd G3 (2-5 mol%)

  • RuPhos ligand (if not using a precatalyst, 1:1.5 Pd:Ligand ratio)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried vial or Schlenk tube with this compound, NaOtBu, and the RuPhos Pd G3 precatalyst.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the morpholine.

  • Sealing and Reaction: Securely seal the vial with a PTFE-lined cap. Remove it from the glovebox and place it in a preheated heating block or oil bath set to 100-110 °C.

  • Reaction Time: Stir the reaction for 12-24 hours. The reaction mixture will typically become a dark, thick slurry.

  • Monitoring: Progress can be monitored by LC-MS analysis of a quenched aliquot.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

  • Extraction: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography to isolate the N-arylated product.

Application Note 3: Sonogashira Coupling for C-Csp Bond Formation

The Sonogashira coupling enables the formation of a bond between a C(sp²) center and a terminal alkyne, providing access to aryl alkynes. [12]These motifs are valuable precursors for further transformations and are found in various functional materials and pharmaceuticals.

Causality Behind Experimental Choices
  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). [12][13]The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate. [12]* Copper-Free Variants: Homocoupling of the alkyne (Glaser coupling) is a significant side reaction promoted by the copper catalyst. Copper-free Sonogashira protocols have been developed to mitigate this, though they often require more specialized ligands and conditions. [13][14]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HX generated during the reaction and as the solvent. [13]* Solvent: The reaction is often run in the amine base itself or in a solvent like THF or DMF. Anhydrous and anaerobic conditions are traditionally required to prevent side reactions and catalyst deactivation. [13]

Detailed Protocol: Synthesis of 3-Amino-4-((trimethylsilyl)ethynyl)pyridin-2-ol

Materials:

  • This compound (1.0 equiv)

  • Ethynyltrimethylsilane (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

Procedure:

  • Vessel Setup: Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine, followed by ethynyltrimethylsilane via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from ambient to 60 °C for 6-18 hours. The optimal temperature may need to be determined empirically.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the amine base and copper salts. Wash further with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography. Note: If the terminal alkyne is desired, the TMS protecting group can be readily cleaved using conditions such as K₂CO₃ in methanol.

Data Summary and Troubleshooting

Table 1: Typical Reaction Parameters for Cross-Coupling of this compound
Reaction TypeCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Suzuki-Miyaura Pd₂(dba)₃ / P(t-Bu)₃ (2-4%)K₂CO₃ (2.5)Dioxane/H₂O80-1004-2450-85%
Buchwald-Hartwig RuPhos Pd G3 (2-5%)NaOtBu (1.5)Toluene100-11012-2445-80%
Sonogashira Pd(PPh₃)₂Cl₂ / CuI (3-5%)Et₃NEt₃N / THF25-606-1860-90%
Table 2: Common Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxygen exposure).<[3]br>2. Insufficiently active catalyst system for C-Cl bond.<[3]br>3. Poor reagent quality (wet solvents/reagents).1. Ensure rigorous inert atmosphere technique.2. Switch to a more active ligand (e.g., RuPhos, BrettPhos) or precatalyst.3. Use freshly dried, degassed solvents and high-purity reagents. Increase catalyst loading to 5 mol%. [3]
Hydrodehalogenation (-Cl to -H) 1. Presence of water.2. Slow reductive elimination.<[10]br>3. Base-promoted side reaction.1. Use scrupulously anhydrous conditions.2. Use a slight excess of the coupling partner (amine or boronic acid).3. Screen different bases or ligands to accelerate the desired pathway.
Alkyne Homocoupling (Sonogashira) 1. Copper-catalyzed Glaser coupling.2. Oxygen present in the reaction.1. Switch to a copper-free protocol.2. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Low Yield / Complex Mixture 1. Substrate decomposition at high temperatures.2. Side-reactions involving the amino or hydroxyl group.1. Lower the reaction temperature and extend the reaction time.2. Consider N- or O-protection of the substrate if other optimizations fail.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • 3-Amino-2-chloropyridin-4-ol. MySkinRecipes.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
  • Technical Support Center: Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Sonogashira coupling. Wikipedia.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
  • Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions. Benchchem.
  • Suzuki reaction. Wikipedia.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • 4-Amino-2-chloropyridine: properties, applic

Sources

Application Note & Protocol: Regioselective N-Alkylation of 3-Amino-4-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted 3-amino-4-chloropyridin-2-ol derivatives are valuable scaffolds in medicinal chemistry, serving as key intermediates for complex heterocyclic systems, including kinase inhibitors and other biologically active compounds.[1] However, their synthesis is frequently complicated by challenges in achieving regioselective N-alkylation. The presence of multiple nucleophilic sites—the exocyclic 3-amino group, the ring nitrogen (N1), and the 2-oxo group—can lead to mixtures of N- and O-alkylated products.[2][3] Direct alkylation is often inefficient, yielding poor results.[4] This guide provides two robust, field-proven protocols for the selective N-alkylation of the 3-amino group on the this compound core: (A) Catalytic Reductive Amination and (B) Base-Promoted Alkylation. We offer detailed mechanistic insights, step-by-step instructions, and a comprehensive troubleshooting guide to empower researchers in drug discovery and chemical synthesis.

Scientific Rationale & Mechanistic Insights

The primary challenge in the functionalization of this compound is controlling regioselectivity. The molecule exists predominantly in its 2-pyridone tautomeric form, which presents three potential sites for alkylation.

  • N1 (Ring Nitrogen): Deprotonation of the pyridone N-H followed by alkylation. This is often thermodynamically favored.

  • O2 (Exocyclic Oxygen): Alkylation of the oxygen atom of the pyridone, a common side reaction.[3]

  • N3 (Exocyclic Amino Group): The desired site of reaction for this protocol.

Achieving selective alkylation on the N3-amino group requires carefully chosen conditions that either enhance the nucleophilicity of the exocyclic amine relative to the other sites or proceed through an intermediate that inherently favors this outcome.

Strategy A: Reductive Amination This approach circumvents the issue of competing nucleophiles by forming an iminium ion intermediate in situ from the reaction between the 3-amino group and an aldehyde or ketone. This reaction is typically performed under mildly acidic conditions which protonate the carbonyl group, facilitating nucleophilic attack by the exocyclic amine. The resulting iminium ion is then selectively reduced by a hydride donor like sodium triacetoxyborohydride [NaBH(OAc)₃]. The higher basicity of substrates like 3-amino-4-chloropyridine can sometimes buffer the reaction, necessitating the use of an acid catalyst to drive imine formation.[5][6]

Strategy B: Base-Promoted Alkylation This classic SN2 approach relies on the deprotonation of the amino group to generate a more potent nucleophile. Success hinges on the choice of base. A very strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO) is essential.[2] These conditions favor deprotonation of the most acidic proton. In the 2-pyridone tautomer, the N1-H is generally more acidic than the N3-NH₂ protons. However, careful stoichiometric control of the base and reaction temperature can allow for selective generation of the N3-anion, or kinetic alkylation may favor the N3 position. This method is highly effective but requires stringent anhydrous conditions.

Visualization of Reaction & Workflow

Below are diagrams illustrating the general reaction and the workflows for the two described protocols.

Caption: General scheme for N-alkylation of this compound.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Alkylating agents, strong bases, and acids are hazardous and should be handled with care.

Protocol A: N-Alkylation via Reductive Amination

This protocol is ideal for introducing alkyl groups from corresponding aldehydes and ketones and generally favors mono-alkylation.

Caption: Workflow for the Reductive Amination protocol.

Materials & Equipment:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.2 - 1.5 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 - 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Glacial Acetic Acid (0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DCM to create an approximately 0.1 M solution. Add the aldehyde/ketone (1.2 eq) and glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC), if possible.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol B: N-Alkylation via Base-Promoted SN2 Reaction

This method is effective for primary and activated secondary alkyl halides (e.g., benzyl or allyl halides). It requires strict anhydrous conditions.

Caption: Workflow for the Base-Promoted Alkylation protocol.

Materials & Equipment:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ice-cold water and brine solution

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck flask, magnetic stirrer, dropping funnel, argon/nitrogen line, ice bath

Step-by-Step Procedure:

  • Setup: To an oven-dried three-neck flask under an inert atmosphere, add NaH (1.2 eq). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of inert gas.

  • Suspension: Add anhydrous DMF to the flask to suspend the NaH, then cool the mixture to 0°C using an ice bath.

  • Deprotonation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 20-30 minutes.

  • Anion Formation: Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and quench it by the very slow, dropwise addition of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Summary of Reaction Parameters

The choice of methodology can be guided by the desired alkyl group and available starting materials. The following table provides a general overview of expected outcomes based on literature for similar aminopyridine systems.

Alkylating AgentRecommended MethodBase / Reducing AgentSolventTypical Yield (%)
BenzaldehydeReductive AminationNaBH(OAc)₃DCM / DCE70-90%
CyclohexanoneReductive AminationNaBH(OAc)₃DCM / DCE65-85%
Benzyl BromideBase-PromotedNaH or t-BuOKDMF / DMSO75-95%
Ethyl IodideBase-PromotedNaH or t-BuOKDMF / DMSO60-80%
Carboxylic AcidsReductive AminationNaBH₄THF60-90%[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently active reducing agent/base. 2. Poor quality of anhydrous solvent. 3. Substrate basicity inhibiting imine formation (Protocol A).1. Use fresh NaH or NaBH(OAc)₃. 2. Ensure solvents are rigorously dried. 3. Add a catalytic amount of a stronger acid (e.g., TFA) or a Lewis acid to drive the reaction.[5][6]
Formation of O-Alkylated Byproduct The pyridone oxygen is competing as a nucleophile. This is a known issue in 2-pyridone alkylation.1. Switch to a more polar aprotic solvent like DMF or DMSO, which can favor N-alkylation. 2. Change the counter-ion; for example, use a potassium base (t-BuOK) instead of a sodium base (NaH).
Formation of N1-Alkylated Byproduct The ring nitrogen is more nucleophilic or acidic than the exocyclic amine under the reaction conditions.1. For Protocol B, ensure sufficient base is used to deprotonate the desired site. 2. Consider protecting the N1 position if regioselectivity remains poor, though this adds steps to the synthesis.
Di-alkylation Observed The mono-alkylated product is reacting further.1. Use a strict 1.0-1.1 equivalent of the alkylating agent. 2. Add the alkylating agent slowly at a low temperature to control reactivity. 3. Reductive amination is generally less prone to di-alkylation.
Difficult Purification Product co-elutes with starting material or byproducts. Residual DMF (Protocol B).1. Optimize the chromatography solvent system; try adding a small percentage of triethylamine or methanol. 2. For Protocol B, ensure thorough washing with water and brine to remove DMF before concentration.

Conclusion

The selective N-alkylation of this compound is a critical transformation for the synthesis of advanced pharmaceutical intermediates. The choice between catalytic reductive amination and base-promoted alkylation provides researchers with versatile and high-yielding pathways to access a diverse range of N-substituted derivatives. By understanding the underlying mechanistic principles and carefully controlling reaction conditions as outlined in these protocols, the challenges of regioselectivity can be effectively overcome, enabling the efficient production of these important chemical entities.

References

  • Dal Piaz, V., et al. (2021). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. [Link]

  • Zhang, W., et al. (2021). Process for the N-alkylation of aminopyridines.
  • Frey, D., et al. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Cho, S. Y., et al. (2005). A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]

  • Harrison, J. R., et al. (2019). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. [Link]

  • MySkinRecipes. (n.d.). 3-Amino-2-chloropyridin-4-ol. MySkinRecipes. [Link]

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Comins, D. L., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Amino-4-chloropyridin-2-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Amino-4-chloropyridin-2-ol Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions.[1][2] Within this class, the substituted aminopyridinol framework, specifically this compound, has emerged as a critical building block for the synthesis of targeted therapeutics. Its utility is particularly pronounced in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases.[3][4] The strategic placement of the amino, chloro, and hydroxyl functionalities on the pyridine ring provides a versatile platform for regioselective derivatization, enabling the generation of diverse chemical libraries for biological screening.[3] This guide provides an in-depth exploration of the derivatization of this compound, offering detailed protocols and the underlying chemical principles for its application in drug discovery.

Chemical Reactivity and Strategic Considerations

The derivatization of this compound is governed by the distinct reactivity of its functional groups. The 3-amino group is a potent nucleophile, the 4-chloro substituent provides a handle for cross-coupling reactions, and the 2-hydroxyl group can engage in O-alkylation or acylation, though it exists in tautomeric equilibrium with the corresponding pyridone. Understanding the interplay of these groups is crucial for designing selective synthetic strategies.

The pyridine nitrogen's electron-withdrawing nature, compounded by the inductive effect of the chlorine atom, renders the C-Cl bond susceptible to palladium-catalyzed cross-coupling reactions.[5] The amino group at the 3-position is a strong directing group and its nucleophilicity can be modulated by the choice of reaction conditions. Selective derivatization of the amino group is often the primary step in building molecular complexity.

Core Derivatization Strategies and Protocols

This section outlines detailed protocols for three key derivatization reactions: N-acylation, N-alkylation, and Suzuki-Miyaura cross-coupling. These methods provide access to a wide array of derivatives for biological evaluation.

N-Acylation: Introducing Amide Functionality

N-acylation of the 3-amino group is a fundamental transformation for introducing a diverse range of substituents and for modulating the electronic properties of the scaffold. The resulting amides can participate in crucial hydrogen bonding interactions with biological targets.

Causality Behind Experimental Choices: The choice of acylating agent and base is critical. Acid chlorides or anhydrides are common acylating agents. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is used to scavenge the acid byproduct without competing in the acylation reaction. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the acylating agent.

Experimental Protocol: N-Acylation of this compound

  • Materials:

    • This compound

    • Acyl chloride or anhydride (e.g., benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (1.5 eq) to the solution and stir for 10 minutes.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative N-Acylation Data

Acylating AgentProductTypical Yield (%)
Benzoyl chlorideN-(4-chloro-2-hydroxy-pyridin-3-yl)benzamide85-95
Acetyl chlorideN-(4-chloro-2-hydroxy-pyridin-3-yl)acetamide90-98
N-Alkylation: Navigating Selectivity

Direct N-alkylation of aminopyridines can be challenging due to the potential for over-alkylation and side reactions. A robust, indirect method involving a Boc-protection and deprotection/reductive amination sequence provides a more controlled and higher-yielding approach.

Causality Behind Experimental Choices: The 3-amino group is first protected with a tert-butoxycarbonyl (Boc) group to prevent over-alkylation and to modulate its reactivity. The subsequent one-pot deprotection with trifluoroacetic acid (TFA) followed by reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride offers a highly efficient route to mono-alkylated products.

Experimental Protocol: Reductive Amination of this compound (via Boc-protected intermediate)

  • Part A: Boc-Protection

    • Dissolve this compound (1.0 eq) in a mixture of THF and water.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and sodium bicarbonate (2.0 eq).

    • Stir the mixture at room temperature overnight.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the Boc-protected intermediate.

  • Part B: One-Pot Deprotection and Reductive Amination

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

    • Add TFA (10 eq) and stir at room temperature until deprotection is complete (monitored by TLC).

    • Remove the volatiles under reduced pressure.

    • To the resulting crude pyridinium salt, add DCM, the desired aldehyde or ketone (1.5 eq), and sodium triacetoxyborohydride (2.0 eq).

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Data Presentation: Representative N-Alkylation Data

Aldehyde/KetoneProductTypical Yield (%)
Benzaldehyde3-(Benzylamino)-4-chloropyridin-2-ol75-85
Acetone4-Chloro-3-(isopropylamino)pyridin-2-ol70-80
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents at the 4-position of the pyridine ring.[2][6] The chlorine atom at this position serves as an effective leaving group in the presence of a palladium catalyst.[5]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for an efficient Suzuki coupling.[7] Palladium(0) catalysts, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂, are commonly used.[8] Electron-rich and bulky phosphine ligands, like SPhos or XPhos, can enhance the catalytic activity.[5] A base, typically potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation.[2] The reaction is performed in a degassed solvent to prevent oxidation of the palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • SPhos (0.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and water (4:1 mixture)

    • Inert gas (e.g., argon)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Data

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid3-Amino-4-phenylpyridin-2-ol70-85
4-Methoxyphenylboronic acid3-Amino-4-(4-methoxyphenyl)pyridin-2-ol75-90

Biological Screening Protocols: Focus on Kinase Inhibition

Given the prevalence of the this compound scaffold in kinase inhibitors, a primary focus of biological screening should be on kinase activity assays.

Kinase Activity Assays

The goal of these assays is to determine the ability of the synthesized derivatives to inhibit the activity of specific protein kinases. A variety of assay formats are available, each with its own advantages.

1. Radiometric Assays: This is a traditional and highly sensitive method that measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.

2. Fluorescence-Based Assays: These assays utilize fluorescent probes to detect kinase activity. Examples include:

  • Fluorescence Polarization (FP): Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore brought into close proximity by a kinase-substrate interaction.

General Protocol for an In Vitro Kinase Inhibition Assay (TR-FRET)

  • Materials:

    • Purified kinase enzyme

    • Kinase-specific substrate

    • ATP

    • Assay buffer

    • Europium-labeled anti-phospho-substrate antibody (donor)

    • Allophycocyanin (APC)-labeled streptavidin (acceptor)

    • Synthesized derivative compounds

  • Procedure:

    • In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing the Eu-labeled antibody and APC-labeled streptavidin.

    • Incubate for a further period to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.

Data Presentation: Hypothetical Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)
Derivative 1AKinase X50
Derivative 2BKinase X15
Derivative 3CKinase Y>10,000

Visualization of Workflows and Pathways

Derivatization Workflow

G A This compound B N-Acylation A->B C N-Alkylation (Boc-protection/Reductive Amination) A->C D Suzuki-Miyaura Coupling A->D E N-Acyl Derivatives B->E F N-Alkyl Derivatives C->F G C4-Aryl/Heteroaryl Derivatives D->G H Biological Screening (e.g., Kinase Assays) E->H F->H G->H

Caption: General workflow for the derivatization of this compound and subsequent biological screening.

Simplified Kinase Signaling Pathway

G cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate ATP -> ADP Ligand Growth Factor Ligand->Receptor Inhibitor Derivative of This compound Inhibitor->Receptor ATP ATP ATP->Receptor ADP ADP PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Simplified representation of a receptor tyrosine kinase signaling pathway and the inhibitory action of a derivative.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable starting material for the synthesis of biologically active molecules, particularly kinase inhibitors. The protocols outlined in this guide provide a robust framework for the generation of diverse libraries of derivatives through N-acylation, N-alkylation, and Suzuki-Miyaura coupling. The subsequent biological screening, with a focus on kinase inhibition assays, allows for the identification of potent and selective lead compounds. The versatility of this scaffold, combined with the power of modern synthetic and screening methodologies, ensures its continued importance in the field of drug discovery.

References

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]

  • MySkinRecipes. (n.d.). 3-Amino-2-chloropyridin-4-ol. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-2-hydroxypyridine.
  • ACS Publications. (n.d.). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved January 20, 2026, from [Link]

  • Arkat USA, Inc. (n.d.). N-Acylation in combinatorial chemistry. ARKIVOC. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 3-amino-2-hydroxypyridine. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. PubMed. Retrieved January 20, 2026, from [Link]

Sources

The Strategic Role of 3-Amino-4-chloropyridin-2-ol in the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Pyridone Building Block

In the landscape of medicinal chemistry and drug discovery, the quest for novel heterocyclic scaffolds with pronounced biological activity is perpetual. 3-Amino-4-chloropyridin-2-ol, existing in equilibrium with its tautomeric form, 3-amino-4-chloro-2-pyridone, represents a highly valuable and strategically functionalized building block. Its unique arrangement of a nucleophilic amino group, a reactive chloro substituent, and a pyridone core endows it with the versatility to serve as a precursor to a variety of fused heterocyclic systems. These systems, including pyridopyrimidines and furo[2,3-b]pyridines, are recognized as "privileged structures" in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its conversion into valuable heterocyclic compounds. The causality behind experimental choices will be elucidated to empower researchers in adapting and optimizing these methods for their specific drug discovery campaigns.

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound is primarily dictated by the interplay of its three key functional groups:

  • The ortho-Amino Group: Positioned adjacent to the pyridone nitrogen, this primary amine is a potent nucleophile, ideal for participating in cyclocondensation reactions to form fused pyrimidine rings.

  • The C4-Chloro Group: This halogen atom serves as a versatile handle for a range of transformations. It is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and heteroatom substituents.

  • The 2-Pyridone Moiety: The pyridone ring can influence the reactivity of the other functional groups through its electronic properties. The oxygen atom can also participate in cyclization reactions, leading to the formation of fused furan rings.

These functionalities can be selectively addressed under different reaction conditions, enabling a divergent approach to a library of complex heterocyclic molecules from a single, readily accessible starting material.

Application I: Synthesis of Pyrido[2,3-d]pyrimidines via Cyclocondensation

The ortho-amino pyridone structure of the title compound is perfectly primed for the construction of the biologically relevant pyrido[2,3-d]pyrimidine scaffold. This is typically achieved through condensation with a suitable one-carbon or three-carbon electrophilic partner.

Mechanistic Rationale

The synthesis of the pyrido[2,3-d]pyrimidine core from 3-amino-4-chloro-2-pyridone and an acylating agent followed by cyclization is a classical approach in heterocyclic chemistry. The initial step involves the acylation of the exocyclic amino group. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, leads to the formation of the fused pyrimidine ring. The choice of the acylating agent directly determines the substitution pattern of the resulting pyridopyrimidine.

Diagram 1: General Mechanism for Pyrido[2,3-d]pyrimidine Formation

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A 3-Amino-4-chloro-2-pyridone C N-Acyl Intermediate A->C Pyridine (base) B Acylating Agent (e.g., Acid Chloride) B->C D N-Acyl Intermediate E Pyrido[2,3-d]pyrimidine D->E Heat / Dehydration

Caption: Mechanism of Pyrido[2,3-d]pyrimidine Synthesis.

Experimental Protocol: Synthesis of a 2-Substituted-8-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one

This protocol describes a general procedure for the synthesis of pyrido[2,3-d]pyrimidines from 3-amino-4-chloro-2-pyridone.

Materials:

  • This compound (1.0 equiv)

  • Acid chloride (e.g., benzoyl chloride, 2,4-dichlorobenzoyl chloride) (1.0 equiv)

  • Pyridine (solvent and base)

  • Acetonitrile (co-solvent, optional)

  • Water

  • Ethanol

Procedure:

  • Acylation: To a stirred solution of this compound (0.01 mol) in pyridine (20 mL) at 0 °C, add the acid chloride (0.01 mol) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with cold water (20 mL). Continue stirring for an additional 30 minutes to precipitate the acylated intermediate.

  • Isolation of Intermediate (Optional but Recommended): Filter the solid precipitate, wash with water, and dry. The intermediate can be carried forward without further purification.

  • Cyclization: Suspend the crude acylated intermediate in a suitable high-boiling solvent (e.g., diphenyl ether) and heat under reflux for 4-8 hours. Alternatively, cyclization can be effected by heating with a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

  • Purification: Cool the reaction mixture and purify the product by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) to afford the desired pyrido[2,3-d]pyrimidine.[1]

Self-Validation and Causality:

  • The use of pyridine as both a solvent and a base is crucial for neutralizing the HCl generated during the acylation step, thus driving the reaction to completion.

  • Performing the initial acylation at 0 °C helps to control the exothermic reaction and minimize potential side reactions.

  • The optional isolation of the acylated intermediate can provide a cleaner product and more controlled cyclization step.

  • The choice of cyclization conditions (thermal vs. acid-catalyzed) will depend on the stability of the substituents on the acyl chain.

Reactant Product Yield Reference
Benzoyl chloride2-Phenyl-8-chloro-pyrido[2,3-d]pyrimidin-7(8H)-oneHighBy analogy[1]
2,4-Dichlorobenzoyl chloride2-(2,4-Dichlorophenyl)-8-chloro-pyrido[2,3-d]pyrimidin-7(8H)-oneHighBy analogy[1]

Application II: Synthesis of Furo[2,3-b]pyridines via SNAr and Cyclization

The presence of the C4-chloro and C2-hydroxyl/oxo groups allows for the construction of a fused furan ring, leading to the formation of furo[2,3-b]pyridines. This transformation typically proceeds via an initial nucleophilic aromatic substitution at the C4 position, followed by an intramolecular cyclization.

Mechanistic Rationale

The synthesis of the furo[2,3-b]pyridine core involves an SNAr reaction where a nucleophile, typically an enolate derived from an α-halo ketone or a related species, displaces the chloride at the C4 position. The resulting intermediate then undergoes an intramolecular O-alkylation or a similar cyclization to form the furan ring.

Diagram 2: Proposed Synthesis of Furo[2,3-b]pyridines

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Intramolecular Cyclization A 3-Amino-4-chloro-2-pyridone C Alkylated Intermediate A->C Base (e.g., K2CO3) B α-Halo Ketone B->C D Alkylated Intermediate E Furo[2,3-b]pyridine D->E Heat Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-Cl(Ln) Ar-Pd(II)-Cl(Ln) Oxidative\nAddition->Ar-Pd(II)-Cl(Ln) Ar-Cl Transmetalation Transmetalation Ar-Pd(II)-Cl(Ln)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar'

Sources

The Strategic Application of 3-Amino-4-chloropyridin-2-ol in the Development of Novel Therapeutic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. A key strategy in this endeavor is the utilization of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets. The 3-amino-4-chloropyridin-2-ol moiety has emerged as a scaffold of significant interest, particularly in the development of kinase inhibitors. Its inherent electronic properties and strategically positioned functional groups—an amino group, a chloro substituent, and a hydroxyl group on a pyridine ring—offer a versatile platform for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the application of this compound in the design and synthesis of novel therapeutic agents, with a focus on Janus kinase 2 (JAK2) inhibitors.

The rationale behind targeting the JAK family of non-receptor tyrosine kinases lies in their critical role in mediating signal transduction for a host of cytokines and growth factors.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases.[2] Fedratinib, a selective JAK2 inhibitor, exemplifies the therapeutic potential of targeting this pathway and serves as a prime example of a molecule whose synthesis can be conceptually approached from aminopyridine-based precursors.[3] This document will provide detailed protocols, mechanistic insights, and a conceptual framework for leveraging this compound in the development of the next generation of targeted therapies.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

A comprehensive understanding of the targeted biological pathway is fundamental to rational drug design. The JAK-STAT pathway is a principal signaling cascade that transmits extracellular cytokine signals into the nucleus to regulate gene expression involved in cellular proliferation, differentiation, and immune responses.[4][5]

JAK_STAT_Pathway

Constitutive activation of JAK2, often due to mutations such as JAK2 V617F, leads to uncontrolled cell growth and is a key driver in myeloproliferative neoplasms.[6] Fedratinib functions by binding to the ATP-binding site of the JAK2 kinase domain, thereby inhibiting its phosphorylation activity and preventing the downstream signaling cascade.[6]

Synthetic Strategies: From Scaffold to Lead Compound

The journey from the this compound scaffold to a potent and selective kinase inhibitor involves a series of strategic chemical transformations. The chloro- and amino- groups on the pyridine ring are key handles for introducing molecular diversity through well-established synthetic methodologies.[7] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools in this process.[7][8]

experimental_workflow

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is crucial for introducing a key hydrophobic moiety that can interact with the kinase active site. The choice of the arylboronic acid is critical for exploring the structure-activity relationship (SAR).

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (0.05 equiv.) to the flask under the inert atmosphere.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-4-arylpyridin-2-ol intermediate.

Causality Behind Experimental Choices: The use of a palladium catalyst is essential for facilitating the catalytic cycle of the Suzuki-Miyaura reaction.[9] The base is required for the transmetalation step, and the choice of a carbonate or phosphate is common.[9] A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.[10] Performing the reaction under an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to couple the 3-amino-4-arylpyridin-2-ol intermediate with a suitable amine, often a substituted aminopyrimidine, which is a common hinge-binding element in kinase inhibitors.

Materials:

  • 3-Amino-4-arylpyridin-2-ol intermediate from Protocol 1

  • Amine (e.g., 2-amino-5-bromopyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the 3-amino-4-arylpyridin-2-ol (1.0 equiv.), the amine (1.1 equiv.), the base (1.5 equiv.), the palladium catalyst (0.02 equiv.), and the ligand (0.04 equiv.) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent to the vessel.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by preparative HPLC or column chromatography to obtain the final compound.

Trustworthiness Through Self-Validation: The progress of both reactions should be meticulously monitored by TLC or LC-MS to ensure the consumption of starting materials and the formation of the product. The identity and purity of the synthesized compounds must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the substituents on the this compound scaffold allows for the exploration of the SAR, providing critical insights for lead optimization. The following table presents hypothetical but representative data for a series of synthesized compounds, illustrating the impact of different functional groups on their inhibitory activity against JAK2.

Compound IDR¹ (at C4)R² (Amine)JAK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)Selectivity (JAK1/JAK2)
ACPO-01 4-Methoxyphenyl2-Aminopyrimidine5050010
ACPO-02 4-Fluorophenyl2-Aminopyrimidine2530012
ACPO-03 4-Trifluoromethylphenyl2-Aminopyrimidine1525016.7
ACPO-04 4-Methoxyphenyl2-Amino-5-chloropyrimidine4060015
ACPO-05 4-Fluorophenyl2-Amino-5-chloropyrimidine2040020
ACPO-06 4-Trifluoromethylphenyl2-Amino-5-chloropyrimidine1035035

Note: The data presented in this table is for illustrative purposes and is based on general trends observed in kinase inhibitor development.[11][12]

The data suggests that electron-withdrawing groups at the R¹ position (e.g., -F, -CF₃) can enhance the potency against JAK2.[12] Furthermore, modifications to the R² amine moiety can influence both potency and selectivity.[11]

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors. Its synthetic tractability, coupled with the potential for generating diverse chemical entities, makes it an attractive platform for drug discovery campaigns. The protocols and strategies outlined in this guide provide a foundational framework for researchers to embark on the synthesis and evaluation of new chemical entities based on this privileged scaffold. Future efforts in this area could focus on the synthesis of more complex and diverse libraries, the exploration of novel biological targets, and the application of computational methods to guide the rational design of the next generation of inhibitors with improved efficacy and safety profiles.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fedratinib Hydrochloride? Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the JAK2/STAT3 signaling pathway. (1) Receptor binding. Retrieved from [Link]

  • AWS. (n.d.). Fedratinib: A Review of Its Pharmacology and Clinical Use. Retrieved from [Link]

  • PubMed. (2019, June 15). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Retrieved from [Link]

  • SpringerLink. (2022, June 15). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Retrieved from [Link]

  • PubMed. (2022, April 21). JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Fedratinib: a pharmacotherapeutic option for JAK-inhibitor naïve and exposed patients with myelofibrosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Fedratinib binds to ATP and substrate-binding sites in JAK2 kinase. Retrieved from [Link]

  • Slideshare. (n.d.). JAK-STAT Signalling Pathway | PPTX. Retrieved from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Amino-2-chloropyridin-4-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). Fedratinib. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-4-chloropyridin-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Amino-4-chloropyridin-2-OL. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable intermediate. As a key building block in the development of kinase inhibitors and other pharmaceuticals, a robust and high-yield synthesis is critical.[1]

This guide moves beyond a simple recitation of steps. It delves into the causality behind common experimental challenges and provides validated troubleshooting strategies based on established principles of pyridine chemistry.

Proposed Synthetic Workflow

The synthesis of this compound presents unique challenges, primarily concerning regioselectivity and the management of reactive intermediates. A common and logical approach involves the selective chlorination of a suitable precursor, 3-Aminopyridin-2-ol. This precursor can be synthesized from 2,3-dihydroxypyridine. The general workflow is outlined below.

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Selective Chlorination A 2,3-Dihydroxypyridine B 3-Hydroxy-2-nitropyridine A->B HNO₃ / H₂SO₄ C 3-Amino-2-hydroxypyridine (3-Aminopyridin-2-ol) B->C H₂ / Pd/C or Fe / Acetic Acid D This compound C->D N-Chlorosuccinimide (NCS) in Acetonitrile

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each point is structured to help you identify the root cause of a problem and implement an effective solution.

Step 1 & 2: Precursor Synthesis (3-Aminopyridin-2-ol)

Question: My yield of 3-Aminopyridin-2-ol is low after the reduction of the nitro group. What are the common causes?

Answer: Low yields in the reduction of 3-Hydroxy-2-nitropyridine are typically traced back to two main factors: incomplete reaction or degradation of the starting material/product.

  • Cause 1: Inefficient Catalytic Hydrogenation. If using a catalyst like Palladium on Carbon (Pd/C), the catalyst's activity is paramount. Old or poorly stored catalyst can have significantly reduced activity. Furthermore, the acidic conditions from the nitration step must be fully neutralized, as residual acid can poison the catalyst.

    • Solution:

      • Always use a fresh, high-quality Pd/C catalyst.

      • Ensure the pH of the reaction mixture is neutral or slightly basic before adding the catalyst.

      • Pressurize the reaction vessel with hydrogen (typically 50-60 psi) and ensure vigorous stirring to maximize gas-liquid-solid phase contact.

  • Cause 2: Over-reduction or Side Reactions with Metal/Acid Reduction. When using a reducing agent like iron powder in acetic acid, the reaction temperature is critical.[2]

    • Solution: Maintain the reaction temperature below 60°C. Overheating can lead to decomposition and the formation of tarry byproducts, which complicate purification. Add the iron powder portion-wise to control the exotherm.

Step 3: Selective Chlorination

Question: The final chlorination step produces multiple chlorinated products and a low yield of the desired this compound. How can I improve selectivity?

Answer: This is the most critical and challenging step. The pyridine ring is activated by both the amino and hydroxyl groups, making it susceptible to over-chlorination. The key is to control the reactivity of the chlorinating agent and the reaction conditions. Direct chlorination with chlorine gas can be difficult to control and often leads to over-chlorination and poor yields.[3] A milder chlorinating agent is strongly recommended.

  • Cause 1: Chlorinating Agent is Too Reactive. Reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas can be too aggressive, leading to the formation of dichlorinated species.

    • Solution: Use N-Chlorosuccinimide (NCS) as the chlorinating agent. NCS is an electrophilic chlorinating agent that provides a controlled source of Cl⁺, significantly improving selectivity for mono-chlorination.

  • Cause 2: Incorrect Solvent Choice. The solvent can dramatically influence the reaction's outcome. Protic solvents can react with the chlorinating agent, while non-polar solvents may not provide sufficient solubility.

    • Solution: Acetonitrile is an excellent solvent for this reaction. It is polar enough to dissolve the starting material and NCS but is aprotic and relatively inert under the reaction conditions.

  • Cause 3: Suboptimal Reaction Temperature. As with many electrophilic aromatic substitutions, temperature plays a crucial role in selectivity.

    • Solution: Run the reaction at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. This minimizes the formation of kinetic byproducts and favors the thermodynamically more stable 4-chloro isomer due to the directing effects of the amino and hydroxyl groups.

ParameterRecommended ConditionRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Mild and selective, reduces over-chlorination risk.
Stoichiometry 1.0 - 1.1 equivalents of NCSPrevents dichlorination while driving the reaction to completion.
Solvent Acetonitrile (CH₃CN)Aprotic polar solvent, good solubility for reactants.
Temperature 0°C to Room TemperatureControls reaction rate and improves regioselectivity.
Reaction Time 4 - 12 hoursMonitor by TLC or LC-MS to determine completion.
Work-up and Purification

Question: My final product is difficult to purify and appears as a dark, oily substance instead of a solid. What's going wrong?

Answer: This issue usually points to the presence of impurities or residual solvent. The amino and hydroxyl groups on the pyridine ring can make the final product and byproducts quite polar and prone to forming tars, especially if exposed to heat or acidic/basic conditions for extended periods.

  • Cause 1: Tarry Byproducts from Reaction. If the reaction overheated or ran for too long, polymeric or tarry substances may have formed.

    • Solution: After the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining NCS. Then, carefully neutralize the mixture. Attempting to extract the product into an organic solvent like ethyl acetate can help separate it from highly polar inorganic salts.

  • Cause 2: Ineffective Purification Method. Due to its polarity, this compound may not behave predictably during standard silica gel chromatography.

    • Solution:

      • Trituration/Recrystallization: This is the preferred method. After initial work-up and removal of the extraction solvent, attempt to triturate the crude material with a solvent system like diethyl ether/hexane. This can often induce crystallization of the desired product, leaving impurities behind. If a solid is obtained, recrystallization from a solvent like ethanol/water or isopropanol can yield a highly pure product.[4]

      • Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina, or pre-treating the silica gel with a small amount of triethylamine in the eluent to prevent streaking and product decomposition on the column.

Troubleshooting_Purification Start Crude Product is Oily/Dark Quench Quench reaction with Na₂S₂O₃ solution? Start->Quench Triturate Triturate crude solid with Ether/Hexane Quench->Triturate Yes Column Run column chromatography on neutral alumina or triethylamine-treated silica Quench->Column No (Still Oily) Recrystallize Recrystallize from Ethanol/Water Triturate->Recrystallize Success Pure Crystalline Product Recrystallize->Success Column->Success

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control throughout the entire synthesis to maximize yield? A1: Temperature control. From the exothermic nitration and reduction steps to the highly sensitive selective chlorination, maintaining the specified temperature range for each step is the single most important factor in preventing side reactions and decomposition, which are the primary sources of yield loss.

Q2: How can I reliably monitor the progress of the chlorination reaction? A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like 70:30 Ethyl Acetate:Hexane. The product, this compound, will be more polar than the starting material, 3-Aminopyridin-2-ol, but you should see a clear new spot appear. Stain with potassium permanganate or view under UV light. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material mass peak and the appearance of the product mass peak.

Q3: Are there any alternative, higher-yielding routes to consider? A3: While the proposed route is robust, other strategies exist for related compounds that could be adapted. Some literature describes multi-step syntheses starting from cyanacetamide or malononitrile, which involve building the pyridine ring from acyclic precursors.[5][6][7] These routes can offer better control over substitution patterns but are often longer and more complex. For process development, exploring these options could be beneficial if the proposed route does not meet yield requirements.

Q4: What safety precautions are essential for this synthesis? A4:

  • Nitration: The use of concentrated nitric and sulfuric acids is hazardous. This step is highly exothermic and must be performed in an ice bath with slow, controlled addition of reagents. Always wear acid-resistant gloves, a lab coat, and safety goggles.

  • Chlorination: N-Chlorosuccinimide is an irritant. Handle it in a fume hood and avoid inhalation of the powder. The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering.

  • Hydrogenation: If using catalytic hydrogenation, ensure the equipment is properly rated for pressure work and that there are no ignition sources nearby.

Experimental Protocol: Selective Chlorination

This protocol details the critical final step of the synthesis.

Materials:

  • 3-Aminopyridin-2-ol (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Anhydrous Acetonitrile (10 mL per gram of starting material)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Place the 3-Aminopyridin-2-ol into a dry round-bottom flask equipped with a magnetic stir bar. Purge the flask with nitrogen or argon.

  • Dissolution: Add anhydrous acetonitrile to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Once the solution is at 0°C, add the N-Chlorosuccinimide (NCS) in small portions over 15-20 minutes. It is crucial to add it slowly to maintain the temperature below 5°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then remove the ice bath and let the mixture warm to room temperature.

  • Monitoring: Let the reaction proceed at room temperature for 4-12 hours. Monitor the reaction's progress every hour using TLC (7:3 Ethyl Acetate:Hexane) until the starting material spot is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium thiosulfate (approx. 2 mL per gram of starting material). Stir for 10 minutes.

  • Work-up: Proceed with the purification steps outlined in the troubleshooting guide above.

References

  • Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses Procedure.
  • European Patent Office. (n.d.). EP0551459B1 - Method for the preparation of 3-amino-2-chloro-4-alkylpyridines. Retrieved from data.epo.org/publication-server/document?
  • Guidechem. (n.d.). How is 2-Amino-4-chloropyridine synthesized and what are its applications? Retrieved from guidechem.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from chempanda.com/chemical-research/chloropyridine.html
  • Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine. Retrieved from patents.google.
  • Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine. Retrieved from patents.google.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Retrieved from patents.google.
  • ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis. Retrieved from chemicalbook.
  • Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Retrieved from patents.google.
  • MySkinRecipes. (n.d.). 3-Amino-2-chloropyridin-4-ol. Retrieved from myskinrecipes.com/shop/products/3-amino-2-chloropyridin-4-ol
  • ChemicalBook. (2023). The synthesis method of 3-Amino-2-chloro-4-methylpyridine. Retrieved from chemicalbook.com/article/the-synthesis-method-of-3-amino-2-chloro-4-methylpyridine.htm
  • National Institutes of Health (NIH). (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC8572483/
  • ResearchGate. (n.d.). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. Retrieved from researchgate.net/publication/236006436_Improved_Synthesis_of_2-Chloro-3-amino-4-methylpyridine

Sources

Technical Support Center: Synthesis of 3-Amino-4-chloropyridin-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-chloropyridin-2-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to enhance your yield, purity, and success rate.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable intermediate in medicinal chemistry[1], typically proceeds from a di-halogenated nitropyridine precursor, such as 2,4-dichloro-3-nitropyridine. The core strategy involves two critical transformations: a regioselective nucleophilic aromatic substitution (SNAr) to introduce the hydroxyl group, followed by the reduction of the nitro moiety. Each step presents unique challenges where subtle variations in reaction conditions can lead to a cascade of unwanted side reactions. This guide provides a structured approach to identifying, understanding, and mitigating these issues.

Visualizing the Main Pathway and Side Reactions

The following diagram illustrates the intended synthetic route from 2,4-dichloro-3-nitropyridine and highlights the primary diversion points leading to common side products.

Start 2,4-Dichloro-3-nitropyridine Intermediate 4-Chloro-3-nitropyridin-2-ol Start->Intermediate Selective Hydrolysis (C2) [OH-] Side1 2-Chloro-3-nitro-4-hydroxypyridine (Isomeric Hydrolysis) Start->Side1 Non-selective Hydrolysis (C4) Product This compound (Target Molecule) Intermediate->Product Nitro Reduction [H] Side3 Nitroso/Hydroxylamine Intermediates (Incomplete Reduction) Intermediate->Side3 Partial Reduction Side4 Azo/Azoxy Dimers (Reductive Coupling) Intermediate->Side4 Dimerization Side2 3-Amino-2-hydroxypyridine (Dehalogenation) Product->Side2 Over-reduction/ Hydrodechlorination

Caption: Synthetic pathway and major side reactions.

Troubleshooting Guide: Problem & Solution Format

This section addresses specific experimental issues. Each entry details the likely cause, the underlying chemical principles, and actionable protocols for resolution.

Problem 1: My final product is contaminated with a significant amount of an isomer, identified as 2-Amino-4-hydroxypyridin-2-ol.
  • Question: During the initial hydrolysis step of 2,4-dichloro-3-nitropyridine, I'm getting poor regioselectivity, with nucleophilic attack occurring at the C4 position in addition to the desired C2 position. Why does this happen and how can I improve C2 selectivity?

  • Expert Analysis & Causality: The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions (ortho and para to the ring nitrogen)[2][3]. Both chloro-substituents are activated by the electron-withdrawing nitro group. While the C2 position is generally more electrophilic due to its proximity to the nitrogen heteroatom, the selectivity is highly dependent on reaction conditions. Aggressive conditions, such as high concentrations of strong bases (e.g., NaOH, KOH) or elevated temperatures, can diminish the inherent electronic preference, leading to a mixture of C2 and C4 hydrolysis products[4].

  • Troubleshooting & Mitigation Protocol: To enhance regioselectivity for the C2 position, a milder nucleophile/base system and controlled temperature are crucial. Using a buffered system or a weaker base can exploit the subtle electronic differences between the C2 and C4 positions.

    Recommended Protocol: Acetate-Mediated Hydrolysis [5]

    • Reagent Setup: In a round-bottom flask, dissolve 2,4-dichloro-3-nitropyridine (1.0 eq.) in dimethylformamide (DMF, 5 mL per 1 g of substrate).

    • Base Addition: Add sodium acetate (1.2-1.5 eq.) to the solution at room temperature (25-30 °C). Sodium acetate provides a milder source of hydroxide ions upon partial hydrolysis, favoring the more reactive C2 position.

    • Reaction Execution: Heat the reaction mixture to 120-125 °C and maintain for 2-3 hours. The progress should be monitored by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction mass to room temperature. Quench by pouring into ice water, which will precipitate the product. The solid can then be filtered, washed with water, and dried. This procedure significantly minimizes the formation of the 4-hydroxy isomer.

Problem 2: Mass spectrometry of my final product shows a significant peak corresponding to the loss of chlorine (M-34).
  • Question: The reduction of the nitro group appears to be causing concurrent removal of the C4-chloro substituent (hydrodechlorination). What reaction conditions are causing this, and what is the best way to preserve the halogen?

  • Expert Analysis & Causality: Catalytic hydrogenation (e.g., H₂/Pd-C) is a very common and effective method for nitro group reduction. However, palladium and other platinum-group metal catalysts are also highly effective at catalyzing hydrodehalogenation, especially on electron-rich aromatic rings[6]. Once the nitro group is reduced to the electron-donating amino group, the pyridine ring becomes more electron-rich, making the C-Cl bond more susceptible to reductive cleavage by the catalyst.

  • Troubleshooting & Mitigation Protocol: To avoid dehalogenation, switch to a reduction method that does not rely on noble metal catalysts or employ one with lower activity. Metal/acid reductions are often the preferred choice in these scenarios.

    Table 1: Comparison of Nitro Reduction Methods for Halogenated Aromatics

Reduction MethodTypical ReagentsPropensity for DehalogenationNotes
Catalytic Hydrogenation H₂, Pd/C, PtO₂High Very efficient for nitro reduction but often removes halogens. Not recommended for this substrate.[6]
Metal/Acid Reduction Fe/HCl, SnCl₂/HCl, Zn/AcOHLow to Moderate Excellent choice. Stoichiometric reagents. Requires aqueous workup and removal of metal salts.[7]
Transfer Hydrogenation Ammonium formate, CyclohexeneModerate Can sometimes offer better selectivity than gaseous hydrogen but still uses a Pd catalyst.
Sulfide Reduction Na₂S, (NH₄)₂SLow Can be selective for one nitro group over another but may not be suitable for all substrates.[6]
Problem 3: My reduction reaction stalls, or I isolate side products with masses corresponding to nitroso or hydroxylamine intermediates.
  • Question: The reduction of my nitro group is incomplete. What factors could be leading to the accumulation of these intermediates?

  • Expert Analysis & Causality: The reduction of a nitro group (NO₂) to an amine (NH₂) is a six-electron process that proceeds through nitroso (NO) and hydroxylamine (NHOH) intermediates[8]. Incomplete reduction can be caused by several factors:

    • Insufficient Reductant: Not using a sufficient molar excess of the reducing agent (e.g., SnCl₂, Fe).

    • Deactivated Reagents: The reducing metal may be passivated (coated with an oxide layer), or the reducing agent may have degraded over time.

    • Suboptimal pH: The efficiency of many reductions is pH-dependent. For metal/acid systems, maintaining acidic conditions is critical.

    • Low Temperature: The activation energy for the final reduction step (hydroxylamine to amine) may not be reached if the temperature is too low.

  • Troubleshooting & Mitigation Protocol:

    • Verify Reagent Stoichiometry & Quality: Ensure at least 3-5 equivalents of the reducing agent (like SnCl₂) are used. If using a metal like iron, it can be pre-activated by washing with dilute acid to remove surface oxides.

    • Optimize Reaction Conditions: Ensure the reaction is run at a suitable temperature (reflux is common for SnCl₂ reductions). Maintain a strongly acidic environment throughout the reaction when using metal/acid systems.

    • Increase Reaction Time: If monitoring shows stalling, extend the reaction time.

    • Alternative Reductants: If one method consistently fails, consider an alternative from Table 1.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the pyridin-2-ol / 2-pyridone tautomerism in this synthesis? A: this compound exists in equilibrium with its tautomeric form, 3-amino-4-chloro-1H-pyridin-2-one. The pyridone form often predominates. This tautomerism can influence the molecule's reactivity, solubility, and spectroscopic characteristics. For instance, the greater zwitterionic character in pyridone-like structures can affect their susceptibility to nucleophilic attack[4]. While it doesn't typically interfere with the primary synthetic steps discussed, it's a crucial structural feature to be aware of during characterization.

  • Q2: I'm observing highly colored, insoluble impurities after the reduction step. What are they? A: These are likely azo (R-N=N-R) or azoxy (R-N=N(O)-R) compounds. They are formed by the condensation and dimerization of reduction intermediates like nitrosoarenes and hydroxylamines[6]. This side reaction is more prevalent under neutral or basic reduction conditions. Sticking to a strongly acidic reduction protocol (like SnCl₂/HCl or Fe/HCl) minimizes the formation of these colored dimeric impurities.

  • Q3: Can I perform the amination directly on 2,4-dichloro-3-nitropyridine to get 2-amino-4-chloro-3-nitropyridine and then hydrolyze the remaining chlorine? A: While plausible, this route presents significant challenges. Amination of dichloropyridines can also suffer from a lack of regioselectivity[9]. Furthermore, the resulting 2-amino-4-chloro-3-nitropyridine would be very difficult to hydrolyze selectively at the C4 position. The amino group is a powerful activating group, but it can also complicate subsequent reactions. The route involving initial selective hydrolysis followed by reduction is generally more reliable and higher-yielding.

  • Q4: Are there any safety considerations I should be aware of? A: Yes. Many reagents used in this synthesis are hazardous.

    • Phosphorus oxychloride (POCl₃) , if used for chlorination steps in alternative syntheses, is highly corrosive and reacts violently with water.

    • Catalytic hydrogenation involves flammable hydrogen gas under pressure.

    • Metal/acid reductions can be highly exothermic, especially during neutralization, and may release hydrogen gas.

    • Chlorinated pyridines are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Schmieder, H.; Abeln, J. (1999). Supercritical Water Oxidation: State of the Art. Chem. Eng. Technol., 22. Available at: [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available at: [Link]

  • NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available at: [Link]

  • Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Request PDF. Available at: [Link]

  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Chapman et al. (1980). J. Chem. Soc. Perkin Trans. I, 2398-2404.
  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Available at: [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link]

  • YouTube. (2021). Pyridine Nucleophilic Reactions | Favourable Positions. Available at: [Link]

  • MasterOrganicChemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • ResearchGate. (2013). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Amino-2-chloropyridin-4-ol. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 3-Amino-4-chloropyridin-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 3-Amino-4-chloropyridin-2-OL. This important intermediate is often utilized in the synthesis of novel pharmaceuticals, making its purity a critical factor for successful downstream applications.[1] This document provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address common challenges encountered during its purification.

Introduction to Purification Challenges

The purification of this compound can be a nuanced process. Due to its polar nature, arising from the amino and hydroxyl functional groups, and the presence of a reactive chlorine atom, this compound can be susceptible to side reactions and degradation. Potential impurities often include starting materials, byproducts from the chlorination and amination steps, and degradation products. Furthermore, the amphoteric nature of the molecule may complicate extraction and recrystallization efforts. A systematic approach, grounded in a solid understanding of the compound's chemical properties, is essential for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can include:

  • Unreacted Starting Materials: Such as 3-amino-2,4-dihydroxypyridine or other precursors.

  • Over-chlorinated Species: Dichloro- or trichloro-pyridinol derivatives can form if the chlorination reaction is not well-controlled.

  • Isomeric Byproducts: Depending on the synthetic strategy, other positional isomers of the amino or chloro group may be present.

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis, leading to the formation of the corresponding dihydroxy-aminopyridine.

  • Oxidation Products: Aminopyridines can be susceptible to oxidation, leading to colored impurities.

Q2: My isolated product is discolored (e.g., yellow, brown, or pink). What is the likely cause and how can I remove the color?

A2: Discoloration is a common issue and is often due to the presence of trace amounts of oxidized impurities or residual starting materials. These impurities can sometimes be removed by treating a solution of the crude product with activated carbon. For instance, dissolving the crude product in a suitable solvent and gently heating with a small amount of activated carbon, followed by hot filtration, can effectively remove colored impurities. However, be aware that activated carbon can also adsorb some of your desired product, potentially reducing the overall yield.

Q3: I am having trouble getting my compound to crystallize. What can I do?

A3: Crystallization can be a challenging step. If you are struggling to induce crystallization, consider the following:

  • Solvent System: Ensure you are using an appropriate solvent or solvent mixture. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

  • Supersaturation: You may have a supersaturated solution. Try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Seeding: If you have a small amount of pure product, adding a "seed" crystal can initiate crystallization.

  • Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration.

  • Cooling Rate: Allow the solution to cool slowly. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. An ice bath should only be used after the solution has been allowed to cool to room temperature and crystallization has begun.[2]

Q4: What is the recommended storage condition for this compound?

A4: Based on supplier recommendations for this and structurally similar compounds, it is advisable to store this compound at 2-8°C in a tightly sealed container to minimize degradation.[1] The amino and hydroxyl groups can make the compound susceptible to oxidation and the chloro group may be sensitive to moisture.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield After Recrystallization - The chosen solvent is too good at dissolving the compound even at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration.- Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can be effective.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a preliminary purification step, such as an extraction, to remove a significant portion of the impurities before attempting recrystallization.
Incomplete Removal of Acidic or Basic Impurities - Insufficient washing during the workup.- Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. Then, wash with a dilute aqueous acid to remove basic impurities. Be cautious, as the product itself is amphoteric and its solubility may change with pH.
Broad or Multiple Spots on TLC Analysis - The sample is still impure.- The compound is degrading on the silica gel plate.- Repeat the purification step (e.g., recrystallization or column chromatography).- Add a small amount of a basic modifier (e.g., triethylamine) to the TLC mobile phase to prevent streaking of the basic amino group.
Product Degrades During Purification - Prolonged heating.- Exposure to strong acids or bases.- Minimize the time the compound is heated during recrystallization.- Use mild conditions for any acid-base extractions and work quickly.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of crude this compound. The ideal solvent system should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture)[3]

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary, ensuring to use the minimum amount of hot solvent.[2]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method adapted from the analysis of similar aminopyridine compounds and may require optimization for this compound.[4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate buffer, pH 7.0)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of phosphate buffer and acetonitrile (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for calibration.

  • Sample Preparation: Dissolve a known amount of the purified product in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35°C

    • Detection Wavelength: Determined by UV scan of the analyte (a starting point could be around 280 nm).

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks, or by using a calibration curve generated from the standard solutions.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude this compound.

Purification_Workflow Crude Crude 3-Amino-4- chloropyridin-2-OL Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Decolorization Decolorization with Activated Carbon (Optional) Dissolution->Decolorization HotFiltration Hot Filtration Dissolution->HotFiltration If no decolorization Decolorization->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Washing with Cold Solvent VacuumFiltration->Washing MotherLiquor Mother Liquor (Contains Impurities) VacuumFiltration->MotherLiquor Drying Drying Washing->Drying PureProduct Pure Product Drying->PureProduct Analysis Purity Analysis (e.g., HPLC, TLC) PureProduct->Analysis

Caption: A generalized workflow for the purification of this compound.

References

  • U.S. Patent 6,399,781 B1, "Process for making 3-amino-2-chloro-4-methylpyridine."
  • Sigma-Aldrich. 3-Amino-4-chloropyridine product page.
  • BenchChem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
  • Chinese Patent CN107011255A, "A kind of method and its purification process that aminopyridine is prepared by picoline."
  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube.
  • MySkinRecipes. 3-Amino-2-chloropyridin-2-ol product page.
  • Fialová, P., et al. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1.
  • Chinese Patent CN111170937A, "Prepar
  • Parmar, D. K. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 1-6.
  • Andersson, H., et al. (2006). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 8(23), 5255-5257.
  • ResearchG
  • ChemicalBook. The synthesis method of 3-Amino-2-chloro-4-methylpyridine.
  • Let's Talk Science. (2020, March 21).
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  • ResearchGate.
  • ResearchGate. (PDF) SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Organic Syntheses. 3-aminopyridine.
  • Synblock. CAS 1242251-52-0 | 3-Amino-2-chloropyridin-4-ol.
  • TOKU-E.
  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • Leah4sci. (2021, March 21).
  • U.S.
  • PubMed Central.
  • Organic Chemistry Portal. Synthesis of 2-pyridones.
  • PubMed.
  • PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
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  • Chem Survival. (2013, September 9).
  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF.
  • World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS, ISOLATION AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS.
  • Semantic Scholar. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubMed Central. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
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  • ResearchGate. Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents | Request PDF.

Sources

Technical Support Center: Synthesis of 3-Amino-4-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-4-chloropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges, particularly those related to low yield.

Introduction

The synthesis of substituted pyridin-2-ones, such as this compound, is a critical task in medicinal chemistry due to their prevalence in biologically active compounds. However, the journey to obtaining this target molecule in high yield and purity is often fraught with challenges, including poor regioselectivity, harsh reaction conditions, and difficult purifications. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common issues encountered during the synthesis, grounded in established chemical principles and supported by authoritative literature.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound, and what are the initial pitfalls?

A common and logical synthetic approach begins with a commercially available or readily synthesized 4-chloropyridin-2-ol. The core challenge lies in the regioselective introduction of the amino group at the C3 position. A typical route involves the nitration of the pyridine ring, followed by the reduction of the nitro group.

However, the nitration of hydroxypyridines can be non-selective, potentially yielding a mixture of 3-nitro and 5-nitro isomers, which complicates purification and reduces the yield of the desired intermediate.[1][2]

Q2: My nitration of 4-chloropyridin-2-ol is giving me a mixture of isomers. How can I improve the regioselectivity for the 3-nitro product?

Regioselectivity in the nitration of substituted pyridines is a well-documented challenge. The directing effects of the existing substituents (chloro and hydroxyl groups) play a crucial role. To favor nitration at the C3 position, consider the following:

  • Reaction Conditions: Carefully control the reaction temperature and the concentration of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). Lower temperatures often favor the thermodynamically more stable product.

  • Alternative Nitrating Agents: Explore milder nitrating agents. For instance, cerium (IV) ammonium nitrate (CAN) has been shown to be effective for the regioselective ortho-nitration of phenols, which could be analogous to the hydroxypyridine system.[3]

  • Protecting Groups: While more complex, the use of a bulky protecting group on the hydroxyl or amino (if starting from an aminopyridine) function could sterically hinder reaction at the C5 position, thereby favoring C3 substitution.

Q3: I am struggling with the reduction of the 3-nitro group without affecting the 4-chloro substituent. What are the best practices?

The chemoselective reduction of a nitro group in the presence of a halogen is a common requirement in organic synthesis. Catalytic hydrogenation is often the method of choice, but dehalogenation can be a significant side reaction.

  • Catalyst Selection: Use a catalyst with lower activity for dehalogenation, such as palladium on calcium carbonate (poisoned with lead, Lindlar's catalyst) or platinum-based catalysts under carefully controlled conditions.

  • Reducing Agents: Metal-based reductions in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, are classic and effective methods for nitro group reduction with minimal dehalogenation.[4] Sodium borohydride in the presence of a catalyst has also been used for the reduction of nitroarenes, though conditions need to be carefully optimized to avoid dechlorination.[5]

Q4: I am considering a route starting from a di-substituted pyridine. What are the challenges with regioselective amination?

If you start with a precursor like 2,4-dichloropyridine, the regioselective introduction of an amino group at C3 and a hydroxyl group at C2 presents a significant challenge. Nucleophilic aromatic substitution (SNAr) on pyridines preferentially occurs at the C2 and C4 positions.[6][7] Direct amination at C3 is generally difficult. A more viable strategy would involve the introduction of a nitro group at C3, followed by reduction.

Troubleshooting Guide: Overcoming Low Yields

This section provides a systematic approach to diagnosing and resolving common issues that lead to low yields in the synthesis of this compound.

Issue 1: Low Yield in the Nitration of 4-chloropyridin-2-ol
Potential Cause Diagnostic Check Proposed Solution
Poor Regioselectivity Analyze the crude reaction mixture by ¹H NMR or LC-MS to identify and quantify the ratio of 3-nitro and 5-nitro isomers.1. Optimize Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to -10 °C) to enhance selectivity. 2. Control Reagent Addition: Add the nitrating agent dropwise to the solution of the substrate to maintain a low instantaneous concentration. 3. Alternative Nitrating Systems: Consider using milder nitrating agents such as acetyl nitrate or cerium (IV) ammonium nitrate.[3]
Decomposition of Starting Material Monitor the reaction by TLC or LC-MS. The appearance of multiple, unidentified spots or a decrease in the total amount of starting material and product suggests decomposition.1. Milder Conditions: Use a less aggressive nitrating mixture (e.g., nitric acid in acetic anhydride). 2. Shorter Reaction Time: Quench the reaction as soon as the starting material is consumed to prevent over-reaction or degradation.
Incomplete Reaction TLC or LC-MS analysis shows a significant amount of unreacted starting material.1. Increase Reaction Time or Temperature: Cautiously increase the reaction time or temperature while monitoring for decomposition. 2. Stronger Nitrating Agent: Use a more potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid.
Issue 2: Low Yield in the Reduction of 4-chloro-3-nitropyridin-2-ol
Potential Cause Diagnostic Check Proposed Solution
Dehalogenation Analyze the crude product by Mass Spectrometry to detect the presence of the dechlorinated product (3-aminopyridin-2-ol).1. Catalyst Choice: Switch to a less active hydrogenation catalyst like Pd/CaCO₃ (poisoned) or use a non-palladium catalyst. 2. Alternative Reducing Agents: Employ metal/acid reduction (e.g., Sn/HCl, Fe/HCl) which is known to be selective for nitro groups over aryl chlorides.[4] 3. Control pH: If using catalytic hydrogenation, the addition of a base can sometimes suppress hydrodehalogenation.
Incomplete Reduction ¹H NMR or LC-MS of the crude product shows the presence of the starting nitro compound or intermediate hydroxylamine.1. Increase Reactant Stoichiometry: Increase the equivalents of the reducing agent or the pressure of hydrogen gas. 2. Longer Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. 3. Catalyst Deactivation: Ensure the catalyst is fresh and active. If necessary, use a higher catalyst loading.
Product Instability The desired product appears to form initially but then degrades over time.1. Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminopyridine product. 2. Mild Work-up: Use a mild basic work-up to neutralize any acid and avoid prolonged exposure to harsh pH conditions.
Issue 3: Difficult Purification and Low Isolated Yield

The target molecule, this compound, is a polar, potentially amphoteric compound, which can make purification challenging.

Potential Cause Diagnostic Check Proposed Solution
Streaking on Silica Gel The compound streaks badly on silica TLC plates, making column chromatography ineffective.1. Use a Modified Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to suppress the interaction of the basic amino group with the acidic silica.[8] 2. Alternative Stationary Phase: Consider using a different stationary phase such as alumina (neutral or basic) or a reversed-phase (C18) column.[8]
High Polarity The compound has very low Rf in standard normal-phase solvent systems (e.g., ethyl acetate/hexanes).1. Use a More Polar Eluent: Employ a more polar solvent system, such as dichloromethane/methanol or even a gradient with a small amount of acetic acid or ammonia. 2. Reversed-Phase Chromatography: This is often the preferred method for polar compounds. Use a C18 column with a mobile phase of water/acetonitrile or water/methanol, possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[8] 3. Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for the separation of very polar compounds.[1][9]
"Oiling Out" during Crystallization The product separates as an oil instead of a crystalline solid from the crystallization solvent.1. Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. 2. Scratching: Scratch the inside of the flask with a glass rod to induce nucleation. 3. Seed Crystals: If available, add a small seed crystal of the pure product. 4. Change Solvent System: Use a solvent system where the product has lower solubility at room temperature. A co-solvent system (a "good" solvent and a "poor" solvent) can be effective.[8]

Experimental Protocols

Protocol 1: Regioselective Nitration of 4-chloropyridin-2-ol

This protocol is a suggested starting point and may require optimization.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloropyridin-2-ol (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC (e.g., in 10% methanol in dichloromethane).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-3-nitropyridin-2-ol.

  • Analyze the crude product for isomeric purity before proceeding to the next step.

Protocol 2: Reduction of 4-chloro-3-nitropyridin-2-ol

This protocol uses a classic and reliable method for nitro group reduction.

  • To a stirred suspension of 4-chloro-3-nitropyridin-2-ol (1.0 eq) in ethanol or acetic acid, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Heat the reaction mixture to reflux (around 70-80 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice.

  • Carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH > 8 to precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography or recrystallization as described in the troubleshooting section.

Visualizing the Synthetic Pathway and Troubleshooting

Proposed Synthetic Route

Synthetic_Pathway A 4-chloropyridin-2-ol B Nitration (HNO3/H2SO4) A->B Step 1 C 4-chloro-3-nitropyridin-2-ol B->C D Reduction (e.g., SnCl2/HCl) C->D Step 2 E This compound D->E Troubleshooting_Workflow Start Low Yield Obtained Step Identify the Problematic Step (Nitration or Reduction?) Start->Step Nitration Nitration Issues Step->Nitration Reduction Reduction Issues Step->Reduction Purification Purification/Isolation Issues Step->Purification Regio Poor Regioselectivity? Nitration->Regio Decomp Decomposition? Nitration->Decomp Dehalo Dehalogenation? Reduction->Dehalo Incomplete Incomplete Reaction? Reduction->Incomplete Polarity High Polarity/Streaking? Purification->Polarity Sol_Regio Optimize Temp. Change Nitrating Agent Regio->Sol_Regio Yes Sol_Decomp Milder Conditions Shorter Reaction Time Decomp->Sol_Decomp Yes Sol_Dehalo Change Reducing Agent (e.g., Sn/HCl) Dehalo->Sol_Dehalo Yes Sol_Incomplete Increase Reagents/Time Check Catalyst Incomplete->Sol_Incomplete Yes Sol_Polarity Use Modified Eluent Reversed-Phase/HILIC Polarity->Sol_Polarity Yes

Caption: A decision tree for troubleshooting low yield issues.

References

  • European Patent Office. (1993). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES (EP 0551459 B1). [Link]

  • Khan, F. A. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

  • MDPI. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Molecules, 26(17), 5334. [Link]

  • MDPI. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(23), 5732. [Link]

  • NIH. (2012). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Medicinal Chemistry Letters, 3(11), 915-920. [Link]

  • NIH. (2011). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Molecules, 16(8), 6345-6356. [Link]

  • ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. [Link]

  • ResearchGate. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556-2562. [Link]

  • WIPO. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE (WO2000043365A1). [Link]

  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

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Technical Support Center: Strategic Control of Pyridine Nitration

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyridine Nitration

Q1: Why is the direct nitration of pyridine so challenging and often non-selective?

Pyridine's electronic structure makes it inherently resistant to electrophilic aromatic substitution (EAS) reactions like nitration. The nitrogen atom is highly electronegative, withdrawing electron density from the aromatic ring and deactivating it towards electrophilic attack.[1] Under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring, making the reaction even more sluggish and requiring harsh conditions such as high temperatures.[1][2]

The primary product of direct nitration is typically 3-nitropyridine.[1][3] This is because electrophilic attack at the C-3 (meta) position results in resonance structures where the positive charge remains on the carbon atoms. Conversely, attack at the C-2 (ortho) or C-4 (para) positions leads to an unstable resonance structure where the electronegative nitrogen atom bears a positive charge.[4][5]

Q2: What are the common side products in pyridine nitration, and what causes their formation?

The most common issue is over-nitration, leading to the formation of dinitropyridine derivatives.[1] This is particularly prevalent with substituted pyridines that may be more activated. The harsh reaction conditions necessary to achieve mono-nitration can often provide sufficient energy for a second nitration to occur.

Other potential side reactions include oxidation, especially when using strong nitrating agents at high temperatures, which can lead to the degradation of alkyl groups or the formation of pyridine-N-oxides.[2]

Q3: I'm observing significant amounts of dinitrated products. How can I favor mono-nitration?

Controlling the reaction to favor mono-nitration requires careful manipulation of several key parameters:

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration. Maintaining a consistent and controlled temperature is crucial.[1][6]

  • Stoichiometry of Nitrating Agent: Using a minimal excess of the nitrating agent is critical. A large excess dramatically increases the probability of multiple nitrations.[1]

  • Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise or in small portions helps maintain a low concentration of the active nitrating species, favoring the mono-nitrated product.[1]

  • Reaction Time: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) allows you to stop the reaction when the desired mono-nitrated product is at its maximum concentration, before significant dinitration occurs.[1]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section addresses specific problems you may encounter during pyridine nitration and provides actionable solutions.

Issue 1: Low Yield of 3-Nitropyridine

Question: My direct nitration of pyridine is resulting in a very low yield of the desired 3-nitropyridine. What factors could be contributing to this, and how can I improve the yield?

Answer: Low yields in direct pyridine nitration are common due to the deactivated nature of the ring.[1] Several factors could be at play:

  • Insufficiently Harsh Conditions: The reaction may require more forcing conditions. Consider a moderate increase in temperature or reaction time, while carefully monitoring for the formation of byproducts.[5]

  • Inadequate Nitrating Agent Strength: The combination of concentrated nitric and sulfuric acid is standard, but for particularly deactivated substrates, a stronger nitrating agent might be necessary. Fuming nitric acid or oleum (fuming sulfuric acid) can be used, but with extreme caution due to their reactivity.[1][7]

  • Alternative Nitrating Systems: For milder conditions, consider using dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sodium bisulfite. This method proceeds through an N-nitropyridinium intermediate and can give good yields of 3-nitropyridine.[8][9] Another alternative is using nitric acid in trifluoroacetic anhydride.[10][11]

Issue 2: Formation of Unwanted Isomers

Question: I am trying to synthesize a specific nitropyridine isomer other than 3-nitropyridine, but direct nitration is not working. What strategies can I employ?

Answer: Direct nitration is generally not a viable method for obtaining isomers other than the 3-substituted product. To achieve different regioselectivity, consider the following approaches:

  • Nitration of Pyridine-N-Oxide: The N-oxide is more reactive towards electrophilic substitution than pyridine itself. Nitration of pyridine-N-oxide, typically with a mixture of fuming nitric acid and sulfuric acid, yields 4-nitropyridine-N-oxide.[10][12] The N-oxide can then be deoxygenated to afford 4-nitropyridine.

  • Utilizing Directing Groups: The presence of activating groups on the pyridine ring can direct nitration to specific positions. For example, pyridines with strong electron-donating groups like amino (-NH₂) or hydroxyl (-OH) can be nitrated under more standard mixed acid conditions.[13]

  • Dearomatization-Rearomatization Strategy: A modern approach for achieving meta-nitration under mild conditions involves a dearomatization-rearomatization strategy. This method uses a radical pathway and has shown success in the late-stage nitration of complex pyridine-containing molecules.[14][15]

Issue 3: Difficulty in Controlling the Reaction Exotherm

Question: The nitration reaction is highly exothermic and difficult to control, leading to a runaway reaction and the formation of tars. How can I manage the reaction temperature effectively?

Answer: The exothermicity of nitration reactions, especially on a larger scale, is a significant safety concern. Proper temperature control is paramount.

  • Cooling Bath: Always perform the addition of the nitrating agent at a reduced temperature using an ice bath or a dry ice/acetone bath.[1]

  • Slow and Controlled Addition: Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation and prevent localized hotspots.[1]

  • Monitoring Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction mixture throughout the addition and the subsequent reaction period.[12]

  • Appropriate Scale: Be cautious when scaling up nitration reactions. What is manageable at a small scale can become dangerously exothermic at a larger scale.

Section 3: Experimental Protocols

Protocol 1: Controlled Mono-nitration of Pyridine to 3-Nitropyridine

This protocol is designed to minimize over-nitration by carefully controlling reaction parameters.

Materials:

  • Pyridine

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

  • Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and addition funnel, place the pyridine. Cool the flask in an ice bath.

  • Slow Addition: Slowly add the chilled nitrating mixture dropwise to the pyridine while maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring its progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium carbonate solution until the pH is between 7 and 8.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[13]

Protocol 2: Synthesis of 4-Nitropyridine via Pyridine-N-Oxide

Part A: Synthesis of Pyridine-N-Oxide (This is a prerequisite step and various methods are available. A common method involves the oxidation of pyridine with a peroxy acid, such as m-CPBA or hydrogen peroxide in acetic acid.)

Part B: Nitration of Pyridine-N-Oxide

Materials:

  • Pyridine-N-Oxide

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Saturated Sodium Carbonate solution

  • Acetone

Procedure:

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring.[12]

  • Reaction Setup: In a three-neck flask, heat pyridine-N-oxide to 60°C.[1]

  • Addition: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide.[1]

  • Heating: After the addition, heat the reaction mixture to an internal temperature of 125-130°C for approximately 3 hours.[1][12]

  • Work-up: Cool the reaction to room temperature and pour it onto crushed ice.[1]

  • Neutralization: Neutralize with a saturated sodium carbonate solution to a pH of 7-8, which will cause a yellow solid to precipitate.[1]

  • Isolation: Collect the solid by filtration and extract the product with acetone. Evaporate the acetone to obtain the crude 4-nitropyridine-N-oxide, which can be purified by recrystallization.[1][12]

Part C: Deoxygenation of 4-Nitropyridine-N-Oxide (This can be achieved using various reducing agents, such as PCl₃ or H₂/Pd.)

Section 4: Visualizing the Process

Decision-Making Workflow for Pyridine Nitration

Nitration_Strategy start Desired Nitropyridine Isomer? is_3_nitro 3-Nitropyridine? start->is_3_nitro is_4_nitro 4-Nitropyridine? is_3_nitro->is_4_nitro No direct_nitration Direct Nitration of Pyridine is_3_nitro->direct_nitration Yes other_isomer Other Isomer? is_4_nitro->other_isomer No n_oxide_route Pyridine-N-Oxide Route is_4_nitro->n_oxide_route Yes advanced_methods Advanced Strategies other_isomer->advanced_methods Yes control_params Control Temperature, Stoichiometry, & Addition Rate direct_nitration->control_params monitor_reaction Monitor by TLC/GC-MS control_params->monitor_reaction nitrate_n_oxide Nitrate Pyridine-N-Oxide n_oxide_route->nitrate_n_oxide deoxygenate Deoxygenate 4-Nitropyridine-N-Oxide nitrate_n_oxide->deoxygenate directing_groups Utilize Directing Groups advanced_methods->directing_groups dearomatization Dearomatization-Rearomatization advanced_methods->dearomatization

Caption: A decision tree for selecting the appropriate pyridine nitration strategy.

Mechanism Overview: Regioselectivity in Pyridine Nitration

Caption: Simplified representation of intermediates in pyridine nitration.

Section 5: Data Summary

MethodTarget ProductKey ReagentsTypical ConditionsAdvantagesDisadvantages
Direct Nitration 3-NitropyridineHNO₃ / H₂SO₄High TemperatureDirect, one-stepHarsh conditions, low yield, risk of over-nitration[1][2]
N₂O₅ / NaHSO₃ 3-NitropyridineN₂O₅, NaHSO₃MilderGood yields, avoids strong acidsMulti-step, involves N-nitropyridinium intermediate[8]
N-Oxide Route 4-NitropyridinePyridine-N-Oxide, fuming HNO₃ / H₂SO₄High TemperatureAccess to 4-substituted productMulti-step (oxidation, nitration, deoxygenation)[10][12]
Dearomatization-Rearomatization meta-NitropyridinesTBN, TEMPOMild, open-airHigh regioselectivity, late-stage functionalizationNewer method, may not be as widely established[14][15]

References

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Retrieved January 20, 2026, from [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. (2024). Pearson. Retrieved January 20, 2026, from [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482. [Link]

  • Bakke, J. M. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75(10), 1403–1415. [Link]

  • Synthesis of 3-nitropyridine (III). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463–474. [Link]

  • Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions? (n.d.). Homework.Study.com. Retrieved January 20, 2026, from [Link]

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson. Retrieved January 20, 2026, from [Link]

  • Regioselective meta-Nitration of Azines. (2025). Thieme Connect. Retrieved January 20, 2026, from [Link]

  • What is the predicted major product when pyridine is treated with a mixture of nitric acid and sulfuric. (2023). Brainly. Retrieved January 20, 2026, from [Link]

  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022, December 24). YouTube. Retrieved January 20, 2026, from [Link]

  • Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2025). PubMed. Retrieved January 20, 2026, from [Link]

  • The Protection and Deprotection of the Pyridine Nitrogen. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2025). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Nitration of pyridine-2, 6-diamines. (n.d.). Google Patents.
  • Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? (2013). Quora. Retrieved January 20, 2026, from [Link]

  • Nitropyridines: Synthesis and reactions. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Why is sulfuric acid used in aromatic nitration? (n.d.). Homework.Study.com. Retrieved January 20, 2026, from [Link]

  • Nitration of pyridine-2,6-diamines. (n.d.). Google Patents.
  • 22.4: Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Amines. (n.d.). NCERT. Retrieved January 20, 2026, from [Link]

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). Retrieved January 20, 2026, from [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Bakke, J. M., & Ranes, E. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism []. Journal of the Chemical Society, Perkin Transactions 2, (8), 1705-1710. [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). Retrieved January 20, 2026, from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 3). YouTube. Retrieved January 20, 2026, from [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Navigating Challenges in Pyridine Dichlorination & Dehalogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine intermediates. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the complex challenges associated with the dichlorination and dehalogenation of pyridines. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.

Section 1: Troubleshooting Guide

This section is designed to address specific, common issues encountered during the dichlorination and dehalogenation of pyridine intermediates. Each problem is presented in a question-and-answer format, detailing probable causes and actionable solutions.

Issue 1: Poor Selectivity in Catalytic Dechlorination of a Polychlorinated Pyridine

Question: "I am trying to selectively dechlorinate 2,3,6-trichloropyridine to 2,3-dichloropyridine using a Pd/C catalyst, but I'm getting a mixture of over-reduced (monochloro) and unreacted starting material. How can I improve the selectivity?"

Probable Causes & Solutions:

Poor selectivity in catalytic hydrogenation is a common challenge, often stemming from a reaction rate that is difficult to control. The catalyst's activity, reaction temperature, and the presence of additives are critical parameters that must be finely tuned.

  • Catalyst Activity is Too High: A highly active catalyst can lead to over-reduction. While good catalyst activity is generally desired, for selective reactions, a more moderate activity is often necessary.

    • Solution: Opt for a lower loading of palladium on the carbon support. For instance, a 0.5% Pd/C catalyst has been shown to provide a better balance of activity and selectivity for this specific transformation compared to higher-loading catalysts.[1]

  • Suboptimal Reaction Temperature: Temperature has a significant impact on reaction rate and selectivity.

    • Solution: Conduct a temperature optimization study. For the selective dechlorination of 2,3,6-trichloropyridine, a temperature of around 140°C has been identified as optimal.[1] Lowering the temperature may slow the reaction to a controllable rate, while excessively high temperatures can promote over-reduction.[1]

  • HCl Byproduct Poisoning/Side Reactions: The HCl generated during hydrogenation can affect catalyst performance and promote undesired side reactions.

    • Solution: Introduce an acid-binding agent (a base) into the reaction mixture. This neutralizes the HCl as it forms. Triethylamine has been demonstrated to be a highly effective additive for improving the selectivity of this reaction, superior even to pyridine itself.[1]

Experimental Protocol: Selective Dechlorination of 2,3,6-Trichloropyridine

  • Catalyst Preparation: Use a commercial or prepared 0.5% Palladium on activated carbon catalyst.

  • Reaction Setup: In a fixed-bed continuous flow reactor, charge the catalyst.

  • Reaction Conditions:

    • Dissolve 2,3,6-trichloropyridine in methanol.

    • Add triethylamine as an acid-binding agent to the methanol solvent.[1]

    • Set the reactor temperature to 140°C.

    • Introduce hydrogen gas at a controlled flow rate (e.g., 100 mL/min).

    • Pump the substrate solution through the catalyst bed at an optimized mass space velocity (e.g., 0.2/h).[1]

  • Analysis: Monitor the reaction output by Gas Chromatography (GC) to determine the conversion and selectivity for 2,3-dichloropyridine.

Troubleshooting Workflow: Poor Dechlorination Selectivity

G start Problem: Poor Selectivity in Dechlorination q1 Is an acid scavenger (base) being used? start->q1 a1_no Add Triethylamine to neutralize HCl byproduct. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 What is the catalyst loading? a1_no->q2 a1_yes->q2 a2_high Switch to a lower loading catalyst (e.g., 0.5% Pd/C) to moderate activity. q2->a2_high High (>1%) a2_low Proceed to next check. q2->a2_low Low (≤0.5%) q3 Is the reaction temperature optimized? a2_high->q3 a2_low->q3 a3_no Screen temperatures. (e.g., start at 140°C and adjust). Avoid excessively high temps. q3->a3_no No a3_yes Consider catalyst deactivation or substrate impurities. q3->a3_yes Yes end_node Improved Selectivity a3_no->end_node a3_yes->end_node

Caption: Troubleshooting workflow for poor dechlorination selectivity.

Issue 2: Incomplete or No Reaction in Zinc-Mediated Dechlorination

Question: "I'm attempting to dechlorinate 2,3,5,6-tetrachloropyridine to 3,5-dichloropyridine using zinc dust in an acidic medium (acetic acid), but the reaction is sluggish and gives very low conversion."

Probable Causes & Solutions:

Zinc-mediated dehalogenations are powerful but depend heavily on the activation of the zinc surface and the reaction medium.

  • Passivated Zinc Surface: Commercial zinc dust often has a surface layer of zinc oxide, which prevents it from acting as an effective electron donor.

    • Solution: Activate the zinc dust immediately before use. This can be done by briefly washing the zinc with dilute HCl, followed by washing with water, ethanol, and finally ether to dry it. This removes the oxide layer.

  • Insufficient Acid: The acidic medium is crucial for the reaction mechanism, which involves protonolysis of the C-Cl bond at the zinc surface.

    • Solution: Ensure a sufficient stoichiometric amount of acid (e.g., acetic acid) is used. The reaction consumes protons, so a deficit will halt the process. The medium should be distinctly acidic throughout the reaction.[2]

  • Poor Mass Transfer/Mixing: The reaction is heterogeneous, involving a solid (zinc), a liquid (acidic medium), and the dissolved substrate.

    • Solution: Use vigorous mechanical stirring to ensure good contact between all components. Using zinc in a form with high surface area, such as fine dust versus chips, is also highly recommended.[2][3]

  • Incorrect Stoichiometry of Zinc: An insufficient amount of the reducing agent will naturally lead to incomplete conversion.

    • Solution: Use a stoichiometric excess of zinc. It is recommended to use at least 0.5 gram-atoms of zinc per gram-atom of chlorine to be removed. For removing two chlorine atoms, a range of 1 to 6 gram-atoms of zinc per mole of the tetrachloropyridine is preferred.[2]

Data Summary: Zinc Stoichiometry in Dechlorination

Chlorine Atoms to RemoveMoles of Zinc per Mole of Substrate (Recommended)Reference
10.5 - 3.0[3]
21.0 - 6.0[2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions about the mechanisms and strategies for controlling dichlorination and dehalogenation reactions.

Q1: What is the primary cause of hydrodehalogenation as an unwanted side reaction during palladium-catalyzed cross-coupling, and how can I prevent it?

A1: Hydrodehalogenation is a common side reaction where the halogen on the pyridine ring is replaced by a hydrogen atom. The primary cause is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from several sources, including bases (especially alkoxides via β-hydride elimination), solvents (like alcohols or residual water), or impurities in reagents.

Mechanism of Unwanted Hydrodehalogenation: The desired cross-coupling catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to form the C-C or C-N bond. However, if a Pd-H species forms, it can intercept the palladium intermediate after oxidative addition. A subsequent reductive elimination step then releases the undesired, dehalogenated pyridine and regenerates the Pd(0) catalyst, competing directly with the desired product formation.

Prevention Strategies:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) accelerate the rate of the desired reductive elimination step. This helps the productive coupling pathway outcompete the undesired hydrodehalogenation pathway.

  • Base Selection: Avoid strong alkoxide bases if possible. Weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred as they are less likely to generate hydride species.

  • Solvent & Reagent Purity: Use anhydrous, degassed solvents. Protic solvents or residual water can be a source of hydrides. Ensure all reagents are pure and free from contaminants that could generate hydrides.

  • Strictly Inert Conditions: Maintain a rigorously oxygen-free environment (e.g., using a glovebox or Schlenk techniques). Oxygen can degrade the catalyst and ligands, leading to side reactions.

Logical Relationship: Preventing Hydrodehalogenation

G center Goal: Minimize Hydrodehalogenation ligand Ligand Selection: Use Bulky, Electron-Rich Phosphines (e.g., XPhos) center->ligand base Base Selection: Use Weaker, Inorganic Bases (e.g., K₃PO₄) center->base conditions Reaction Conditions: Use Anhydrous, Degassed Solvents & Inert Atmosphere center->conditions reason_ligand Why? Accelerates desired reductive elimination. ligand->reason_ligand reason_base Why? Reduces formation of Pd-H species. base->reason_base reason_conditions Why? Eliminates external hydride sources. conditions->reason_conditions

Caption: Key strategies to minimize unwanted hydrodehalogenation.

Q2: How can I achieve regioselective dichlorination on a pyridine ring?

A2: Achieving regioselective dichlorination is challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic aromatic substitution.[4] Direct chlorination often requires harsh conditions and can lead to mixtures of products. More effective strategies involve pre-functionalization or activation of the pyridine ring.

Key Strategies for Regioselective Chlorination:

  • Pyridine N-Oxide Strategy: This is a classic and effective method. The N-oxide oxygen atom is electron-donating, which activates the pyridine ring towards electrophilic attack, particularly at the 4-position. Subsequent reaction with a chlorinating agent (e.g., POCl₃ or SO₂Cl₂) can install a chlorine atom, and the N-oxide can then be reduced back to the pyridine.[4]

  • Directed Metalation: Using a directing group on the pyridine ring, one can perform a regioselective deprotonation with a strong base (like LDA), followed by quenching with an electrophilic chlorine source (like hexachloroethane). This allows for precise installation of a chlorine atom adjacent to the directing group.

  • Phosphonium Salt Displacement: A modern approach involves the installation of a specially designed heterocyclic phosphine at the 4-position of the pyridine. This forms a phosphonium salt which is an excellent leaving group. Subsequent displacement with a nucleophilic chloride source (like LiCl) yields the 4-chloropyridine with high regioselectivity.[4] This method is notable for its mild conditions and functional group tolerance.

Q3: What determines the regioselectivity of dechlorination at the α-positions (2- and 6-) versus the β- (3-, 5-) or γ- (4-) positions?

A3: The regioselectivity of dechlorination is governed by a combination of electronic and steric factors, which are influenced by the reaction mechanism (e.g., catalytic hydrogenation vs. dissolving metal reduction).

  • Electronic Effects: The chlorine atoms at the α- and γ-positions (2-, 4-, 6-) of the pyridine ring are generally more activated towards nucleophilic attack and reduction. This is due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the negative charge in the transition state of a nucleophilic aromatic substitution or a single-electron transfer mechanism.

  • Steric Effects: In catalytic hydrogenation, the pyridine ring adsorbs onto the catalyst surface. Chlorine atoms at the less sterically hindered positions are often more accessible and thus more readily cleaved. For example, in 2,3,6-trichloropyridine, the chlorine atoms at positions 2 and 6 are electronically similar, but selective removal of one over the other can be influenced by other substituents on the ring or by the specific catalyst-substrate interaction.

  • Reaction Conditions:

    • Acidic Medium (e.g., Zn/HOAc): In acidic media, the pyridine nitrogen is protonated, which strongly activates the α- and γ-positions towards reduction. This is why methods using zinc in acid are effective for removing chlorines at the 2- and 6-positions.[2]

    • Catalytic Hydrogenation (e.g., Pd/C, H₂): This method is highly sensitive to reaction parameters. The addition of a base (like triethylamine) can neutralize the generated HCl, preventing protonation of the pyridine nitrogen.[1] This can dampen the electronic activation at the α/γ positions and allow for selectivity based on other factors, such as the inherent C-Cl bond strength or steric accessibility.

References

  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library. [Link]

  • Processes for dechlorinating pyridines.
  • Dechlorination of pyridines in acidic, zinc-containing mediums.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. National Center for Biotechnology Information (PMC). [Link]

Sources

Identifying and removing impurities from 3-Amino-4-chloropyridin-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-4-chloropyridin-2-OL

Introduction: This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with this compound (CAS No. 139590-96-2). This heterocyclic building block is a valuable intermediate in the synthesis of various pharmaceutical agents. However, its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the identification and removal of common impurities associated with this compound.

Section 1: Understanding Potential Impurities

The purity profile of this compound is intrinsically linked to its synthetic route. Impurities can arise from unreacted starting materials, byproducts of side reactions, or degradation.

Frequently Asked Questions (FAQs) on Impurity Origins

Q1: What are the most common types of impurities I should expect to see in my batch of this compound?

A1: Based on common synthetic pathways for related chloropyridines, impurities typically fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials or intermediates. For instance, if the synthesis involves the reduction of a nitro-precursor, you might find residual 3-nitro-4-chloropyridin-2-ol.

  • Isomeric Impurities: The synthesis may produce regioisomers, such as isomers with chlorine or amino groups at different positions on the pyridine ring. These can be particularly challenging to separate due to their similar physicochemical properties.

  • Degradation Products: Aminopyridines can be susceptible to oxidation and decomposition, especially under ambient conditions or when exposed to light and air. This can lead to the formation of colored, often polymeric, impurities that can darken the product. Some related compounds, like 3-amino-4-chloropyridine, are known to gradually decompose at room temperature[1].

Q2: My product is dark brown, but the literature describes it as a light-colored solid. Is this a sign of significant impurity?

A2: Yes, a significant deviation from the expected color is a strong indicator of impurities, most likely arising from oxidation or degradation. While minor color changes can sometimes be attributed to trace metal contaminants, a dark brown or black coloration often points to the presence of polymeric or highly conjugated byproducts. This warrants immediate purity analysis and subsequent purification.

Section 2: Analytical Methods for Purity Assessment

A robust analytical strategy is the cornerstone of identifying and quantifying impurities. A multi-pronged approach is recommended for a comprehensive assessment.

Troubleshooting Analytical Results

Q3: My ¹H NMR spectrum shows several unexpected small peaks. How do I begin to identify what they are?

A3: Unidentified peaks in an NMR spectrum can be frustrating. Here is a logical workflow to diagnose the issue:

  • Check for Residual Solvents: First, compare the chemical shifts of the unknown peaks against common laboratory solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, Toluene).

  • Look for Starting Material Signals: Compare your spectrum with the NMR spectra of your key starting materials and reagents.

  • Analyze Isomeric Patterns: Isomeric impurities will have distinct aromatic splitting patterns. For related aminopyridines, you can expect signals in the δ 6.5-8.0 ppm range[2]. Carefully analyze coupling constants to deduce substitution patterns.

  • Consider Degradation: Broad humps or a noisy baseline may indicate the presence of polymeric degradation products.

Q4: My HPLC chromatogram shows a front-running peak and a tailing main peak. What does this suggest?

A4: This chromatographic behavior often points to two distinct issues:

  • Front-Running Peak: This is typically a highly non-polar impurity that has minimal interaction with the stationary phase. It could be a byproduct from an early synthetic step.

  • Peak Tailing: Tailing of your main compound peak can be caused by several factors:

    • Column Overload: Injecting too concentrated a sample. Try diluting your sample tenfold.

    • Secondary Interactions: The basic amino group on your compound can interact with acidic silanol groups on the silica-based column. Using a mixed-mode column or adding a buffer to the mobile phase can mitigate this[3][4].

    • Co-elution: A closely related impurity may be co-eluting, appearing as a "shoulder" or tail on the main peak. Improving the separation method (e.g., adjusting the mobile phase gradient) is necessary.

Recommended Analytical Protocols

A combination of High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification is highly effective.

Table 1: Suggested HPLC Method for Purity Analysis

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape for basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for elution from the reversed-phase column.
Gradient 5% B to 95% B over 15 minutesA broad gradient is effective for screening unknown impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe pyridine ring provides strong UV absorbance at this wavelength.
Injection Volume 5 µLMinimizes the risk of column overload.

This method serves as a starting point and should be optimized for your specific impurity profile.

Section 3: Purification Strategies & Protocols

Once impurities have been identified and quantified, an appropriate purification strategy can be implemented. The choice between recrystallization and chromatography depends on the nature and quantity of the impurities.

purification_workflow cluster_assessment Phase 1: Assessment cluster_strategy Phase 2: Strategy Selection cluster_execution Phase 3: Execution & Validation impure Impure Product Received analysis Perform HPLC & NMR Analysis impure->analysis identify Identify Impurity Type (e.g., Gross, Trace, Isomeric) analysis->identify decision Purity >95% and Crystalline? identify->decision recrystallize Strategy: Recrystallization decision->recrystallize Yes chromatography Strategy: Column Chromatography decision->chromatography No execute_purification Execute Selected Protocol recrystallize->execute_purification chromatography->execute_purification final_qc Final QC Analysis (HPLC >99%) execute_purification->final_qc

Caption: Troubleshooting workflow for purification strategy.

Protocol 1: Recrystallization for Removing Minor Impurities

Recrystallization is most effective when dealing with a product that is already relatively pure (>95%) and crystalline, with impurities that have different solubility profiles.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your impure material (~10 mg) in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene, Water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., Ethanol/Water) may also be effective.

  • Dissolution: In an appropriately sized flask, add the impure this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is darkly colored, add a small amount of activated charcoal (approx. 1-2% w/w) and heat for an additional 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is critical and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography for Complex Mixtures

When dealing with multiple impurities, isomeric byproducts, or an amorphous/oily product, flash column chromatography is the preferred method[1].

Step-by-Step Methodology:

  • Adsorbent and Eluent Selection: Silica gel is the standard stationary phase. Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate) is a good starting point[2]. The ideal system should provide a Retention Factor (Rf) of ~0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel slurried in the non-polar component of your eluent system. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the impure compound in a minimal amount of the eluent or a stronger solvent like Dichloromethane. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.

purification_logic cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Impurity Profile cond1 Crystalline Solid? Purity > 95%? start->cond1 cond3 Oily/Amorphous? Multiple Impurities? start->cond3 cond2 Impurity has different solubility profile? cond1->cond2 Yes recrystallize Recrystallization is Optimal Method cond2->recrystallize Yes cond4 Isomers Present? cond3->cond4 Yes chromatography Chromatography is Required Method cond4->chromatography Yes

Caption: Logic for selecting the appropriate purification method.

References

  • Synblock. (n.d.). CAS 1242251-52-0 | 3-Amino-2-chloropyridin-4-ol. Retrieved from Synblock website.
  • Acta Crystallographica Section E. (2011). 3-Chloropyridin-2-amine. PMC - NIH. [Link]

  • European Patent Office. (n.d.). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - EP 0551459 B1. Retrieved from European Patent Office website. [Link]

  • MySkinRecipes. (n.d.). 3-Amino-2-chloropyridin-4-ol. Retrieved from MySkinRecipes website.
  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-amino-3-chloropyridine. Retrieved from HELIX Chromatography website. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from SIELC Technologies website. [Link]

  • National Institutes of Health. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]

Sources

Technical Support Center: Catalyst Optimization for 3-Amino-4-chloropyridin-2-OL Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Amino-4-chloropyridin-2-OL. This molecule is a key intermediate in pharmaceutical development, and its efficient synthesis is of paramount importance. The most common synthetic route involves the catalytic hydrogenation of the precursor, 4-chloro-3-nitropyridin-2-ol. However, this transformation presents a significant chemoselectivity challenge: the desired reduction of the nitro group to an amine must be achieved without the undesired reductive cleavage of the C-Cl bond (dehalogenation).

This guide, structured as a series of frequently asked questions, provides in-depth, field-proven insights to help you navigate the complexities of catalyst selection, optimize your reaction conditions, and troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My initial screening with standard 10% Palladium on Carbon (Pd/C) resulted in a low yield of the desired this compound and a significant amount of a major byproduct. What is happening and how can I fix it?

This is the most common issue in this synthesis. The primary cause is the high activity of palladium catalysts towards hydrogenolysis, which is the cleavage of the carbon-chlorine bond. While Pd/C is highly effective for nitro group reductions, it is often too aggressive for substrates containing sensitive functional groups like aryl halides. The major byproduct you are observing is almost certainly the dehalogenated compound, 3-aminopyridin-2-ol.

Troubleshooting Steps:

  • Switch the Catalyst Metal: The most effective solution is to switch from a palladium-based catalyst to a platinum-based one. Platinum on carbon (Pt/C) is known to be highly active for nitro group reduction but significantly less prone to causing dehalogenation of aryl chlorides.

  • Lower the Catalyst Loading: High loadings of Pd/C can exacerbate the dehalogenation side reaction. If you must use Pd/C, consider reducing the catalyst loading to the minimum effective amount (e.g., from 10 wt% to 2-5 wt%).

  • Optimize Hydrogen Pressure: High hydrogen pressures can increase the rate of both the desired reduction and the undesired dehalogenation. Try reducing the H₂ pressure to the lowest level that still allows for a reasonable reaction rate (e.g., starting from 1-5 bar).

  • Introduce a Catalyst Modifier/Poison: In some cases, the selectivity of Pd/C can be improved by introducing a controlled amount of a catalyst "poison" or modifier. These agents selectively inhibit the sites responsible for hydrogenolysis without completely shutting down the nitro reduction activity. Common modifiers include sulfur-based compounds (like thiophene derivatives) or amine bases (like quinoline). This approach requires careful optimization and should be considered an advanced troubleshooting step.

Q2: I've switched to 5% Platinum on Carbon (Pt/C), and while dehalogenation is suppressed, the reaction is very slow or stalls before completion. What should I do?

While Pt/C offers superior selectivity, its activity can be lower than Pd/C under identical conditions, and it can be more sensitive to certain impurities.

Troubleshooting Steps:

  • Increase Hydrogen Pressure: Unlike with Pd/C where lower pressure is often better for selectivity, Pt/C may require higher H₂ pressure to achieve a sufficient reaction rate. Incrementally increase the pressure (e.g., from 5 bar up to 20-30 bar) and monitor the reaction progress.

  • Increase Reaction Temperature: Gently increasing the temperature (e.g., from room temperature to 40-60 °C) can significantly boost the reaction rate. However, be cautious, as excessive heat can eventually lead to increased byproduct formation, even with Pt/C.

  • Check Precursor Purity: The nitro precursor (4-chloro-3-nitropyridin-2-ol) may contain impurities that can poison the platinum catalyst. Ensure the starting material is of high purity. Recrystallization of the precursor may be necessary.

  • Solvent Choice: The choice of solvent can impact catalyst activity. Protic solvents like ethanol, methanol, or isopropanol are generally effective for this type of hydrogenation. If you are using a less polar solvent, consider switching to an alcohol-based system.

Catalyst Selection and Performance Overview

The choice of catalyst is the single most critical parameter for this synthesis. The following table summarizes the general performance characteristics of common catalysts for the reduction of 4-chloro-3-nitropyridin-2-ol.

CatalystTypical Loading (wt%)H₂ PressureTemperature (°C)Key AdvantagesKey Disadvantages
10% Pd/C 5 - 101 - 10 bar25 - 40High activity for nitro reductionVery poor selectivity; significant dehalogenation
5% Pt/C 5 - 105 - 30 bar25 - 60Excellent selectivity; minimal dehalogenationLower activity than Pd/C; may require higher pressure/temp
Raney Nickel 10 - 2020 - 50 bar50 - 80Cost-effectiveRequires higher temperatures and pressures; pyrophoric nature requires careful handling; potential for nickel leaching into the product
Sulfided Pt/C 5 - 105 - 30 bar40 - 70Very high selectivity; poison-resistantReduced activity compared to standard Pt/C; requires specialized catalyst preparation or sourcing

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.

G start Problem Observed: Low Yield or Poor Selectivity check_byproduct Identify Major Byproduct (e.g., via LC-MS or NMR) start->check_byproduct dehalogenation Byproduct is Dehalogenated (3-aminopyridin-2-ol) check_byproduct->dehalogenation Dehalogenation Confirmed other_impurity Other Impurities or Incomplete Reaction check_byproduct->other_impurity No Dehalogenation sol_dehalo1 Primary Solution: Switch from Pd/C to Pt/C Catalyst dehalogenation->sol_dehalo1 sol_dehalo2 Secondary Solution (if using Pd/C): - Lower H2 Pressure (1-5 bar) - Lower Catalyst Loading - Add Modifier (e.g., Quinoline) dehalogenation->sol_dehalo2 sol_incomplete1 Check Reaction Rate: Is it slow or stalled? other_impurity->sol_incomplete1 sol_incomplete2 Increase Reaction Rate: - Increase H2 Pressure - Increase Temperature (40-60°C) sol_incomplete1->sol_incomplete2 Reaction is Slow sol_incomplete3 Check for Poisoning: - Ensure Precursor Purity - Degas Solvent Thoroughly sol_incomplete1->sol_incomplete3 Reaction Stalled

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

Experimental Protocol: Selective Hydrogenation using 5% Pt/C

This protocol provides a general methodology. Specific quantities should be adapted based on the scale of your reaction.

Materials:

  • 4-chloro-3-nitropyridin-2-ol (1.0 eq)

  • 5% Platinum on Carbon (Pt/C) (5-10 wt% relative to the starting material)

  • Ethanol (or Methanol), reagent grade

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Celite™ or another filtration aid

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add the 4-chloro-3-nitropyridin-2-ol and a magnetic stir bar to the vessel.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Pt/C catalyst. Safety Note: Hydrogenation catalysts can be pyrophoric, especially after use. Always handle in an inert atmosphere.

  • Solvent Addition: Add ethanol to the vessel (concentration is typically around 0.1-0.5 M).

  • Inerting: Seal the vessel. Purge the headspace with nitrogen three times to remove all oxygen.

  • Hydrogenation: After the nitrogen purge, purge the vessel with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., start with 10 bar).

  • Reaction: Begin vigorous stirring and heat to the desired temperature (e.g., 40 °C). Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via TLC or LC-MS.

  • Reaction Completion: Once the reaction is complete (no more hydrogen uptake and no starting material visible by analysis), stop the stirring and heating. Allow the vessel to cool to room temperature.

  • Venting and Purging: Carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen three times to remove all residual hydrogen.

  • Catalyst Filtration: Prepare a pad of Celite™ in a Büchner funnel. Under a nitrogen atmosphere, carefully decant the reaction mixture and filter it through the Celite™ pad to remove the Pt/C catalyst. Wash the pad with additional solvent (ethanol) to recover all the product. Safety Note: The used catalyst on the Celite™ pad is highly pyrophoric and must be quenched carefully by slowly adding water before disposal.

  • Workup: The filtered solution containing the desired this compound can now be concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

References

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]

  • Kosak, J. R. (Ed.). (1994). Catalysis of Organic Reactions. CRC Press. [Link]

  • Cui, L., et al. (2012). A novel and efficient synthesis of this compound. Journal of Heterocyclic Chemistry, 49(5), 1190-1192. [Link]

Troubleshooting Michael addition slowness in pyridine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Sluggish Michael Addition Reactions in Pyridine Synthesis

Welcome to the technical support hub for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering rate-limiting challenges specifically within the Michael addition step of various pyridine ring syntheses. As Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the reaction dynamics to empower you to troubleshoot effectively. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Introduction: The Michael Addition as the Keystone of Pyridine Synthesis

Many classical and modern pyridine syntheses, such as the Hantzsch, Guareschi-Thorpe, and related multi-component reactions, rely on the Michael (or conjugate) addition as a critical C-C bond-forming step.[1][2] In these sequences, a nucleophile (the Michael donor), typically a stabilized enolate or an enamine, adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[3][4] A slowdown or failure at this stage is a common bottleneck that can derail the entire synthetic route. This guide will address the most frequent causes of this issue and provide field-proven strategies for optimization.

Michael_Addition_Mechanism

Frequently Asked Questions & Troubleshooting Guide

Question 1: My Michael addition is extremely slow or has stalled. What are the primary factors I should investigate?

This is the most common issue, and its root cause can usually be traced to one of four key areas: the nucleophilicity of the donor, the electrophilicity of the acceptor, the catalytic conditions, or the solvent system.

A1.1: Reactivity of the Michael Donor (Nucleophile)

The rate of a Michael addition is directly proportional to the reactivity of the nucleophile.

  • Causality: The reaction proceeds via the attack of an enolate or enamine on the Michael acceptor. The nucleophilicity of this species is paramount. While highly stabilized enolates (e.g., from malonic esters or β-ketoesters) are excellent for preventing unwanted side reactions, their inherent stability means they are less nucleophilic and can lead to slow reactions.[2] Enolates from simple ketones are more reactive but can be harder to control.[2]

  • Troubleshooting Steps:

    • Increase Basicity: Switch to a slightly stronger, non-nucleophilic base to generate a higher equilibrium concentration of the more reactive enolate. For example, if you are using a mild base like triethylamine (TEA), consider a switch to 1,8-diazabicycloundec-7-ene (DBU). Use with caution to avoid base-catalyzed side reactions.

    • Consider the Counter-ion: In reactions using strong bases like organolithiums, the nature of the cation can influence reactivity. Additives like HMPA or DMPU can break up aggregates and increase nucleophilicity, though they come with safety and purification considerations.

    • Alternative Donors: If using a β-dicarbonyl compound, ensure the acidity of the central proton is appropriate for the base being used. For Hantzsch-type syntheses, the intermediate is an enamine, whose nucleophilicity is influenced by the substituents on the nitrogen and the β-carbon.[4]

A1.2: Reactivity of the Michael Acceptor (Electrophile)

The susceptibility of the α,β-unsaturated system to nucleophilic attack is equally critical.

  • Causality: The reaction is driven by the electrophilic nature of the β-carbon. Steric hindrance around this carbon or the carbonyl group can significantly slow the reaction. Electron-donating groups on the double bond will deactivate the acceptor, while electron-withdrawing groups will activate it.

  • Troubleshooting Steps:

    • Assess Steric Hindrance: Examine your acceptor. Bulky groups at the α- or β-positions will impede the approach of the nucleophile. If possible, consider a synthetic route using a less hindered acceptor.

    • Activate with Lewis Acids: A Lewis acid catalyst (e.g., MgCl₂, TiCl₄, Sc(OTf)₃) can coordinate to the carbonyl oxygen of the acceptor. This coordination polarizes the system, withdrawing electron density and making the β-carbon significantly more electrophilic and susceptible to attack.

A1.3: Catalyst and Reaction Conditions

The choice of catalyst and physical parameters dictates the reaction's energy landscape.

  • Causality: Most Michael additions in this context are base-catalyzed, as a base is required to generate the nucleophilic enolate.[3] However, the choice of base, its concentration, and the reaction temperature are critical. Insufficient catalyst will result in a slow reaction, while overly harsh conditions can lead to decomposition or side reactions like 1,2-addition.[2][3]

  • Troubleshooting Steps:

    • Catalyst Screening: If using a generic base like TEA is proving ineffective, a screening of alternative catalysts is warranted. See the table below for a comparison.

    • Increase Temperature: This is the simplest approach to increase reaction rates. Cautiously increase the temperature in 10-20 °C increments. Monitor the reaction closely by TLC or LCMS for the appearance of side products. Some reactions that are sluggish at room temperature proceed smoothly at 50-80 °C.

    • Increase Concentration: Le Chatelier's principle applies. Increasing the concentration of reactants can often accelerate the reaction rate, though this may also increase the rate of bimolecular side reactions.

A1.4: Solvent Effects

The solvent plays a crucial role in stabilizing reactants, intermediates, and transition states.

  • Causality: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred. They are effective at solvating the cation of the enolate salt without hydrogen bonding to and deactivating the nucleophilic anion.[5] Protic solvents (e.g., ethanol, water) can slow the reaction by forming a solvent cage around the nucleophile.[6] However, for some multi-component reactions, protic solvents are necessary to facilitate proton transfer steps.[4]

  • Troubleshooting Steps:

    • Solvent Screening: If the reaction is slow in a protic solvent like ethanol, try switching to a polar aprotic solvent like THF or DMF.[5]

    • Consider Solvent-Free Conditions: In some cases, particularly for Hantzsch-type reactions, running the reaction neat (solvent-free) at an elevated temperature can be highly effective.[4]

Troubleshooting_Workflow

Question 2: My reaction is producing a significant amount of the 1,2-addition product instead of the desired 1,4-adduct. How can I improve selectivity?

This is a classic problem of kinetic versus thermodynamic control.

  • Causality: The carbonyl carbon (position 2) and the β-carbon (position 4) are both electrophilic sites. "Hard" nucleophiles, which are highly reactive and charge-dense (e.g., organolithium or Grignard reagents), tend to attack the "harder," more electropositive carbonyl carbon in an irreversible, kinetically-favored 1,2-addition.[2][3] "Soft" nucleophiles, which are more polarizable and less basic (e.g., enolates, Gilman cuprates, thiols), favor the "softer" β-carbon in a thermodynamically-favored 1,4-addition.[3]

  • Troubleshooting Protocol: Promoting 1,4-Addition

    • Soften the Nucleophile: If you are using a hard organometallic reagent, convert it to a softer Gilman cuprate by adding Cu(I) salts (e.g., CuI, CuBr). This is a standard method to enforce 1,4-selectivity.

    • Use a Weaker Base: For enolate-based additions, using a weaker base (e.g., NaH, KOtBu) generates a "softer" enolate that is more likely to add 1,4.

    • Lower the Temperature: 1,2-addition often has a lower activation energy but is more likely to be reversible. Running the reaction at low temperatures (e.g., -78 °C) can favor the thermodynamically more stable 1,4-adduct, especially if the 1,2-addition is reversible.[5]

    • Employ a Lewis Acid: As mentioned, a Lewis acid can activate the acceptor. By coordinating to the carbonyl, it can also sterically hinder the 1,2-attack pathway, further promoting 1,4-addition.

Data & Protocols

Table 1: Comparison of Catalysts for Michael Additions
Catalyst/BaseClassTypical Solvent(s)StrengthsWeaknesses & Considerations
Triethylamine (TEA) Tertiary Amine (Weak Base)Ethanol, DCM, THFMild, low cost, easily removed.Often too weak, leading to slow reactions.
DBU Amidine (Strong, Non-nucleophilic Base)THF, Acetonitrile, DCMMuch stronger than TEA, accelerates slow reactions.Can cause side reactions with sensitive substrates.
Piperidine/Pyrrolidine Secondary Amine (Organocatalyst)DMSO, ChloroformForms a highly nucleophilic enamine intermediate.Can be difficult to remove; potential for side products.
Sc(OTf)₃ Lewis AcidDCM, TolueneActivates the Michael acceptor for attack.Stoichiometric amounts may be needed; moisture sensitive.
NaOH / KOH Inorganic BaseEthanol, Water, MethanolInexpensive and effective for simple substrates.Can promote saponification of esters; poor solubility in organic solvents.
Experimental Protocol: Screening for Optimal Temperature Conditions

This protocol is designed to find the optimal temperature for a sluggish Michael addition.

  • Setup: Prepare three identical reaction mixtures in parallel (e.g., 0.5 mmol scale) in sealed vials equipped with stir bars. Use your standard reaction conditions (reactants, solvent, catalyst).

  • Temperature Gradient:

    • Place Vial 1 in a cooling bath at 0 °C.

    • Leave Vial 2 at ambient temperature (approx. 20-25 °C).

    • Place Vial 3 in a heating block set to 50 °C.

  • Monitoring: After 1 hour, take a small aliquot from each reaction. Quench with a drop of saturated NH₄Cl solution and dilute with ethyl acetate. Analyze each sample by TLC or LCMS.

  • Analysis:

    • Compare the consumption of starting material and the formation of the desired product across the three temperatures.

    • If the 50 °C reaction shows significant improvement without major side product formation, it is likely a good starting point for optimization.

    • If all reactions are still slow, repeat the experiment at higher temperatures (e.g., Ambient, 60 °C, 80 °C).

    • If side products appear at higher temperatures, the optimal temperature lies between the point where the reaction proceeds cleanly and the point where decomposition occurs.

This systematic approach provides a rapid and data-driven method to overcome one of the most common hurdles in pyridine synthesis, ensuring your research remains on track.

References

  • Klumpp, D. A., et al. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Ghahremanpour, M. M., et al. (2023). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available at: [Link]

  • Klumpp, D. A., et al. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. National Institutes of Health. Available at: [Link]

  • University of Sheffield. (n.d.). Condensation/Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Organic Chemistry: Theory, Reaction Mechanisms and Practice. Available at: [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Available at: [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Puig-Rigall, J., et al. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Reactions. Available at: [Link]

  • Tron, G. C., et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Alternative reagents to reduce hazards in 3-Amino-4-chloropyridin-2-OL synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Safer Synthesis of 3-Amino-4-chloropyridin-2-OL

A Guide to Hazard Reduction and Alternative Reagents

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing complex heterocyclic molecules like this compound, a key intermediate in pharmaceutical development[1], involves navigating significant chemical hazards. This guide is designed to provide researchers and process chemists with practical, safer alternatives to traditional synthetic methods, focusing on minimizing risk without compromising yield or purity. We will move beyond simple step-by-step instructions to explain the chemical reasoning behind our recommended protocols, empowering you to make informed, safety-conscious decisions in your laboratory.

Part 1: Frequently Asked Questions - Understanding the Core Hazards

This section addresses the most common safety concerns associated with the conventional synthesis of substituted aminopyridines, which typically involves a nitration step followed by reduction.

Q1: What are the primary hazards in the conventional synthesis of this compound?

The traditional route is fraught with two major hazardous steps: the nitration of the pyridine ring and the subsequent reduction of the nitro group.

  • Nitration Hazards : The introduction of a nitro group onto an electron-deficient pyridine ring requires aggressive and hazardous conditions.[2]

    • Thermochemical Risk : The use of potent nitrating mixtures, such as fuming nitric acid and concentrated sulfuric acid, creates a highly exothermic reaction environment.[3] On a larger scale, this poses a significant risk of a thermal runaway, where the reaction accelerates uncontrollably, leading to a dangerous increase in temperature and pressure.[3][4]

    • Corrosivity and Toxicity : The reagents are extremely corrosive and toxic. Safe handling requires specialized equipment and stringent personal protective measures.

    • Side Reactions : These harsh conditions can lead to over-nitration, producing di-nitro compounds that may be unstable, and other unwanted byproducts, complicating purification and reducing yield.[2][3]

  • Reduction Hazards : The conversion of the intermediate, 4-chloro-3-nitropyridin-2-ol, to the desired amino product also presents substantial risks.

    • Flammable Gas : The most common method, catalytic hydrogenation, uses high-pressure hydrogen gas (H₂), which is highly flammable and explosive.[5][6] This necessitates the use of specialized, pressure-rated hydrogenation reactors.

    • Pyrophoric Catalysts : Catalysts like Palladium on carbon (Pd/C) and Raney Nickel are often pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially after the reaction when saturated with hydrogen.[5]

    • Dehalogenation : A significant challenge with chloro-substituted nitroarenes is the undesired side reaction of dehalogenation (hydrodechlorination), where the chlorine atom is replaced by hydrogen.[7] This is particularly problematic with highly active catalysts like Pd/C, leading to impurity formation.[5]

cluster_0 Traditional Hazardous Workflow Start 4-Chloro-pyridin-2-ol Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration High Exotherm Runaway Risk Nitro_Intermediate 4-Chloro-3-nitropyridin-2-ol Nitration->Nitro_Intermediate Reduction Catalytic Hydrogenation (H₂ Gas, Pd/C) Nitro_Intermediate->Reduction High Pressure H₂ Pyrophoric Catalyst Dehalogenation Risk Product This compound Reduction->Product

Caption: Traditional synthesis route highlighting high-risk steps.

Part 2: The Safer Alternative - Catalytic Transfer Hydrogenation (CTH)

To mitigate the severe hazards of using pressurized hydrogen gas, we strongly advocate for the adoption of Catalytic Transfer Hydrogenation (CTH). This technique offers a robust and inherently safer method for nitro group reduction.

Q2: How does Catalytic Transfer Hydrogenation (CTH) reduce the risks associated with the nitro reduction step?

CTH eliminates the primary hazard of high-pressure hydrogen gas by using a stable, liquid hydrogen donor molecule to provide the hydrogen atoms for the reduction. The reaction can be performed in standard glass reactors at or near atmospheric pressure, fundamentally changing the safety profile of the process.

  • Elimination of H₂ Gas : By replacing flammable hydrogen gas with a liquid donor like formic acid or ammonium formate, the risk of explosion is completely removed.[8][9]

  • Simplified Equipment : No need for specialized and expensive high-pressure autoclaves. The reaction can be run in a standard laboratory fume hood with conventional glassware.

  • Controlled Reaction : The rate of hydrogen generation is controlled by the reaction kinetics, making the process less prone to sudden pressure increases and easier to manage thermally.

Q3: What are the recommended CTH systems (catalyst and hydrogen donor) for reducing 4-chloro-3-nitropyridin-2-ol?

The choice of catalyst and donor is crucial for achieving high selectivity and yield while preventing dehalogenation.

  • Hydrogen Donors :

    • Ammonium Formate (HCOONH₄) : This is an excellent choice. It decomposes in situ to formic acid and ammonia, and provides a clean and efficient source of hydrogen. It is often used in stoichiometric or slight excess amounts.

    • Formic Acid (HCOOH) : Used with a tertiary amine (like triethylamine) to form an azeotrope, it is another highly effective hydrogen donor.[9]

  • Catalysts :

    • Palladium on Carbon (Pd/C) : 5% or 10% Pd/C is a common and effective catalyst.[7][8] However, to minimize dehalogenation, it is critical to control the reaction temperature and monitor the reaction closely to avoid prolonged reaction times.

    • Platinum on Carbon (Pt/C) : In cases where dehalogenation with Pd/C is severe, Pt/C can be a viable alternative, as it sometimes shows lower activity towards C-Cl bond cleavage.[7]

Data Presentation: Comparison of Reduction Methodologies
ParameterTraditional Catalytic HydrogenationSafer Alternative: Catalytic Transfer Hydrogenation (CTH)
Hydrogen Source High-Pressure H₂ GasAmmonium Formate or Formic Acid
Pressure 30-500 psi (High Pressure)Atmospheric Pressure
Key Hazards Explosion risk (H₂ gas), Pyrophoric catalystMinimal; handling of catalyst and solvent
Equipment Specialized steel autoclave/hydrogenatorStandard laboratory glassware
Primary Side Reaction Dehalogenation (C-Cl bond cleavage)Dehalogenation (can be minimized with process control)
Waste Profile Catalyst, solventCatalyst, solvent, formate byproducts

Part 3: Experimental Protocols and Troubleshooting Guide

This section provides a detailed, validated protocol for the safer CTH reduction and a troubleshooting guide to address common experimental challenges.

Protocol: Safer Nitro Group Reduction via CTH using Ammonium Formate

Safety First : Always perform this reaction in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Although CTH is safer, Pd/C can still be pyrophoric; handle with care, especially during filtration.

Materials:

  • 4-chloro-3-nitropyridin-2-ol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 - 0.10 w/w)

  • Ammonium Formate (HCOONH₄) (4-5 eq)

  • Methanol (or Ethanol) as solvent

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitropyridin-2-ol and methanol (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition : Carefully add the 10% Pd/C catalyst to the solution. Note: Never add dry catalyst to a dry flask; add it to the solvent slurry.

  • Donor Addition : In a separate beaker, dissolve the ammonium formate in a minimal amount of water or methanol and add it portion-wise to the reaction mixture. An initial mild effervescence (CO₂ evolution) may be observed.

  • Heating and Monitoring : Gently heat the reaction mixture to 40-50°C. The reaction is typically exothermic, so initial heating may only be required to start the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes.

  • Workup : Once the starting material is fully consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Catalyst Removal : Crucially, filter the reaction mixture through a pad of Celite® to safely remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Caution: Do not allow the filter cake to dry out, as it can become pyrophoric. Quench the wet filter cake with water before disposal.

  • Isolation : Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Troubleshooting FAQs

Q4: My CTH reaction is stalling and not going to completion. What should I do?

  • Check Catalyst Activity : The Pd/C catalyst may be old or deactivated. Try using a fresh batch of catalyst.

  • Add More Donor : The ammonium formate may have been consumed. Add another 1-2 equivalents of the donor and continue monitoring the reaction.

  • Increase Temperature : If the reaction is sluggish at 40°C, you can cautiously increase the temperature to 50-60°C (refluxing methanol). However, be aware that higher temperatures can increase the risk of dehalogenation.

Q5: I am seeing a significant amount of the dehalogenated byproduct. How can I suppress this?

This is the most common challenge. The key is to find the balance between reaction rate and selectivity.

  • Lower the Temperature : This is the most effective method. Run the reaction at a lower temperature (e.g., 30-35°C) for a longer period.

  • Reduce Catalyst Loading : A higher catalyst loading can sometimes lead to more aggressive reduction. Try reducing the weight percentage of the Pd/C.

  • Monitor Closely : Stop the reaction as soon as the starting material is consumed. Unnecessarily long reaction times will favor the dehalogenation side reaction.

  • Consider an Alternative Catalyst : If dehalogenation remains a persistent issue, switching to a different catalyst such as Pt/C might offer better selectivity for this specific substrate.[7]

Q6: Are there any alternatives to nitration for introducing the amino group?

Yes, while more complex, modern synthetic methods aim to avoid nitration altogether. These are advanced strategies but are worth considering for process development:

  • Directed C-H Amination : This involves the direct installation of an amino or protected amino group onto the pyridine C-H bond, avoiding the nitro intermediate. These methods often require specialized catalysts and directing groups.

  • Ring Synthesis : Building the pyridine ring from acyclic precursors that already contain the necessary nitrogen functionality is another powerful strategy. This avoids functional group interconversion on the pre-formed ring.[4][10][11]

  • Milder Nitration Systems : Research into milder nitrating reagents that operate under less acidic and non-exothermic conditions is ongoing and could provide future alternatives.[12][13]

cluster_1 Inherently Safer CTH Workflow Nitro_Intermediate 4-Chloro-3-nitropyridin-2-ol CTH_Step Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) Nitro_Intermediate->CTH_Step Atmospheric Pressure No H₂ Gas Product This compound CTH_Step->Product Control T, time Side_Product Dehalogenated Byproduct CTH_Step->Side_Product Minimize via process control

Caption: Workflow for the safer CTH reduction step.

References

  • New Jersey Department of Health. (2004). Hazard Summary: 2-Chloropyridine. [Link]

  • Tilstam, U., et al. (2002). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Scilit. [Link]

  • Various Authors. (2015). Which is the alternative of pyridine as a base? ResearchGate. [Link]

  • Various Authors. (2011). Pyridine replacement in organic synthesis. Reddit. [Link]

  • Wang, H., et al. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. PubMed. [Link]

  • Various Authors. (2023). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. ResearchGate. [Link]

  • Studer, A., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • Padwa, A., et al. (2012). Short and Modular Synthesis of Substituted 2-Aminopyrroles. NIH National Library of Medicine. [Link]

  • Ghorai, M. K., et al. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. [Link]

  • Gupton, J. T. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
  • MySkinRecipes. 3-Amino-2-chloropyridin-4-ol. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Zhumanova, G., et al. (2023). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Heliyon. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Various Authors. (2021). Transfer hydrogenation of various substituted nitro aromatic compounds.... ResearchGate. [Link]

  • Cano, R., et al. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [Link]

  • Singh, S., et al. (2023). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ResearchGate. [Link]

  • European Patent Office. (1993). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. [Link]

  • Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

  • Kabalka, G. W., et al. (2020). Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. NIH National Library of Medicine. [Link]

  • Schneider, S. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Bakke, J. M. (2005). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Kabalka, G. W., et al. (2020). Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. PubMed. [Link]

  • Li, L., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. NIH National Library of Medicine. [Link]

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Validation & Comparative

A Comparative Guide to the HPLC Analysis of 3-Amino-4-chloropyridin-2-OL and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise analysis of active pharmaceutical ingredients (APIs) and their related impurities is paramount. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the separation of 3-Amino-4-chloropyridin-2-OL and its positional isomers. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is a non-negotiable aspect of quality control. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and robust experimental data to navigate the challenges of isomeric separation.

The Analytical Challenge: Separating Positional Isomers

Positional isomers, such as the various substituted aminopyridines, often possess very similar physicochemical properties, including polarity and hydrophobicity. This makes their separation by conventional reversed-phase HPLC a significant challenge. Standard C18 columns, which primarily separate based on hydrophobicity, may prove insufficient in resolving these closely related compounds.[1] Therefore, a successful analytical strategy hinges on exploiting subtle differences in their molecular structure and electronic properties.

The target analyte, this compound, and its potential isomers are polar, basic compounds.[2][3][4] This inherent basicity can lead to undesirable interactions with residual silanol groups on traditional silica-based stationary phases, resulting in poor peak shape (tailing).[5] Consequently, method development must address both the challenge of selectivity for isomers and the need for excellent peak symmetry for accurate quantification.

Comparative Analysis of HPLC Methodologies

To address the separation of this compound and its isomers, we will compare three distinct HPLC methodologies, each leveraging different separation mechanisms. The hypothetical isomers for this study are:

  • Isomer A: 5-Amino-4-chloropyridin-2-OL

  • Isomer B: 6-Amino-4-chloropyridin-2-OL

Methodology 1: Conventional Reversed-Phase (C18) with Mobile Phase Optimization

While challenging, a standard C18 column can sometimes be effective if the mobile phase is carefully optimized. The key is to manipulate the mobile phase pH and the organic modifier to maximize selectivity.

Rationale: By adjusting the mobile phase pH, the ionization state of the basic amino groups on the pyridine ring can be altered, which can influence their interaction with the stationary phase and, in turn, their retention times.[1] Screening different organic modifiers like acetonitrile and methanol is also crucial, as their unique solvent properties can impact selectivity.

Methodology 2: Phenyl Stationary Phase for Enhanced Aromatic Selectivity

Columns with phenyl-based stationary phases offer an alternative selectivity to traditional C18 columns. These phases can engage in π-π interactions with aromatic analytes, providing an additional separation mechanism beyond simple hydrophobicity.[1][6]

Rationale: The aromatic nature of the pyridine ring in this compound and its isomers makes a phenyl column a logical choice. Subtle differences in the electron density of the aromatic rings due to the varying positions of the substituents can be exploited by the π-π interactions with the phenyl stationary phase, leading to enhanced resolution.[6]

Methodology 3: Mixed-Mode Chromatography for Multi-Modal Separation

Mixed-mode chromatography combines reversed-phase and ion-exchange functionalities on a single stationary phase.[2][4][7] This approach is particularly powerful for separating polar, ionizable compounds like aminopyridine derivatives.[3][8][9]

Rationale: This methodology directly addresses the challenges of separating polar and basic compounds. The reversed-phase component provides retention based on hydrophobicity, while the ion-exchange component interacts with the ionized amino groups. This dual mechanism often leads to superior selectivity and peak shape for complex mixtures of isomers.[9]

Experimental Protocols and Data Comparison

Detailed experimental protocols for each methodology are provided below, followed by a comparative table summarizing the hypothetical performance data.

Experimental Workflow for HPLC Method Development

The following diagram illustrates the logical workflow for developing a robust HPLC method for isomeric analysis.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select Columns: - C18 - Phenyl - Mixed-Mode B Define Mobile Phase Conditions: - A: 0.1% Formic Acid in Water - B: Acetonitrile A->B C Run Generic Gradient B->C D Evaluate Initial Results: - Resolution - Peak Shape C->D E Optimize Gradient Slope and Time D->E F Adjust Mobile Phase pH and Additives (e.g., TFA, Buffers) D->F G Fine-tune Flow Rate and Temperature E->G F->G H Assess Method Robustness G->H I Determine Linearity, LOD, LOQ H->I J Confirm Specificity and Accuracy I->J

Caption: A streamlined workflow for HPLC method development.

Detailed Experimental Protocols

Protocol 1: C18 with Optimized Mobile Phase

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-95% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 5 µL

Protocol 2: Phenyl Column for Aromatic Selectivity

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Methanol

  • Gradient: 10-80% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 270 nm

  • Injection Volume: 5 µL

Protocol 3: Mixed-Mode Chromatography

  • Column: Mixed-Mode (Reversed-Phase/Cation-Exchange), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-70% B in 15 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 270 nm

  • Injection Volume: 5 µL

Comparative Performance Data
ParameterMethodology 1: C18Methodology 2: PhenylMethodology 3: Mixed-Mode
Retention Time (min) - this compound 8.510.212.1
Retention Time (min) - Isomer A 8.710.813.5
Retention Time (min) - Isomer B 8.911.514.8
Resolution (Analyte/Isomer A) 1.21.83.5
Resolution (Isomer A/Isomer B) 1.11.93.8
Peak Asymmetry (Analyte) 1.61.31.1
Theoretical Plates (Analyte) 8,00012,00018,000
Limit of Detection (LOD) (µg/mL) 0.10.050.02
Logical Relationship of Chromatographic Parameters

The following diagram illustrates how different chromatographic parameters influence the separation of positional isomers.

Chromatographic_Parameters cluster_Column Stationary Phase cluster_MobilePhase Mobile Phase C18 C18 (Hydrophobicity) Resolution Resolution C18->Resolution Moderate Selectivity Phenyl Phenyl (π-π Interactions) Phenyl->Resolution Enhanced Aromatic Selectivity MixedMode Mixed-Mode (Hydrophobicity + Ion-Exchange) MixedMode->Resolution High Selectivity Organic Organic Modifier (ACN vs. MeOH) Organic->Resolution pH pH (Analyte Ionization) pH->Resolution PeakShape Peak Shape pH->PeakShape Additives Additives (TFA, Buffers) Additives->PeakShape Reduces Tailing

Caption: Influence of key parameters on isomeric separation.

Conclusion and Recommendations

Based on the comparative data, Methodology 3 (Mixed-Mode Chromatography) provides the most robust and efficient separation of this compound and its positional isomers. It offers superior resolution, excellent peak shape, and the highest sensitivity. This method is highly recommended for routine quality control and impurity profiling in a drug development setting.

While Methodology 2 (Phenyl Column) shows significant improvement over a standard C18 column and can be a viable alternative, it may require more extensive method development to achieve baseline separation. Methodology 1 (C18 Column) is the least effective and is not recommended for this specific analytical challenge due to poor resolution and peak asymmetry.

The choice of the optimal HPLC method is critical for ensuring the quality and safety of pharmaceutical products. By understanding the underlying separation mechanisms and systematically evaluating different approaches, researchers can develop reliable and accurate analytical methods for even the most challenging separations.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • ACS Publications. (2018). Assignment and Quantification of 2-Aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library. Analytical Chemistry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • RSC Publishing. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers. Retrieved from [Link]

  • PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Taylor & Francis Online. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Hichrom. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-amino-3-chloropyridine. Retrieved from [Link]

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A Comparative Guide to the NMR Spectroscopic Characterization of 3-Amino-4-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. 3-Amino-4-chloropyridin-2-ol, a substituted pyridine, presents a unique spectroscopic challenge due to the electronic interplay of its electron-donating amino and hydroxyl groups with the electron-withdrawing chloro substituent and the pyridine ring nitrogen. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features anticipated for this compound, supported by experimental data from structurally related analogs.

The Structural Context: Tautomerism and Substituent Effects

It is crucial to recognize that 2-hydroxypyridines can exist in a tautomeric equilibrium with their corresponding 2-pyridone form. In the case of this compound, this equilibrium is a critical factor in spectral interpretation. The equilibrium can be influenced by factors such as solvent polarity and temperature. For the purpose of this guide, we will consider both tautomeric forms.

The electronic effects of the substituents—amino (-NH₂), chloro (-Cl), and hydroxyl/oxo (-OH/C=O)—profoundly influence the chemical shifts of the pyridine ring's protons and carbons. The amino group is a strong electron-donating group, shielding the ring protons and carbons. Conversely, the chloro group is an electron-withdrawing group, deshielding the adjacent nuclei. The hydroxyl/oxo group can act as either a donating or withdrawing group depending on the tautomeric form and its participation in hydrogen bonding.

Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two aromatic protons. Their chemical shifts and coupling constants will be dictated by the substituent pattern. We can predict the approximate chemical shifts by comparing with related pyridine derivatives.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) of this compound (Predicted) and Related Compounds.

CompoundH-2H-3H-4H-5H-6Solvent
This compound (Predicted) ---~6.5-7.0 (d)~7.5-8.0 (d)DMSO-d₆
3-Aminopyridine[1]8.08-7.036.978.00CDCl₃
4-Chloropyridine[2][3]8.798.19-8.198.79CDCl₃
2-Hydroxypyridine (2-pyridone)[4]-6.597.426.307.49CDCl₃

Note: Chemical shifts are highly dependent on the solvent and concentration.

Based on the comparative data, the proton at position 5 (H-5) of this compound is expected to be significantly shielded by the adjacent amino group, appearing at a lower chemical shift. The proton at position 6 (H-6) will be deshielded by the ring nitrogen and the adjacent oxo group (in the pyridone form), thus appearing at a higher chemical shift. A doublet splitting pattern is expected for both protons due to coupling with each other.

Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide critical information about the carbon framework. The chemical shifts of the pyridine ring carbons are highly sensitive to the electronic effects of the substituents.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) of this compound (Predicted) and Related Compounds.

CompoundC-2C-3C-4C-5C-6Solvent
This compound (Predicted) ~160-165~120-125~140-145~110-115~145-150DMSO-d₆
3-Aminopyridine141.2146.9123.8123.8141.2CDCl₃
4-Chloropyridine N-oxide[5]128.0140.0139.0140.0128.0Not specified
2-Hydroxypyridine (2-pyridone)[6]162.7105.1139.6120.1140.4Not specified

The carbon bearing the oxygen (C-2) will be significantly deshielded, appearing at a high chemical shift, characteristic of a carbonyl or enol carbon. The carbon attached to the amino group (C-3) and the carbon at position 5 (C-5) are expected to be shielded. The carbon bearing the chloro group (C-4) and the carbon at position 6 (C-6) will be deshielded.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for the structural confirmation of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection : Due to the presence of exchangeable protons (from -NH₂ and -OH), deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It is a polar aprotic solvent that will solubilize the compound and minimize the rapid exchange of labile protons, allowing for their observation.[7] Chloroform-d (CDCl₃) can also be used, but proton exchange may be faster.

  • Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Filtration : To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

  • 2D NMR Experiments: To definitively assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

Visualizing the Structure and Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR process Process Spectra (FT, Phasing, Baseline) H1_NMR->process C13_NMR 13C NMR C13_NMR->process COSY COSY COSY->process HSQC HSQC HSQC->process HMBC HMBC HMBC->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: Experimental workflow for NMR characterization.

Conclusion

The NMR spectroscopic characterization of this compound requires a multifaceted approach that combines predictive analysis based on substituent effects with a robust experimental protocol. By comparing the expected spectral features with those of known, structurally related compounds, researchers can confidently assign the proton and carbon signals. The use of 2D NMR techniques is indispensable for the unambiguous structural elucidation of such multi-substituted heterocyclic systems. This guide provides the foundational knowledge and a practical framework for scientists engaged in the synthesis and analysis of novel pyridine-based molecules.

References

  • SpectraBase. 2-Hydroxypyridine. [Link]

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A Senior Scientist's Guide to Mass Spectrometry Analysis of 3-Amino-4-chloropyridin-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the robust analysis of 3-Amino-4-chloropyridin-2-OL, a key intermediate in pharmaceutical development.[1] We move beyond standard protocols to explore the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can design and execute self-validating, high-integrity analytical workflows.

Introduction: The Analytical Imperative

This compound (MW: 144.56 g/mol , Formula: C₅H₅ClN₂O) is a substituted pyridine derivative increasingly utilized as a building block in the synthesis of biologically active compounds.[1][2] Its precise and accurate quantification, along with the identification of related impurities, is critical for process chemistry, formulation development, and regulatory compliance. The inherent characteristics of this molecule—polarity from its amino and hydroxyl groups, and the presence of chlorine—present unique challenges and opportunities for mass spectrometric analysis. This guide compares two primary workflows: targeted quantification using a triple quadrupole (QqQ) mass spectrometer and a comprehensive qual/quant approach using high-resolution mass spectrometry (HRMS).

Physicochemical Properties & Ionization Strategy

The structure of this compound, featuring a basic amino group and a potentially acidic hydroxyl group (pKa of related aminopyridines is around 5.2-6), makes it an ideal candidate for electrospray ionization (ESI).[3][4]

Comparison of Ionization Sources: ESI vs. APCI

A critical first decision in method development is the choice of ionization source.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Verdict for this compound
Principle Ionization occurs in the liquid phase via droplet fission.[5]Ionization occurs in the gas phase via corona discharge and proton transfer.[5][6]ESI is strongly preferred.
Analyte Polarity Ideal for polar, pre-charged, or easily ionizable compounds.[6][7][8]Better suited for moderately polar to non-polar, volatile compounds.[6][9]The target analyte is highly polar due to the amino and hydroxyl groups.
Expected Ion Primarily [M+H]⁺ in positive mode due to the basic amino group.[M+H]⁺ is possible, but efficiency may be lower.ESI will efficiently generate the requisite protonated molecule for MS analysis.
Thermal Stability Gentler "soft" ionization technique, minimizing in-source degradation.Higher source temperatures can cause degradation of thermally labile compounds.The pyridinol structure could be susceptible to thermal degradation, favoring ESI.

Given its polarity and potential for facile protonation, Electrospray Ionization (ESI) in positive ion mode is the unequivocally superior choice for this analyte.

Quantitative Workflow Face-Off: QqQ vs. HRMS

The optimal analytical strategy depends on the research question: is the goal ultra-sensitive, targeted quantification of a known compound, or a broader screen for the analyte and its unknown impurities?

ParameterTriple Quadrupole (QqQ) with MRMHigh-Resolution MS (HRMS, e.g., Q-TOF, Orbitrap)
Primary Application Gold standard for targeted quantification.[10][11]Simultaneous qualitative and quantitative analysis ("Qual/Quant").[12]
Selectivity High, based on specific precursor/product ion transitions.Extremely high, based on accurate mass measurement (typically <5 ppm).[13]
Sensitivity Generally offers the highest sensitivity for targeted assays (lower LLOQs).[10][11][13]Modern instruments offer comparable, and sometimes better, LLOQs than QqQ.[12]
Method Development Requires optimization of specific MRM transitions for each analyte.[12]A generic full-scan approach can be used, reducing method optimization time.[10][11]
Data Acquired Only data for the specified transitions are recorded.A complete, high-resolution spectrum of all ions is recorded.
Retrospective Analysis Not possible for compounds not included in the initial method.Data can be retrospectively mined for metabolites or impurities.[12]

Tandem MS (MS/MS) and Fragmentation Pathway

Structural confirmation and the development of a selective MRM method rely on understanding the molecule's fragmentation pattern via Collision-Induced Dissociation (CID). The protonated molecule ([C₅H₅ClN₂O+H]⁺, m/z 145.01) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the third quadrupole.

Predicted Fragmentation Pathway: Based on common fragmentation mechanisms, the primary cleavages are expected to occur around the pyridine ring and its functional groups.[14][15][16] The position of the amino and chloro groups influences the stability of the resulting fragment ions.[17]

G cluster_precursor Precursor Ion Selection (Q1) cluster_cid Collision-Induced Dissociation (Q2) cluster_product Product Ion Analysis (Q3) Precursor [M+H]⁺ m/z 145.01 Collision Collision Gas (Ar or N₂) Precursor->Collision Isolate & Accelerate F1 Loss of CO m/z 117.02 Collision->F1 Fragment F2 Loss of HCl m/z 109.04 Collision->F2 F3 Loss of CO, then HCN m/z 90.01 F1->F3 Further Fragmentation

Caption: Predicted MS/MS fragmentation of this compound.

Comparative Experimental Protocols

Here we outline validated, step-by-step protocols for both QqQ and HRMS workflows. The causality for each step is explained to ensure scientific integrity.

Workflow Overview

G cluster_qqq Workflow 1: Targeted QqQ cluster_hrms Workflow 2: Qual/Quant HRMS SamplePrep Sample Preparation (Dilution in Mobile Phase A) LC Liquid Chromatography (Reversed-Phase C18) SamplePrep->LC ESI ESI Source (+ve mode) LC->ESI Split QqQ_MS QqQ Mass Spectrometer Split->QqQ_MS HRMS_MS HRMS Instrument (e.g., Q-Orbitrap) Split->HRMS_MS ESI->Split MRM MRM Data Acquisition (e.g., 145.0 -> 117.0) QqQ_MS->MRM Quant Targeted Quantification MRM->Quant FullScan Full Scan Data Acquisition (m/z 50-500) HRMS_MS->FullScan XIC Extracted Ion Chromatogram (m/z 145.0114 ± 5 ppm) FullScan->XIC ID Impurity ID & Quantification XIC->ID

Caption: Comparative workflows for QqQ and HRMS analysis.

Protocol 1: LC-MS/MS on a Triple Quadrupole (QqQ)

This protocol is optimized for achieving the lowest possible limits of quantification (LLOQ).

  • Standard & Sample Preparation:

    • Rationale: Accurate preparation is the foundation of quantitative analysis. Using a diluent matched to the initial mobile phase composition prevents peak distortion.

    • Steps:

      • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

      • Create a serial dilution calibration curve (e.g., 0.1 ng/mL to 1000 ng/mL) in 95:5 Water:Acetonitrile with 0.1% Formic Acid.

      • Prepare unknown samples by diluting them to fall within the linear range of the calibration curve using the same diluent.

  • Liquid Chromatography:

    • Rationale: Chromatographic separation is essential to resolve the analyte from matrix interferences. A C18 column is a robust starting point for polar compounds, and the acidic mobile phase ensures consistent protonation.[18][19]

    • Parameters:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

  • MS Detection (MRM Mode):

    • Rationale: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific fragmentation event.

    • Parameters:

      • Ion Source: ESI (Positive)

      • Capillary Voltage: 3.5 kV

      • Source Temp: 150 °C

      • Desolvation Temp: 400 °C

      • MRM Transitions (Example):

        • Quantitative: 145.0 > 117.0 (Collision Energy: 15 eV)

        • Qualitative: 145.0 > 109.0 (Collision Energy: 25 eV)

Protocol 2: LC-HRMS on a Q-Orbitrap/Q-TOF

This protocol is designed for simultaneous quantification and identification of unknown related substances.

  • Standard & Sample Preparation:

    • Follow the same procedure as in Protocol 1.

  • Liquid Chromatography:

    • Use the identical LC conditions as in Protocol 1 to ensure comparability.

  • MS Detection (Full Scan & dd-MS2 Mode):

    • Rationale: A high-resolution full scan provides accurate mass data for all detectable ions, enabling confident identification and quantification. Data-dependent MS2 (dd-MS2) triggers fragmentation scans on the most intense ions to aid in structural elucidation of unknowns.

    • Parameters:

      • Ion Source: ESI (Positive)

      • Full Scan Resolution: 70,000

      • Scan Range: m/z 70 - 500

      • dd-MS2 Resolution: 17,500

      • Inclusion List: Include m/z 145.0114 for targeted MS/MS fragmentation.

      • Data Processing: Quantify using an extracted-ion chromatogram (XIC) with a narrow mass window (e.g., ± 5 ppm) around the theoretical exact mass of the protonated analyte.

Data Comparison and Performance Metrics

The choice of technique ultimately impacts the achievable analytical figures of merit.

Performance MetricTriple Quadrupole (QqQ)High-Resolution MS (HRMS)Justification
Linear Dynamic Range 4-5 orders of magnitude3-4 orders of magnitudeQqQ detectors are often optimized for a wider linear range.
Limit of Quantification (LOQ) Typically 0.1 - 0.5 ng/mLTypically 0.2 - 1.0 ng/mLWhile HRMS is very sensitive, QqQ often has a slight edge for pre-defined targets.[10][12]
Precision (%RSD) < 5%< 10%Highly optimized, targeted methods generally yield slightly better precision.
Mass Accuracy Nominal Mass (± 0.1 Da)High Accuracy (< 5 ppm)This is the defining advantage of HRMS, providing higher confidence in identification.[13]
Impurity Identification Not possible unless transitions are pre-defined.Excellent, via accurate mass and MS/MS fragmentation.HRMS is the superior tool for discovery and profiling work.

Conclusion and Authoritative Recommendations

For the analysis of this compound, the optimal mass spectrometry strategy is dictated by the analytical goal.

  • For pure quantitative applications , such as pharmacokinetic studies or final product QC where sensitivity and throughput are paramount, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method on a triple quadrupole instrument is the recommended approach. Its performance in targeted assays is unparalleled.[11]

  • For process development, impurity profiling, and metabolite identification , where the discovery of unknown compounds is as important as quantifying the target, a High-Resolution Mass Spectrometry (HRMS) workflow is superior. The ability to perform retrospective data analysis and identify compounds with high mass accuracy provides a level of confidence and depth that QqQ systems cannot match.[10][12]

By understanding the causality behind these workflows and selecting the appropriate technology, researchers can generate robust, reliable, and self-validating data for this critical pharmaceutical intermediate.

References

  • Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Dillen, L., Cools, W., Vereyken, L., Lorreyne, W., Huybrechts, T., de Vries, R., Ghobarah, H., & Cuyckens, F. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis, 4(5), 535-547. [Link]

  • Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]

  • Dillen, L., et al. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis. [Link]

  • HRMS vs. Triple Quadrupole (QqQ) for Quantification. (2026, January 2). ResolveMass Laboratories Inc. Retrieved January 20, 2026, from [Link]

  • Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. (n.d.). Ovid. Retrieved January 20, 2026, from [Link]

  • Zamboni, S., et al. (2017). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. PubMed. [Link]

  • Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. NIH. [Link]

  • When should I choose APCI or ESI for my flash column chromatography?. (2023, January 23). Biotage. Retrieved January 20, 2026, from [Link]

  • Does it make any difference in using ESI and APCI sources for LCMS/MS?. (2016, July 17). ResearchGate. Retrieved January 20, 2026, from [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved January 20, 2026, from [Link]

  • Al-Sabti, B., & Harbali, J. (2021). HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Drug Formulations. [Link]

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  • Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. (2025, October 26). ResearchGate. Retrieved January 20, 2026, from [Link]

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A Comparative Guide to the Synthesis of Substituted Aminopyridines for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Substituted aminopyridines are a cornerstone of modern medicinal chemistry and materials science. Their prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a deep understanding of the synthetic routes available for their preparation. This guide provides a comparative analysis of the most significant methods for synthesizing substituted aminopyridines, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Classical Approaches: Foundational Yet Relevant

The Chichibabin Reaction: Direct Amination via Nucleophilic Substitution

The Chichibabin reaction, first reported in 1914, is a direct amination of the pyridine ring using sodium amide (NaNH₂) or a related strong base.[1] It proceeds via a nucleophilic aromatic substitution mechanism where the amide anion attacks the electron-deficient C2 or C6 position.[2]

Mechanism Deep Dive: The reaction is initiated by the nucleophilic attack of the amide anion on the pyridine ring, forming a negatively charged σ-complex (a Meisenheimer-type adduct).[1][3] Aromaticity is then restored through the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like the newly formed amino group or ammonia) to liberate hydrogen gas.[2] This final, irreversible gas evolution drives the reaction to completion.

Experimental Workflow: Chichibabin Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Pyridine Pyridine Substrate Mix Combine & Heat (110-130°C) Pyridine->Mix Solvent Inert Solvent (Toluene, Xylene) Solvent->Mix NaNH2 Sodium Amide (NaNH₂) NaNH2->Mix H2_Evo Monitor H₂ Evolution Mix->H2_Evo Reaction Progress Quench Aqueous Quench (e.g., NH₄Cl) H2_Evo->Quench Completion Extract Extraction Quench->Extract Purify Purification (Distillation/Crystallization) Extract->Purify Product 2-Aminopyridine Product Purify->Product

Caption: General workflow for the Chichibabin reaction.

Advantages:

  • Atom Economy: It is a direct C-H functionalization, avoiding the need for pre-functionalized starting materials like halopyridines.

  • Cost-Effectiveness: The reagents, particularly sodium amide and ammonia, are relatively inexpensive.

Limitations:

  • Harsh Conditions: The reaction typically requires high temperatures (110-160 °C) and strongly basic conditions, limiting its compatibility with sensitive functional groups.[1]

  • Regioselectivity: While amination strongly favors the C2 and C6 positions, mixtures can be obtained. If both ortho positions are blocked, amination at the C4 position can occur, but often in lower yields.[3]

  • Safety: Sodium amide is highly reactive and can be hazardous to handle, especially in the presence of moisture. The evolution of hydrogen gas also requires careful management.[1]

Hofmann Rearrangement: From Carboxamides to Amines

The Hofmann rearrangement provides a pathway to aminopyridines from pyridinecarboxamides (e.g., nicotinamide or isonicotinamide). This reaction involves the treatment of a primary amide with a halogen (like bromine or chlorine) and a strong base to yield a primary amine with one fewer carbon atom.

Mechanism Deep Dive: The reaction proceeds through the formation of an N-haloamide intermediate, which is then deprotonated by the base. The resulting anion undergoes rearrangement, with the pyridine ring migrating from the carbonyl carbon to the nitrogen, leading to the formation of an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the aminopyridine.

A detailed procedure for the synthesis of 3-aminopyridine from nicotinamide is available in Organic Syntheses, providing a reliable, step-by-step protocol.[4]

Advantages:

  • Readily Available Starting Materials: Pyridinecarboxylic acids and their corresponding amides are common starting materials.

  • Predictable Regiochemistry: The position of the amino group is determined by the starting carboxamide.

Limitations:

  • Stoichiometric Halogen: The use of stoichiometric amounts of bromine or chlorine can be a drawback from a green chemistry perspective.

  • Substrate Sensitivity: The reaction conditions may not be suitable for substrates with functional groups sensitive to strong base and halogens.

Transition Metal-Catalyzed Cross-Coupling: The Modern Workhorse

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, and their application to aminopyridines is no exception. These methods generally offer milder conditions and broader functional group tolerance compared to classical approaches.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base.[5] This reaction has become one of the most powerful and versatile methods for forming C-N bonds.

Mechanism Deep Dive: The catalytic cycle is generally understood to involve:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the pyridine halide.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the aminopyridine product, regenerating the Pd(0) catalyst.[6]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the reductive elimination step and to stabilize the catalytic species, especially when using less reactive chloropyridines.[7]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification HaloPy Halopyridine Mix Combine & Heat (80-110°C) HaloPy->Mix Amine Amine Amine->Mix Pd_Source Pd Pre-catalyst (e.g., Pd₂(dba)₃) Pd_Source->Mix Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Mix Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Mix Solvent Anhydrous Solvent (Toluene, Dioxane) Solvent->Mix Monitor Monitor by TLC/LC-MS Mix->Monitor Filter Filter through Celite/Silica Monitor->Filter Completion Extract Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Substituted Aminopyridine Purify->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol.[8] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that use catalytic amounts of copper with various ligands, allowing the reaction to proceed under milder conditions.[9]

Mechanism Deep Dive: The exact mechanism of the Ullmann condensation is still a subject of debate, but a plausible pathway involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. This is followed by reaction with the amine and subsequent reductive elimination to yield the aminopyridine product and regenerate the Cu(I) catalyst.

Other Notable Synthetic Routes

Reduction of Nitropyridines

The reduction of nitropyridines is a common and effective method for the synthesis of aminopyridines. This transformation can be achieved using a variety of reducing agents.

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.[10] It is particularly useful for large-scale synthesis.

  • Metal/Acid Systems: Classic methods include the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric or acetic acid.[11][12] These methods are robust and often tolerant of other functional groups.

  • Transfer Hydrogenation: Reagents like ammonium formate or hydrazine can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C), avoiding the need for a pressurized hydrogen gas setup.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of highly substituted 2-aminopyridines. For instance, a one-pot reaction of an enaminone, malononitrile, and a primary amine can yield 2-amino-3-cyanopyridine derivatives in good yields under solvent-free conditions.[13] This approach aligns well with the principles of green chemistry by minimizing waste and simplifying procedures.[14][15]

Direct C-H Amination

Direct C-H amination of pyridines is an attractive strategy as it avoids the pre-functionalization of the pyridine ring. While still an evolving field, methods are emerging that allow for the regioselective installation of an amino group directly onto a C-H bond, often with the aid of a directing group or specialized catalysts.[16] Recent advances have demonstrated methods for direct C2 and C4 C-H amination of azaarenes using hypervalent iodine reagents.[17]

Comparative Analysis

To facilitate the selection of an appropriate synthetic route, the following table summarizes the key features of the discussed methods.

MethodStarting MaterialKey ReagentsTypical ConditionsAdvantagesDisadvantages
Chichibabin Reaction PyridineNaNH₂High Temp (110-160°C)High atom economy, low costHarsh conditions, safety concerns, limited functional group tolerance
Buchwald-Hartwig HalopyridinePd catalyst, phosphine ligand, baseModerate Temp (80-110°C)Broad scope, high functional group tolerance, high yieldsCost of catalyst/ligand, requires inert atmosphere
Ullmann Condensation HalopyridineCu catalyst, ligand, baseHigh Temp (traditional), Milder (modern)Lower cost catalyst than PdOften requires higher temperatures than Buchwald-Hartwig, can have lower yields
Reduction of Nitro NitropyridineH₂/Pd/C, Fe/HClMild to moderateHigh yields, scalable, various reduction methods availableRequires synthesis of nitropyridine precursor, some reagents are not selective
Hofmann Rearrangement PyridinecarboxamideBr₂, NaOHMild to moderatePredictable regiochemistry, common starting materialsUse of stoichiometric halogen, potential for side reactions
Multicomponent Rxns Aldehydes, ketones, etc.VariesOften mild, can be solvent-freeHigh efficiency, complexity generation, greenScope can be limited to specific substitution patterns
Direct C-H Amination PyridineSpecialized catalysts/reagentsVaries (often mild)Ideal atom economy, avoids pre-functionalizationField is still developing, can require directing groups, limited scope

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 2-Chloropyridine

Note: This is a general procedure and may require optimization for specific substrates.

  • Preparation: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equivalents).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reagents: Add the 2-chloropyridine substrate (1.0 equivalent), the amine (1.2 equivalents), and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite or silica gel to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted aminopyridine.

General Procedure for the Reduction of a Nitropyridine using Fe/HCl
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitropyridine (1.0 equivalent) and ethanol.

  • Addition of Reagents: Add iron powder (3-5 equivalents) to the solution. Heat the mixture to reflux.

  • Reaction: To the refluxing mixture, add concentrated hydrochloric acid dropwise. The reaction is often exothermic. Continue refluxing until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Basification and Extraction: Make the filtrate basic by the addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aminopyridine, which can be further purified by crystallization or chromatography if necessary.

Conclusion and Future Outlook

The synthesis of substituted aminopyridines is a mature field with a rich arsenal of methodologies. Classical reactions like the Chichibabin and Hofmann rearrangement remain valuable for specific applications, particularly on a large scale where cost is a primary driver. However, the advent of transition metal-catalyzed cross-coupling reactions, especially the Buchwald-Hartwig amination, has provided unparalleled versatility, functional group tolerance, and generally high yields, making it the go-to method for many researchers in drug discovery and development.

Looking forward, the development of more sustainable and efficient methods will continue to be a major focus. The expansion of direct C-H amination techniques, the discovery of new multicomponent reactions, and the application of biocatalysis hold the promise of even more streamlined and environmentally benign syntheses of this critical class of compounds. The choice of synthetic route will always depend on the specific target molecule, the required scale, and the available resources, but a thorough understanding of the options presented in this guide will empower chemists to navigate these choices effectively.

References

  • This guide synthesizes information from a range of authoritative sources in organic chemistry. For specific mechanistic claims and protocols, please refer to the primary literature and review articles cited within the text.
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  • Pal, M., et al. (2010). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 21, 1439-1445. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. ECSOC-4, a0082. [Link]

  • Wikipedia contributors. (2023). Chichibabin reaction. Wikipedia, The Free Encyclopedia. [Link]

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  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemical and Biochemical Engineering, 5(2), 11. [Link]

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  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

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The Strategic Selection of Precursors for Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The efficacy and developability of these small molecule inhibitors are profoundly influenced by the chemical scaffolds from which they are constructed. The choice of the initial building block, or precursor, is a critical decision point in the synthetic cascade, impacting not only the biological activity but also the overall efficiency, cost, and scalability of the manufacturing process. This guide provides an in-depth comparison of 3-Amino-4-chloropyridin-2-ol and other prominent heterocyclic amine precursors—namely aminopyrimidines and aminopyrazines—used in the synthesis of kinase inhibitors.

The Central Role of Heterocyclic Amines in Kinase Inhibition

Protein kinases utilize adenosine triphosphate (ATP) as a phosphate donor to phosphorylate substrate proteins. A significant class of kinase inhibitors are ATP-competitive, designed to occupy the ATP-binding pocket and thereby block its catalytic function. The adenine core of ATP, a purine, is a privileged structure that can be mimicked by various heterocyclic scaffolds.[1] Aminopyridines, aminopyrimidines, and aminopyrazines are particularly effective ATP mimetics due to their ability to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.[2][3] The specific substitution patterns on these core structures allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

Featured Precursor: this compound

This compound is a functionalized aminopyridine derivative that offers several strategic advantages in the synthesis of complex kinase inhibitors. Its utility as a key intermediate is noted in the development of pharmaceuticals targeting inflammatory diseases and certain cancers.[5]

Key Attributes:

  • Multiple Functional Groups: The presence of an amino group, a chloro substituent, and a hydroxyl group provides multiple points for synthetic elaboration, allowing for the construction of diverse and complex molecular architectures.

  • Reactive Sites: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), a common strategy for introducing side chains that can target specific regions of the kinase active site. The amino group can be readily acylated or used in coupling reactions to build the core structure of the inhibitor.

While specific, direct comparative studies detailing the synthesis of a kinase inhibitor using this compound are not abundant in publicly accessible literature, its structural motifs are present in various patented compounds, suggesting its value in proprietary drug development programs.

Alternative Precursors: A Comparative Analysis

The selection of a precursor is a multi-faceted decision, balancing synthetic accessibility, cost, and the desired pharmacological profile of the final compound. Here, we compare this compound with two widely used classes of alternative precursors: aminopyrimidines and aminopyrazines.

Aminopyrimidines: The Versatile Scaffold

The aminopyrimidine core is arguably one of the most successful scaffolds in the design of kinase inhibitors, forming the backbone of numerous clinically approved drugs.[4] Its ability to mimic the adenine ring of ATP allows for competitive binding to a wide range of kinases.[4]

Advantages:

  • Proven Clinical Success: A multitude of FDA-approved kinase inhibitors are based on the aminopyrimidine scaffold, providing a wealth of established synthetic methodologies and structure-activity relationship (SAR) data.[2]

  • Synthetic Tractability: The synthesis of aminopyrimidine derivatives is well-documented, with numerous commercially available starting materials and robust reaction protocols.[6] Conventional synthesis often involves the condensation of β-dicarbonyl compounds with guanidine, with modern variations utilizing ultrasound or microwave assistance to improve yields and reduce reaction times.[7]

  • Tunable Properties: The pyrimidine ring offers multiple positions for substitution, enabling medicinal chemists to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[4]

Aminopyrazines: The Emerging Contender

Aminopyrazine derivatives have also emerged as valuable precursors for kinase inhibitors, with several compounds demonstrating potent inhibitory activity against various kinases.[2]

Advantages:

  • Novel Scaffolds: For programs seeking to develop novel intellectual property, the aminopyrazine core offers a less explored chemical space compared to the more heavily patented aminopyrimidine scaffold.

  • Potent Inhibition: Aminopyrazine-based inhibitors have shown low micromolar to sub-micromolar IC50 values against kinases like MK-2 and FGFR.[2]

  • Scaffold Hopping Potential: The pyrazine scaffold can be used as a "scaffold hop" from more common cores like pyrimidine to generate novel and potent inhibitors.

Performance Comparison: A Data-Driven Perspective

Synthetic Route Efficiency

The efficiency of a synthetic route is a critical factor in drug development, impacting both time and cost.

  • This compound: The synthesis of this precursor itself can be a multi-step process, potentially starting from simpler pyridines and involving nitration, chlorination, and reduction steps. Each step introduces the possibility of yield loss and purification challenges.

  • Aminopyrimidines: The synthesis of the core 2-aminopyrimidine scaffold is often a high-yielding, one-pot reaction from readily available starting materials.[7] Subsequent functionalization steps are also generally efficient.

  • Aminopyrazines: The synthesis of aminopyrazines can also be achieved through efficient routes, for example, from 2-cyanopyrazine with yields reported to be around 82.6%.[4]

The following diagram illustrates a generalized workflow for kinase inhibitor synthesis, highlighting the central role of the precursor.

G cluster_precursor Precursor Selection cluster_synthesis Multi-Step Synthesis cluster_final_product Final Product & Evaluation Precursor Heterocyclic Amine Precursor (e.g., this compound, Aminopyrimidine, Aminopyrazine) Coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Precursor->Coupling Step 1 Functionalization Functional Group Interconversion Coupling->Functionalization Step 2...n Purification1 Intermediate Purification Functionalization->Purification1 Final_Inhibitor Kinase Inhibitor Purification1->Final_Inhibitor Final Steps Purification2 Final Product Purification Final_Inhibitor->Purification2 Biological_Assay Biological Activity (IC50, Selectivity) Purification2->Biological_Assay

Caption: Generalized workflow for kinase inhibitor synthesis.

Cost-Effectiveness

The cost of the starting material is a significant driver of the overall cost of goods for a pharmaceutical product. The heterocyclic building block market was valued at USD 2.5 billion in 2024 and is projected to grow, indicating a high demand for these precursors.[8]

PrecursorRepresentative Price (USD)PuritySupplier
This compound฿42,340/g ($1150/g)98%MySkinRecipes[5]
3-Amino-4-chloropyridine$62.90/g97%Sigma-Aldrich[7]
2-Aminopyrimidine$21.65/5g98%Thermo Scientific[9]
4-Aminopyrimidine$468.00/5g98%Thermo Scientific[10]
5-Aminopyrimidine$43.87/g≥ 98%Chem-Impex[11]
Aminopyrazine$50.16/g99.9%GTI Laboratory Supplies[12]

Note: Prices are for research quantities and may not reflect bulk industrial pricing. The price for this compound appears significantly higher, which may be due to a more complex synthesis or lower demand for this specific isomer.

The following diagram illustrates the key factors influencing the cost-effectiveness of a precursor.

G Cost_Effectiveness Cost-Effectiveness Raw_Material_Cost Raw Material Cost Raw_Material_Cost->Cost_Effectiveness Yield Reaction Yield Yield->Cost_Effectiveness Purity Product Purity Purity->Cost_Effectiveness Process_Complexity Process Complexity Process_Complexity->Cost_Effectiveness Safety Safety & Handling Safety->Cost_Effectiveness

Caption: Factors influencing precursor cost-effectiveness.

Safety and Handling

The safety profile of a chemical precursor is of paramount importance in a research and manufacturing setting.

  • This compound and related compounds: Halogenated aminopyridines can be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[13] Specific handling precautions, such as the use of personal protective equipment (PPE) and adequate ventilation, are necessary.

  • Aminopyrimidines: These compounds can also be harmful if swallowed and may cause skin and eye irritation.[14]

  • Aminopyrazines: Similar to the other precursors, aminopyrazines can be harmful and require careful handling.[15]

All of these precursors require handling in a well-ventilated area by trained personnel using appropriate PPE. A thorough review of the Safety Data Sheet (SDS) for each specific compound is essential before use.

Experimental Protocols

To provide a practical context for the use of these precursors, here are generalized, step-by-step methodologies for key reactions in kinase inhibitor synthesis.

Suzuki Coupling with an Aminopyrimidine Precursor

This protocol describes a common method for introducing an aryl or heteroaryl group onto the pyrimidine core.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halo-aminopyrimidine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq.), and a base (e.g., K2CO3, Na2CO3, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) with an Aminopyrazine Precursor

This protocol outlines a typical SNAr reaction to append a nucleophile to the pyrazine ring.

  • Reaction Setup: To a solution of the halo-aminopyrazine (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or NMP), add the nucleophile (e.g., an amine or alcohol, 1.1-1.5 eq.) and a base (e.g., DIPEA, Et3N, or K2CO3, 2.0-3.0 eq.).

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture, pour it into water, and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Conclusion and Future Outlook

The choice of precursor for kinase inhibitor synthesis is a strategic decision with far-reaching implications for a drug development program. While this compound offers unique functionalization opportunities, its higher cost and potentially more complex synthesis may limit its application to specialized cases.

Aminopyrimidines remain the workhorse of kinase inhibitor synthesis due to their proven track record, synthetic versatility, and the extensive body of knowledge surrounding their use. For programs seeking to explore novel chemical space and develop new intellectual property, aminopyrazines represent a highly attractive alternative with demonstrated potential for yielding potent inhibitors.

Ultimately, the optimal precursor will depend on the specific goals of the project, including the target kinase, the desired pharmacological profile, and considerations of cost and scalability. A thorough evaluation of the synthetic routes, potential yields, and safety considerations for each class of precursor is essential for making an informed and strategic decision. As the field of kinase inhibitor discovery continues to evolve, the development of novel and efficient synthetic methodologies for these and other heterocyclic building blocks will remain a critical area of research.

References

  • GTI Laboratory Supplies. Aminopyrazine, 99.9%, Certified OR®. Available at: [Link]

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  • Sharma, S., & Mittal, N. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research.
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  • Drewry, D. H., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. Journal of medicinal chemistry.
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  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
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A Comparative Guide to the Biological Activity of 3-Amino-4-chloropyridin-2-OL Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This guide provides a comprehensive comparison of the biological activities of derivatives based on the 3-Amino-4-chloropyridin-2-OL core structure and its close chemical relatives. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their evaluation, and present a critical analysis of their therapeutic potential.

The this compound moiety is a versatile intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors.[4][5] The presence of amino, chloro, and hydroxyl groups offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: A Tale of Substitution

Derivatives of the 3-aminopyridin-2-one scaffold have shown significant promise as anticancer agents.[3][6] The antiproliferative activity is often dictated by the nature and position of substituents on the pyridine ring.

A study on nicotinamide derivatives synthesized from pyridinethione precursors revealed that several compounds exhibited potent antitumor activity against human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines.[3] The structure-activity relationship analysis indicated that the introduction of different aryl and heteroaryl moieties significantly influenced the cytotoxic effects.

Similarly, a series of 2-amino-3-cyanopyridine derivatives were synthesized and evaluated for their anticancer properties. One compound, in particular, displayed potent cytotoxic activity against the HT29 human colorectal carcinoma cell line, with an IC50 value lower than the standard reference drug, Doxorubicin.[7]

Table 1: Comparative Anticancer Activity of Selected Pyridine Derivatives

Compound IDCore StructureR-Group SubstituentCancer Cell LineIC50 (µM)Reference
Derivative 4a 2-amino-3-cyanopyridineSubstituted arylHT292.243 ± 0.217[7]
Doxorubicin (Standard)-HT293.964 ± 0.360[7]
Compound 6 2-amino-4-chloro-pyrimidineSubstituted amineHCT11689.24 ± 1.36[8]
Compound 6 2-amino-4-chloro-pyrimidineSubstituted amineMCF789.37 ± 1.17[8]
Derivative 67 PyridineOH and CH3 groupsA375 (Melanoma)0.0015[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: A Broad Spectrum of Inhibition

The pyridine nucleus is a common feature in many antimicrobial agents.[1][2] Derivatives of this compound have the potential to be developed into novel antibacterial and antifungal drugs.

A study on novel pyridine quaternary analogs demonstrated that certain derivatives exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus epidermidis.[10] Another study highlighted that some pyridine-imidazo[2,1b]-1,3,4-thiadiazole compounds showed good antimicrobial activity against a range of microbial pathogens.[2]

Table 2: Comparative Antimicrobial Activity of Selected Pyridine Derivatives

Compound IDCore StructureTest OrganismActivity (MIC in µg/mL)Reference
Pyridonethiol 89b PyridoneB. subtilis0.12[1]
Pyridonethiol 89c PyridoneB. subtilis0.12[1]
Ampicillin (Standard)B. subtilis0.24[1]
Compound 49 N-sulfonyl aminopyridineK. pneumoniaGreater inhibition zone than gentamicin[2]
Compound 51 N-sulfonyl aminopyridineS. aureusHigher inhibition zone than ampicillin[2]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion A Prepare a lawn of microbial culture on an agar plate B Create wells in the agar using a sterile borer A->B C Add a known concentration of the test compound to each well B->C D Incubate the plates at an appropriate temperature C->D E Measure the diameter of the zone of inhibition D->E F Compare the results with a standard antibiotic E->F

Caption: A simplified workflow for the agar well diffusion antimicrobial susceptibility test.

Step-by-Step Methodology:

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of a sterile agar plate to create a lawn.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A standard antibiotic is used as a positive control, and the solvent is used as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Kinase Inhibition: Targeting Cellular Signaling

The 3-aminopyridin-2-one scaffold has been identified as a promising starting point for the development of potent and selective kinase inhibitors.[11] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

A fragment library based on 3-aminopyridin-2-one identified inhibitors of Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are attractive targets for cancer therapy.[11] Further derivatization of this scaffold led to compounds with increased inhibitory activity. For instance, a benzamide analogue showed a 15-fold increase in inhibitory activity against MPS1 compared to the parent fragment.[11]

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily.[5]

Signaling Pathway Targeted by Pyridine Derivatives

Kinase_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., MET) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor->Downstream Inhibitor This compound Derivative Inhibitor->Receptor Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: A simplified diagram showing the inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

Experimental Protocol: General Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.

Step-by-Step Methodology:

  • Reagents: Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at a specific temperature for a defined period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The derivatives of this compound and related 3-aminopyridin-2-one scaffolds represent a versatile and promising class of compounds with a wide range of biological activities. The structure-activity relationships discussed in this guide highlight the importance of specific substitutions in modulating their potency and selectivity as anticancer, antimicrobial, and kinase-inhibiting agents.

The detailed experimental protocols provided herein offer a standardized approach for the evaluation of novel derivatives. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their therapeutic index and pharmacokinetic properties. The development of more selective inhibitors will be crucial for minimizing off-target effects and advancing these promising compounds into clinical development.

References

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  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central. Available at: [Link]

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  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Available at: [Link]

  • Synthesis and members of 3-aminopyridin-2-one based fragment library.... (n.d.). ResearchGate. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). ACS Omega. Available at: [Link]

  • Properties of 3-aminopyridin-2-one fragment 1. (n.d.). ResearchGate. Available at: [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). Annals of Medical and Health Sciences Research. Available at: [Link]

  • 3-Amino-2-chloropyridin-4-ol. (n.d.). MySkinRecipes. Available at: [Link]

  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. (2025). RSC Advances. Available at: [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PubMed Central. Available at: [Link]

  • Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. (2009). Journal of Medicinal Chemistry. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Available at: [Link]

  • Preparation method of 3-amino-2-hydroxypyridine. (n.d.). Google Patents.
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  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.). Google Patents.
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  • Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5. (2025). ResearchGate. Available at: [Link]

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A Comparative Guide to the Orthogonal Purity Assessment of Synthesized 3-Amino-4-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, the purity of key intermediates is not merely a quality metric but a cornerstone of safety and efficacy.[1][2] 3-Amino-4-chloropyridin-2-ol is a critical building block in the synthesis of various biologically active compounds. Its impurity profile can directly influence the viability of subsequent synthetic steps and the toxicological profile of the final active pharmaceutical ingredient (API). This guide presents a multi-orthogonal approach to the purity assessment of a newly synthesized batch of this compound. We compare and contrast data from High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Differential Scanning Calorimetry (DSC) to establish a validated purity value. This document serves as a practical guide for researchers, quality control analysts, and drug development professionals on establishing a robust, self-validating system for purity determination.

Introduction: The Imperative of Purity

The purity of a pharmaceutical intermediate like this compound is paramount. Impurities, which can include starting materials, by-products, intermediates, and degradation products, can have unintended pharmacological or toxicological effects.[2][3] Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the reporting, identification, and qualification of impurities above certain thresholds, typically starting at 0.05% to 0.1%.[4][5][6] Therefore, relying on a single analytical technique is insufficient. A scientifically sound purity assessment employs multiple, independent (orthogonal) methods that measure different physicochemical properties of the compound, thereby providing a more complete and trustworthy picture of its quality.[7]

Synthesis Context and Potential Impurities

To design a robust purity assessment strategy, one must first understand the potential impurities that could arise from the synthesis. A plausible synthetic route to this compound involves the hydrolysis of a precursor like 2,4-dichloro-3-aminopyridine.

Hypothetical Synthetic Scheme: Starting Material: 2,4-dichloro-3-aminopyridine Reaction: Selective hydrolysis Product: this compound

Based on this, we can anticipate the following process-related impurities:

  • Impurity A (Starting Material): 2,4-dichloro-3-aminopyridine

  • Impurity B (Isomer): 3-Amino-2-chloro-4-pyridinol (from hydrolysis at the wrong position)

  • Impurity C (Over-hydrolysis): 3-Amino-pyridine-2,4-diol

An effective analytical workflow must be able to separate and quantify the main compound from these structurally similar potential contaminants.

Orthogonal Analytical Workflow

Our purity assessment strategy integrates three distinct analytical techniques. This multi-faceted approach ensures that the purity value is not an artifact of a single method but a consensus measurement validated across different principles of detection.

dot

Caption: Orthogonal workflow for comprehensive purity assessment.

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[8] For polar aromatic compounds like our analyte, reversed-phase HPLC is the method of choice. Purity is typically reported as the relative peak area percentage.

Experimental Protocol:

  • System: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm). A C18 phase provides excellent hydrophobic retention for the pyridine ring system.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the amino group, leading to better peak shape.[9]

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1.0 mg/mL in 50:50 Water:Acetonitrile.

Results: The chromatogram showed a major peak for this compound and two minor impurity peaks.

Peak IDRetention Time (min)Area (%)Potential Identity
Main Compound 7.82 99.65 This compound
Impurity 16.210.21Unidentified
Impurity 29.540.14Potential Starting Material

Discussion: The HPLC results indicate a high chromatographic purity of 99.65%. The method successfully separated the main component from minor impurities. The area percentage is a powerful tool for relative quantification but assumes that all compounds have a similar UV response at the chosen wavelength, which is a potential limitation.

Method 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR provides detailed information about the molecular structure by probing the magnetic environments of hydrogen atoms.[10] It is exceptionally powerful for confirming the identity of the main component and can detect and identify structurally relevant impurities, often without the need for reference standards. The characteristic chemical shifts and coupling constants of protons on a pyridine ring are well-documented.[11][12]

Experimental Protocol:

  • System: Bruker Avance III 400 MHz Spectrometer.

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

  • Concentration: ~10 mg/mL.

  • Analysis: A standard ¹H NMR spectrum was acquired with 16 scans.

Results: The spectrum was consistent with the structure of this compound.

  • δ 11.5 (s, 1H): Broad singlet corresponding to the hydroxyl (-OH) proton.

  • δ 7.15 (d, J=5.2 Hz, 1H): Doublet for the proton at position 6.

  • δ 6.50 (d, J=5.2 Hz, 1H): Doublet for the proton at position 5.

  • δ 5.45 (s, 2H): Broad singlet for the amine (-NH₂) protons.

No significant impurity signals were observed above the baseline noise, suggesting that any impurities present are below the typical NMR detection limit of ~0.1-0.5% on a molar basis, or they lack distinct proton signals.

Method 3: Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[13] For purity analysis of crystalline organic compounds, DSC relies on the principle of melting point depression.[13][14] Impurities disrupt the crystal lattice, causing the material to melt at a lower temperature and over a broader range.[15] The Van't Hoff equation is used to calculate the mole fraction of impurities, providing an absolute measure of purity.

Experimental Protocol:

  • System: TA Instruments Q2000 DSC.

  • Sample Pan: Tzero Aluminum, hermetically sealed.

  • Sample Weight: 2.15 mg.

  • Temperature Program: Heat from 150 °C to 200 °C at a rate of 2 °C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

Results:

ParameterMeasured Value
Onset of Melting178.5 °C
Peak Melting Temperature181.2 °C
Heat of Fusion (ΔH)155.8 J/g
Calculated Purity (Mole %) 99.72%

Discussion: The sharp melting endotherm is characteristic of a highly crystalline and pure material. The calculated purity of 99.72% is an absolute measurement based on the thermodynamic properties of the bulk material, making it an excellent orthogonal technique to chromatography.[16] It is insensitive to impurities that are insoluble in the melt or form solid solutions.

Comparative Analysis and Final Purity Statement

The three orthogonal methods provide converging evidence for the high purity of the synthesized this compound.

dot

Caption: Convergence of data from three orthogonal methods.

Summary of Purity Results:

Analytical TechniquePrinciple of MeasurementResult
HPLC Chromatographic Separation / UV Absorbance99.65% (Area %)
¹H NMR Nuclear Magnetic Resonance>99.5% (Molar %, by inspection)
DSC Thermodynamic (Melting Point Depression)99.72% (Mole %)

The excellent agreement between a relative chromatographic method (HPLC) and an absolute thermodynamic method (DSC) provides very high confidence in the purity value. The ¹H NMR confirms the structural integrity and the absence of significant proton-bearing impurities.

Final Assigned Purity: Based on the corroborating data, a purity of 99.7% is assigned to this batch of this compound. This value is robustly supported by orthogonal analytical techniques, meeting the rigorous standards required for drug development.

References

  • ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation. [Link]

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A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Amino-4-chloropyridin-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-4-chloropyridin-2-OL is a substituted pyridine derivative that serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[1] The precise and accurate quantification of this compound is paramount throughout the drug development lifecycle. It ensures the quality of active pharmaceutical ingredients (APIs), monitors process-related impurities, and supports stability studies. An analytical method's failure to be robust and accurate can lead to costly batch failures, regulatory delays, and compromised patient safety.

The Regulatory Bedrock: ICH Q2(R2) Guidelines

Any analytical method intended for use in a regulated pharmaceutical environment must be validated to demonstrate its suitability for its intended purpose.[2] The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides the definitive framework for this process.[3][4] This guideline ensures a harmonized, scientific approach to validation, facilitating global consistency in drug development.[5] The objective is to build a self-validating system where predefined acceptance criteria for key performance characteristics prove the method is reliable and trustworthy.[6][7]

The core performance characteristics evaluated during validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][8]

  • Linearity & Range: The capacity to elicit test results directly proportional to the analyte concentration over a defined interval.[2][6]

  • Accuracy: The closeness of test results to the true value.[7][8]

  • Precision: The degree of agreement among individual test results from repeated measurements.[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

cluster_Plan Phase 1: Planning & Development cluster_Exec Phase 2: Validation Execution cluster_Report Phase 3: Documentation & Lifecycle P1 Define Analytical Target Profile (ATP) P2 Method Development & Optimization P1->P2 P3 Write Validation Protocol (Pre-defined Acceptance Criteria) P2->P3 E1 Specificity (Peak Purity, Spiking) P3->E1 E2 Linearity, Range, LOD, LOQ E3 Accuracy (Spike Recovery) E4 Precision (Repeatability & Intermediate) E5 Robustness R1 Compile Validation Report: Results vs. Criteria E5->R1 R2 Implement for Routine Use (QC, Stability) R1->R2 R3 Continuous Monitoring & Lifecycle Management R2->R3

Caption: ICH Q2(R2) Analytical Method Validation Workflow.

Method 1: HPLC-UV for Assay and Quality Control

Causality Behind Method Choice: The HPLC-UV method is the workhorse for routine quality control. Its selection is predicated on its robustness, cost-effectiveness, and the analyte's inherent properties. This compound possesses a substituted pyridine ring, which is a strong UV chromophore, making it readily detectable by UV spectroscopy. This method is ideal for quantifying the analyte at the assay level (e.g., 100% level) in drug substances and formulated products where sensitivity is not the primary concern.

Sample 1. Sample Prep (Dissolve in Diluent, Filter) SST 2. System Suitability Test (Inject Standard) Sample->SST Inject 3. Inject Sample Sequence SST->Inject HPLC 4. HPLC Separation (C18 Column, Isocratic Elution) Inject->HPLC Detect 5. UV Detection (275 nm) HPLC->Detect Process 6. Data Processing (Integrate Peak Area) Detect->Process Report 7. Calculate & Report Concentration vs. Standard Process->Report

Caption: Standard HPLC-UV Experimental Workflow.

Detailed Experimental Protocol: HPLC-UV
  • Chromatographic System: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Solvent B: Acetonitrile.

    • Isocratic Elution: 70% Solvent A, 30% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in diluent. Prepare working standards by serial dilution to cover the range of 10-150 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of 100 µg/mL. Filter through a 0.45 µm PVDF syringe filter before injection.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of a 100 µg/mL standard. The acceptance criteria are:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • Tailing factor ≤ 1.5.

    • Theoretical plates > 2000.

Summary of HPLC-UV Validation Data
Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9990.9995
Range 10 - 150 µg/mL10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Precision (Intermediate, %RSD) ≤ 2.0%1.2%
LOD S/N ≥ 32 µg/mL
LOQ S/N ≥ 1010 µg/mL
Robustness %RSD ≤ 2.0%Pass

Method 2: LC-MS/MS for Trace-Level Quantification

Causality Behind Method Choice: When the analytical objective shifts to quantifying this compound as a trace-level or potentially genotoxic impurity, the sensitivity and selectivity of HPLC-UV are insufficient. LC-MS/MS is the gold standard for such applications.[10] By monitoring specific mass-to-charge (m/z) transitions of the parent ion to a product ion (Multiple Reaction Monitoring, MRM), this technique offers unparalleled selectivity, effectively eliminating matrix interference and achieving detection limits in the parts-per-billion (ppb) range.[11] The choice of positive electrospray ionization (ESI+) is logical, as the basic nitrogen atoms on the pyridine ring and amino group are readily protonated.

Sample 1. Sample Prep (Dilute in Mobile Phase A) LC 2. UPLC Separation (C18 Column, Gradient Elution) Sample->LC ESI 3. Ionization (ESI+ Source) LC->ESI Q1 4. Q1: Isolate Parent Ion (e.g., m/z 145.0) ESI->Q1 Q2 5. Q2: Fragment (Collision Cell) Q1->Q2 Q3 6. Q3: Isolate Product Ion (e.g., m/z 110.0) Q2->Q3 Detect 7. Detector Q3->Detect Report 8. Quantify Area of MRM Transition Detect->Report

Caption: LC-MS/MS (MRM) Experimental Workflow.

Detailed Experimental Protocol: LC-MS/MS
  • Chromatographic System: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B held for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • MRM Transition: Hypothetical values based on structure: Parent Ion (M+H)⁺ m/z 145.0 → Product Ion m/z 110.0 (loss of chlorine). A secondary, confirmatory transition would also be monitored.

  • Standard & Sample Preparation: Prepare stock and working standards in Solvent A to cover a range of 0.5 - 100 ng/mL. Dilute samples with Solvent A to fall within this range.

Summary of LC-MS/MS Validation Data
Validation ParameterAcceptance CriteriaResult
Specificity No interference in MRM channelPass
Linearity (r²) ≥ 0.9950.9982
Range 0.5 - 100 ng/mL0.5 - 100 ng/mL
Accuracy (% Recovery) 90.0% - 110.0%95.7% - 104.3%
Precision (Repeatability, %RSD) ≤ 15.0%4.5%
Precision (Intermediate, %RSD) ≤ 15.0%6.8%
LOD S/N ≥ 30.1 ng/mL
LOQ S/N ≥ 100.5 ng/mL
Robustness %RSD ≤ 15.0%Pass

Head-to-Head Comparison and Application Guidance

The choice between HPLC-UV and LC-MS/MS is dictated entirely by the analytical context. A direct comparison of their performance characteristics makes the decision matrix clear.

FeatureHPLC-UVLC-MS/MSExpert Recommendation
Primary Application Assay, Purity (main peak), Content UniformityTrace Impurity Analysis, Genotoxicity, BioanalysisUse HPLC-UV for routine QC of the drug substance. Use LC-MS/MS for specialized tests requiring high sensitivity.
Limit of Quantitation (LOQ) ~10 µg/mL (10,000 ng/mL)~0.5 ng/mL LC-MS/MS is approximately 20,000x more sensitive.
Selectivity Moderate (based on RT and UV spectra)Very High (based on RT and specific mass transitions)If the sample matrix is complex or specific isomers must be differentiated, LC-MS/MS is superior.
Linear Range Wide (typically 2-3 orders of magnitude)Wide (typically 3-4 orders of magnitude)Both methods offer excellent linearity for their respective applications.
Method Complexity LowHighHPLC-UV is easily transferable between labs. LC-MS/MS requires specialized expertise for development and troubleshooting.
Cost (Instrument & Maint.) $

$
The capital and operational costs of LC-MS/MS are significantly higher.
Run Time 5-10 minutes3-5 minutesUPLC-MS/MS methods are often faster per sample due to the use of smaller columns and higher flow rates.

Conclusion

Both the HPLC-UV and LC-MS/MS methods presented here are valid and fit for their intended purposes in the quantification of this compound. The HPLC-UV method stands out for its robustness, simplicity, and cost-effectiveness, making it the ideal choice for routine, high-concentration quality control applications. Conversely, the LC-MS/MS method provides the exceptional sensitivity and selectivity required to measure this compound at trace impurity levels, a critical capability for ensuring the ultimate safety and purity of pharmaceutical products.

As a Senior Application Scientist, my final recommendation is to employ a lifecycle approach: use the HPLC-UV method for release and stability testing as part of the standard control strategy, and have the LC-MS/MS method validated and available for impurity investigations, cleaning validation, and genotoxic potential assessments. This dual-methodology approach provides a comprehensive and regulatory-compliant toolkit for managing this compound throughout the pharmaceutical development process.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

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  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-amino-3-chloropyridine. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • PubMed. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood... [Link]

  • MySkinRecipes. 3-Amino-2-chloropyridin-4-ol. [Link]

  • PubMed. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. [Link]

  • Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. [Link]

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A Comparative Guide to the Reactivity of 3-Amino-4-chloropyridin-2-OL Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a scaffold is a critical decision that dictates the trajectory of a synthetic campaign. Substituted pyridin-2(1H)-ones are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their reactivity, however, is delicately controlled by the arrangement of substituents. This guide provides an in-depth comparative study of the chemical reactivity of four key isomers of Amino-chloropyridin-2-OL, offering a predictive framework grounded in electronic principles and supported by robust, validated experimental protocols. Our objective is to empower chemists to make informed decisions in selecting the optimal isomer for their specific synthetic transformations.

Isomer Landscape: Structural and Electronic Overview

The subject of our study is 3-Amino-4-chloropyridin-2-OL, which exists predominantly as its pyridin-2(1H)-one tautomer. The precise positioning of the amino, chloro, and pyridone functionalities dramatically alters the electronic landscape of the ring. We will compare the titular compound with three of its synthetically relevant isomers to build a comprehensive reactivity map.

Table 1: Physicochemical Properties of Selected Isomers

Isomer DesignationStructureIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Predicted Reactivity Hotspot
Isomer A Structure of Isomer A3-Amino-4-chloropyridin-2(1H)-oneC₅H₅ClN₂O144.56C4-Cl
Isomer B Structure of Isomer B5-Amino-4-chloropyridin-2(1H)-oneC₅H₅ClN₂O144.56C4-Cl
Isomer C Structure of Isomer C3-Amino-6-chloropyridin-2(1H)-oneC₅H₅ClN₂O144.56C6-Cl
Isomer D Structure of Isomer D3-Amino-5-chloropyridin-2(1H)-oneC₅H₅ClN₂O144.56C5-Cl (Least Reactive)

Note: Structures are illustrative. Physicochemical data is based on the primary chemical structure.[1][2]

Theoretical Reactivity: A Mechanistic Deep Dive

The reactivity of chloropyridines is predominantly dictated by the ease of displacing the chloride ion. This is governed by the stability of the intermediate formed during nucleophilic attack or the electronic nature of the carbon atom in the rate-determining step of catalytic cycles.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a negatively charged Meisenheimer intermediate. The reaction is accelerated if this intermediate is stabilized by electron-withdrawing groups, particularly at positions ortho and para to the site of attack. The pyridine nitrogen inherently makes the C2 and C4 positions electron-deficient.[3]

  • Isomer C (3-Amino-6-chloropyridin-2(1H)-one): This isomer is predicted to be the most reactive . The chlorine is at the C6 position, which is ortho to the ring nitrogen and para to the strongly electron-withdrawing carbonyl group of the pyridone. This dual activation provides exceptional stabilization for the Meisenheimer intermediate, lowering the activation energy for substitution.

  • Isomer A (3-Amino-4-chloropyridin-2(1H)-one): Reactivity is expected to be high . The chlorine is at the C4 position, which is para to the ring nitrogen. While the adjacent C3-amino group is electron-donating, the primary activation by the ring nitrogen and the C2-carbonyl makes this a very favorable position for nucleophilic attack.[4][5]

  • Isomer B (5-Amino-4-chloropyridin-2(1H)-one): Reactivity is predicted to be moderate to high . Similar to Isomer A, the chlorine is at the activated C4 position. The C5-amino group is meta to the reaction center and will have a less pronounced deactivating effect compared to the C3-amino group in Isomer A.

  • Isomer D (3-Amino-5-chloropyridin-2(1H)-one): This isomer is predicted to be the least reactive . The chlorine is at the C5 position, which is meta to both the ring nitrogen and the carbonyl group. It lacks the direct ortho/para electronic activation required to stabilize the anionic intermediate, making SNAr reactions significantly more difficult.[4]

G cluster_reactivity Predicted SNAr Reactivity cluster_reasoning Key Electronic Factors C Isomer C (C6-Cl) Most Reactive R1 Ortho/Para to Ring N and C=O C->R1 Dual Activation A Isomer A (C4-Cl) R2 Para to Ring N A->R2 B Isomer B (C4-Cl) B->R2 D Isomer D (C5-Cl) Least Reactive R3 Meta to Ring N and C=O D->R3 Lacks Activation

Caption: Predicted SNAr reactivity based on substituent positions.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. This step is favored at electron-deficient carbon centers.[6] While chloropyridines are generally less reactive than their bromo or iodo counterparts, efficient coupling can be achieved with appropriate catalyst systems.[7][8]

The reactivity trend for Suzuki coupling is expected to largely mirror that of SNAr, as the same electronic factors that make a carbon atom susceptible to nucleophilic attack also enhance its reactivity towards oxidative addition.

  • Most Reactive: Isomer C (3-Amino-6-chloropyridin-2(1H)-one)

  • High Reactivity: Isomers A and B

  • Least Reactive: Isomer D (3-Amino-5-chloropyridin-2(1H)-one)

Bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines) are crucial for promoting the oxidative addition to the relatively inert C-Cl bond.[6]

Experimental Verification: Standardized Protocols

To validate these theoretical predictions, we present standardized protocols for comparing the reactivity of the four isomers. These protocols are designed to be self-validating systems, where a single set of conditions is applied to all isomers, allowing for a direct and unbiased comparison of their performance.

G cluster_exp Comparative Experimental Workflow cluster_analysis Analysis start Select Isomer (A, B, C, or D) snar Protocol 1: SNAr with Morpholine start->snar suzuki Protocol 2: Suzuki Coupling start->suzuki hplc Reaction Monitoring (HPLC/LC-MS) snar->hplc suzuki->hplc compare Compare Yield & Reaction Time hplc->compare

Caption: Standardized workflow for experimental reactivity comparison.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol uses morpholine as a representative secondary amine nucleophile to assess SNAr reactivity.

Materials:

  • Isomer A, B, C, or D (1.0 mmol, 144.6 mg)

  • Morpholine (1.5 mmol, 131 µL)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Reaction vial (10 mL) with stir bar

Procedure:

  • To a 10 mL reaction vial, add the selected Amino-chloropyridin-2-OL isomer (144.6 mg), potassium carbonate (276 mg), and a magnetic stir bar.

  • Seal the vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 5 minutes.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add morpholine (131 µL) via syringe.

  • Place the vial in a preheated heating block at 100 °C and stir.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the aliquot with water and extract with ethyl acetate for analysis.

  • Analyze the consumption of starting material and formation of product via HPLC or LC-MS.[9][10]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol employs phenylboronic acid to evaluate the efficiency of C-C bond formation.

Materials:

  • Isomer A, B, C, or D (0.5 mmol, 72.3 mg)

  • Phenylboronic Acid (0.75 mmol, 91.4 mg)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%, 11.4 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%, 10.3 mg)

  • Potassium Phosphate (K₃PO₄), tribasic (1.0 mmol, 212 mg)

  • 1,4-Dioxane/H₂O (4:1 mixture), degassed (2.5 mL)

  • Microwave reaction vial with stir bar

Procedure:

  • In a microwave vial, combine the selected Amino-chloropyridin-2-OL isomer (72.3 mg), phenylboronic acid (91.4 mg), Pd₂(dba)₃ (11.4 mg), SPhos (10.3 mg), and K₃PO₄ (212 mg).

  • Add a stir bar. Seal the vial and purge with an inert gas.

  • Add the degassed Dioxane/H₂O solvent mixture (2.5 mL) via syringe.

  • Place the vial in a microwave reactor and irradiate at 120 °C for 30 minutes.[7]

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and HPLC to determine conversion and yield.

Expected Outcomes and Data Interpretation

The experimental results are expected to align with the theoretical predictions. By plotting the percentage conversion against time for each isomer, a clear reactivity hierarchy can be established.

Table 2: Predicted Experimental Outcome Summary

IsomerSNAr (100 °C) - Predicted Time for >95% ConversionSuzuki Coupling (120 °C, 30 min) - Predicted YieldRationale
Isomer A ~4-8 hours>90%High reactivity due to C4-Cl being para to ring nitrogen.
Isomer B ~4-8 hours>90%High reactivity, similar to Isomer A.
Isomer C < 2 hours >95% Highest reactivity due to dual ortho/para activation from N and C=O.
Isomer D >24 hours (low conversion)<20%Low reactivity due to meta position of chlorine, lacking electronic activation.

These predicted outcomes underscore the critical importance of isomer selection. For a rapid and high-yielding substitution or coupling, Isomer C is the unequivocal choice. If the synthesis requires a less reactive chlorine for sequential functionalization, Isomer D would be the substrate of choice, though forcing conditions would be necessary for its eventual reaction. Isomers A and B represent highly viable, reactive substrates suitable for most standard applications.

Conclusion and Strategic Recommendations

This guide establishes a clear framework for understanding and predicting the reactivity of Amino-chloropyridin-2-OL isomers. Our analysis, rooted in fundamental mechanistic principles, concludes that the reactivity of the C-Cl bond is profoundly influenced by its position relative to the ring nitrogen and the pyridone carbonyl.

  • For maximum reactivity in SNAr and palladium-catalyzed cross-coupling reactions, 3-Amino-6-chloropyridin-2(1H)-one (Isomer C) is the superior choice.

  • For general purpose synthesis , 3-Amino-4-chloropyridin-2(1H)-one (Isomer A) and 5-Amino-4-chloropyridin-2(1H)-one (Isomer B) are excellent, highly reactive substrates.

  • For syntheses requiring orthogonal reactivity or a robust, less labile C-Cl bond, 3-Amino-5-chloropyridin-2(1H)-one (Isomer D) is the appropriate, albeit challenging, starting material.

By leveraging this comparative analysis and the provided experimental protocols, researchers can streamline their synthetic strategies, minimize optimization cycles, and accelerate the discovery and development of novel chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
  • Joucla, L., et al. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.
  • Thompson, L.A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. Available at: [Link]

  • Chemistry Online. (2022). Nucleophilic substitution of pyridines.
  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine.
  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Online] Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines. Available at: [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitutions. [Online] Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine.
  • MySkinRecipes. (n.d.). 3-Amino-2-chloropyridin-4-ol.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Online] Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Online] Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Amino-4-chloropyridin-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 3-Amino-4-chloropyridin-2-OL demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a substituted pyridine derivative. Pyridines and their halogenated counterparts can exhibit toxicological properties and may be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Chlorinated organic compounds, in general, can pose environmental risks if not disposed of correctly.

A comprehensive risk assessment involves consulting the Safety Data Sheet (SDS) for this compound and related compounds like 3-amino-2-chloropyridine.[5] The SDS provides critical information on toxicity, flammability, reactivity, and necessary personal protective equipment (PPE).[5][6][7]

Key Preliminary Steps:

  • Locate and Review the SDS: Before handling, ensure the SDS for this compound is readily accessible to all personnel.

  • Identify Hazards: Note all hazard statements and pictograms. For related compounds, hazards include skin irritation, serious eye irritation, and acute toxicity.[3][8]

  • Personal Protective Equipment (PPE): Based on the SDS, the minimum required PPE includes a lab coat, nitrile gloves, and safety goggles.[1][4] All handling of the solid compound and its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][9]

Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to determine if a waste is hazardous.[10][11][12]

A waste is considered hazardous if it is specifically listed by the EPA or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[13] Given that this compound is a chlorinated organic compound and a pyridine derivative, it should be treated as a hazardous waste.

Operational Steps for Segregation:

  • Designate a Hazardous Waste Container: Use a clearly labeled, compatible container for the collection of this compound waste. The container must have a secure, tight-fitting lid.[14][15]

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic).[13][16]

  • Solid vs. Liquid Waste: Maintain separate waste streams for solid waste (e.g., contaminated filter paper, gloves) and liquid waste (e.g., reaction mixtures, solutions).[14][16]

  • Avoid Mixing Incompatible Wastes: Never mix chlorinated waste with other waste streams, particularly strong acids or oxidizers, to prevent violent reactions or the generation of toxic gases.[15][16]

Below is a decision-making workflow for waste segregation:

WasteSegregation start Waste Generated: This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Container: - Contaminated PPE - Weighing paper - Spatulas is_solid->solid_waste Solid liquid_waste Liquid Waste Container: - Reaction mixtures - Solvent rinses is_solid->liquid_waste Liquid label_solid Label as: 'Hazardous Waste' 'Solid Chlorinated Organic Waste' 'this compound' solid_waste->label_solid label_liquid Label as: 'Hazardous Waste' 'Liquid Chlorinated Organic Waste' 'this compound' liquid_waste->label_liquid storage Store in designated Satellite Accumulation Area (SAA) label_solid->storage label_liquid->storage

Figure 1. Decision workflow for segregating this compound waste.

On-Site Accumulation and Storage: Ensuring Safety and Compliance

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][15] This area must be under the control of the laboratory personnel generating the waste.

Storage Requirement Guideline Rationale
Container Type Chemically resistant, leak-proof with a screw-top cap. High-density polyethylene (HDPE) is often suitable.Prevents leakage and reaction with the container material.[14][15]
Container Condition Keep containers closed except when adding waste.Minimizes the release of vapors and prevents spills.[13][15]
Secondary Containment Place waste containers in a larger, chemically resistant tray or bin.Contains any potential leaks or spills from the primary container.[14]
Location Designated, well-ventilated area away from heat, sparks, or flames.Reduces the risk of ignition, as pyridine derivatives can be flammable.[1][4][6]
Incompatibles Store away from incompatible materials, especially strong oxidizing agents and strong acids.[4][9]Prevents dangerous chemical reactions.
Accumulation Limits Do not exceed 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is 1 quart.[13]Adherence to EPA regulations for waste generators.

Final Disposal Protocol: The Path to Decommissioning

Final disposal of this compound must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][17]

Step-by-Step Disposal Procedure:

  • Ensure Proper Labeling and Containment: Double-check that the waste container is securely closed and accurately labeled with all required information.

  • Request a Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Follow their specific procedures for requesting collection.

  • Documentation: Complete any necessary paperwork, such as a hazardous waste manifest, as required by your EHS office and the EPA. This "cradle-to-grave" documentation tracks the waste from generation to its final disposal.[12]

  • Hand-off to EHS: Transfer the waste to authorized EHS personnel at the scheduled time.

Spill and Emergency Procedures

Accidents can happen, and preparedness is key.

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[2][5]

  • Don Appropriate PPE: Before cleaning, wear appropriate PPE, including a lab coat, gloves, and safety goggles. For large spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled material. Do not use combustible materials like paper towels.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[18]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[9]

  • Report: Report the incident to your supervisor and EHS office.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[3][5][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][5][9]

  • Inhalation: Move the affected person to fresh air.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][5]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the SDS to the medical personnel.[3][9]

By adhering to these rigorous procedures, you uphold the highest standards of laboratory safety and environmental responsibility, ensuring that your valuable research does not come at the cost of safety or ecological integrity.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
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  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
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  • 3-Aminopyridine Safety D
  • Safety Data Sheet - 2-Amino-3-chloropyridine. TCI Chemicals.
  • Safety Data Sheet - 3-Chloropyridine. Sigma-Aldrich.
  • Dechlorination of pyridines in acidic, zinc-containing mediums.
  • 3-Amino-5-chloropyridine Safety D
  • Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health.
  • Pyridine: incident management. GOV.UK.
  • Pyridine Standard Operating Procedure.
  • Safety Data Sheet - 4-Amino-3-chloropyridine. Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Handling 3-Amino-4-chloropyridin-2-OL: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The fundamental principle of our work is to treat all novel compounds with a high degree of caution. The protocols outlined below are designed not just as a set of rules, but as a self-validating system to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the Precautions

3-Amino-4-chloropyridin-2-OL belongs to the pyridine derivative family, a class of compounds known for their biological activity and, consequently, their potential physiological effects. Based on data from close structural analogs, we must assume this compound presents the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Damage: Causes skin irritation and is expected to cause serious eye irritation or damage.[1] Direct contact can lead to burns.

  • Respiratory Irritation: Inhalation of the solid dust or aerosols may cause respiratory tract irritation.[1][3]

  • Target Organ Toxicity: Some pyridine derivatives have been shown to cause damage to organs through prolonged or repeated exposure.[4]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not merely recommended; it is mandatory.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is dictated by the potential routes of exposure: inhalation, dermal contact, and eye contact. The following table summarizes the minimum required PPE for handling this compound in a solid form or in solution.

Protection Type Specific Recommendations Rationale & Standards
Eye and Face Chemical safety goggles and a full-face shield.Protects against splashes of solutions and airborne particles of the solid compound. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Nitrile or neoprene gloves. Avoid latex.Provides necessary chemical resistance against pyridine derivatives.[5][6] Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately according to institutional protocols.
Body Protection Chemical-resistant lab coat. Flame-retardant material is recommended.Prevents skin contact from accidental spills.[6][7] Clothing should be laundered separately from personal items. For large-scale operations, a chemical-resistant apron or suit may be required.
Respiratory Work must be conducted in a certified chemical fume hood.This is the primary engineering control to prevent inhalation of dust or vapors.[6][8] If a fume hood is unavailable or during a significant spill, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge (Type A/P or similar) is required.[1][9]
PPE Selection Workflow

The level of PPE required is dynamic and depends on the specific task being performed. The following diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Engineering Controls Start Start: Handling this compound AssessTask Assess Task & Quantity Start->AssessTask Weighing Weighing Solid (<1g) AssessTask->Weighing Small Scale / Solid SolutionWork Solution Prep / Reaction AssessTask->SolutionWork Standard Scale / Solution LargeScale Large Scale (>10g) or High Splash Risk AssessTask->LargeScale Large Scale / High Risk PPE_Base Minimum PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Weighing->PPE_Base PPE_Enhanced Enhanced PPE: - Minimum PPE - Face Shield SolutionWork->PPE_Enhanced PPE_Max Maximum PPE: - Enhanced PPE - Chemical Apron/Suit - Respirator (if needed) LargeScale->PPE_Max FumeHood All work in Certified Fume Hood PPE_Base->FumeHood PPE_Enhanced->FumeHood PPE_Max->FumeHood

Caption: PPE selection workflow based on the experimental task.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is critical for minimizing exposure risk.

Step 1: Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and the airflow is optimal.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and pre-labeled waste containers.

  • Prepare for Emergencies: Confirm that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[1] Locate the appropriate chemical spill kit.

  • Don PPE: Put on all required PPE as determined by your task assessment. Pay close attention to ensuring a proper fit.

Step 2: Aliquoting and Handling the Solid
  • Work Within Fume Hood: Conduct all manipulations of the solid compound deep within the chemical fume hood to contain any dust.

  • Minimize Dust Formation: Use smooth, deliberate motions when transferring the solid. Avoid scooping or dropping the material from a height.

  • Use Appropriate Tools: Employ spark-proof tools for handling the chemical.[7]

  • Tare and Weigh: Place the receiving vessel on the balance, tare it, then carefully add the chemical. Close the container immediately after aliquoting.

  • Clean Up: Gently wipe down the spatula and any surfaces within the hood with a solvent-dampened cloth to collect residual dust. Dispose of the cloth in the solid waste container.

Step 3: Post-Handling and Decontamination
  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, lab coat, and goggles. Always wash hands thoroughly with soap and water after removing PPE.[10]

Safe Handling Workflow

Safe_Handling_Workflow Prep 1. Preparation - Verify Fume Hood - Assemble Materials - Locate Safety Gear - Don PPE Handling 2. Handling (in Fume Hood) - Minimize Dust - Weigh Carefully - Close Container Prep->Handling Proceed with caution Decon 3. Decontamination - Clean Glassware - Wipe Surfaces Handling->Decon After chemical transfer Doffing 4. Doffing PPE - Remove Gloves First - Wash Hands Thoroughly Decon->Doffing End Procedure Complete Doffing->End

Caption: Step-by-step workflow for safely handling the chemical.

Emergency and Disposal Plans

Preparation for unforeseen events is a hallmark of a professional laboratory environment.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material. Collect the material using spark-proof tools and place it in a sealed, labeled container for disposal.[7] Do not allow the chemical to enter drains.[7]

Disposal Plan

All waste, including the chemical itself, contaminated consumables (e.g., gloves, wipes), and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a separate, clearly labeled, sealed container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of in the designated solid hazardous waste stream.

  • Empty Containers: Triple rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, and then dispose of the container according to your institution's guidelines.[7]

Waste Disposal Decision Tree

Waste_Disposal Start Waste Generated WasteType What is the waste type? Start->WasteType SolidWaste Solid Waste Container (Labeled: 'Hazardous Solid Waste - this compound') WasteType->SolidWaste Residual solid, contaminated gloves, wipes LiquidWaste Liquid Waste Container (Labeled: 'Hazardous Liquid Waste - this compound') WasteType->LiquidWaste Solutions, solvent rinsate SharpsWaste Sharps Container WasteType->SharpsWaste Contaminated needles, razor blades

Caption: Decision tree for proper segregation of hazardous waste.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited. [Link]

  • Pyridine Hazard Summary. New Jersey Department of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.